molecular formula C10H20N2O2 B1204303 Dimethyl suberimidate CAS No. 29878-26-0

Dimethyl suberimidate

Cat. No.: B1204303
CAS No.: 29878-26-0
M. Wt: 200.28 g/mol
InChI Key: FRTGEIHSCHXMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl suberimidate (DMS) is a homobifunctional crosslinking agent that contains amine-reactive imidoester groups on both ends of an 8-atom spacer arm, with a spacer length of approximately 11.0 Å . This reagent is highly specific for primary amines, targeting the ε-amine groups of lysine residues and N-terminal α-amines, within an optimal pH range of 8 to 9 . The reaction results in the formation of amidine bonds, which retain the positive charge of the original amine at physiological pH, thereby minimizing alterations to the protein's native charge and solubility . A key application of DMS, established in foundational research, is the analysis of protein quaternary structure and subunit interaction within oligomeric proteins . By crosslinking identical protomers, DMS enables the resolution of cross-linked species with molecular weights equal to integral multiples of the protomer weight when analyzed via SDS-PAGE, allowing researchers to determine the number of subunits in an oligomer . Beyond structural studies, DMS is a valuable tool for investigating protein-protein interactions, as demonstrated in chromatin biochemistry for crosslinking histone H3 molecules within individual nucleosomes . It also serves to enhance the stability of enzymes; for instance, crosslinking with DMS has been shown to improve the pH stability of invertase and the thermal stability of cellulase . In the field of biomaterials, DMS is employed as a crosslinking agent for collagenous tissues, such as pericardium, to improve mechanical properties and reduce immunogenicity for use in bioprostheses, with studies indicating it may offer greater biocompatibility than other fixatives . The compound is water-soluble and the crosslinks formed are generally non-cleavable . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

29878-26-0

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

dimethyl octanediimidate

InChI

InChI=1S/C10H20N2O2/c1-13-9(11)7-5-3-4-6-8-10(12)14-2/h11-12H,3-8H2,1-2H3

InChI Key

FRTGEIHSCHXMTI-UHFFFAOYSA-N

SMILES

COC(=N)CCCCCCC(=N)OC

Canonical SMILES

COC(=N)CCCCCCC(=N)OC

Other CAS No.

34490-86-3

Pictograms

Irritant

Synonyms

Bismethyl Suberimidate
Dimethyl Suberimidate
Dimethylsuberimidate
Suberimidate, Bismethyl
Suberimidate, Dimethyl

Origin of Product

United States

Foundational & Exploratory

What is Dimethyl suberimidate's mechanism of action?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Dimethyl Suberimidate

Introduction

This compound (DMS), a homobifunctional imidoester crosslinking agent, is a pivotal tool in structural biology and protein chemistry.[1] It is primarily utilized to investigate the subunit structure of oligomeric proteins and to stabilize protein-protein interactions for subsequent analysis.[2][3][4] DMS possesses two reactive imidoester groups located at each end of a flexible 8-atom carbon spacer arm.[5][6] This structure allows it to covalently link primary amine groups within proteins, providing spatial constraints that are invaluable for elucidating protein complex architecture.

Core Mechanism of Action

The fundamental mechanism of action for this compound involves the specific and efficient reaction of its imidoester functional groups with primary amines.[5][7] In proteins, the most accessible primary amines are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of polypeptide chains.

The reaction proceeds via nucleophilic substitution, where the primary amine attacks the electrophilic carbon of the imidoester. This results in the formation of a stable amidine bond, displacing a methanol (B129727) molecule.[5][8] A key feature of this reaction is that the resulting amidinium ion retains a positive charge at physiological pH, thereby preserving the native charge characteristics of the modified protein.[6][7] This charge preservation is critical as it minimizes perturbations to the protein's tertiary and quaternary structure that might be induced by altering its surface charge.

The reaction is highly pH-dependent, with optimal reactivity occurring in alkaline conditions, typically between pH 8 and 9.[6][7] Below pH 7, the reaction rate is significantly reduced, while at very high pH (above 10), hydrolysis of the imidoester group becomes a competing and significant side reaction.

Reaction_Mechanism Protein_NH2 Protein-Lys-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein_NH2->Intermediate Nucleophilic Attack DMS CH₃O-C(=NH)- (CH₂)₆ -C(=NH)-OCH₃ (this compound) DMS->Intermediate Crosslinked_Protein Protein-Lys-NH-C(=NH₂⁺)- (CH₂)₆ -C(=NH₂⁺)-NH-Lys-Protein (Cross-linked Protein with Amidine Bonds) Intermediate->Crosslinked_Protein Methanol Elimination Methanol 2 x CH₃OH (Methanol) Intermediate->Methanol

Figure 1: Chemical reaction mechanism of DMS with protein primary amines.

Quantitative Data Summary

The efficiency and specificity of DMS crosslinking are governed by several key parameters. The table below summarizes the critical quantitative data for the application of this compound dihydrochloride (B599025).

ParameterValueReference(s)
Molecular Weight 273.20 g/mol (dihydrochloride salt)[7]
Spacer Arm Length 11.0 Å[6][7]
Reactive Group Imidoester[6]
Target Moiety Primary Amines (-NH₂)[5][7]
Optimal Reaction pH 8.0 - 9.0[7]
Reaction Time 30 - 60 minutes[7]
Reaction Temperature Room Temperature[5][7]
Molar Excess (Protein > 5 mg/mL) 10-fold[7]
Molar Excess (Protein < 5 mg/mL) 20- to 30-fold[7]
Crosslinking Efficiency (H3-H3 Dimers) ~10%[5]

Experimental Protocols

A generalized protocol for protein crosslinking using DMS is provided below. This protocol may require optimization depending on the specific protein system under investigation.

Reagent Preparation
  • Crosslinking Buffer: Prepare a buffer that is free of primary amines. Suitable buffers include 0.2 M triethanolamine (B1662121) (pH 8.0-8.5), 0.1 M HEPES (pH 8.0), or phosphate-buffered saline (PBS) adjusted to pH 8.0.[3][7] Buffers such as Tris or glycine (B1666218) must be avoided as they will compete with the target protein for reaction with DMS.[7]

  • DMS Stock Solution: DMS is susceptible to hydrolysis and must be prepared fresh immediately before use.[7] Dissolve this compound dihydrochloride in the crosslinking buffer or an organic solvent like DMSO to the desired concentration (e.g., 10-20 mg/mL or ~35-70 mM).[9]

  • Quenching Solution: Prepare a solution to stop the crosslinking reaction. A 1 M Tris-HCl (pH 7.5) or 1 M glycine solution is commonly used.[5][7]

Crosslinking Reaction
  • Sample Preparation: Prepare the purified protein sample in the chosen amine-free crosslinking buffer. The protein concentration will dictate the required molar excess of DMS (see table above).[7]

  • Initiation: Add the freshly prepared DMS stock solution to the protein sample to achieve the desired final concentration. For example, add 1/10th volume of an 11 mg/mL DMS solution to achieve a final concentration of 1 mg/mL.[5]

  • Incubation: Incubate the reaction mixture at room temperature for 30 to 60 minutes.[7] Gentle mixing or rotation during this period can enhance reaction efficiency.[5]

Reaction Quenching
  • Termination: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl, pH 7.5).[5][7]

  • Incubation: Allow the quenching reaction to proceed for an additional 15 minutes at room temperature with gentle mixing to ensure all unreacted DMS is consumed.[5]

Analysis of Crosslinked Products
  • Sample Preparation for Electrophoresis: The quenched reaction mixture can be directly mixed with SDS-PAGE loading buffer.

  • SDS-PAGE: Analyze the crosslinked products using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2][3] The formation of intermolecular crosslinks will result in the appearance of new, higher-molecular-weight bands corresponding to dimers, trimers, and higher-order oligomers of the protein subunits.[2] The pattern of these bands provides insights into the stoichiometry of the protein complex.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Termination & Analysis A Prepare Protein Sample in Amine-Free Buffer (pH 8.0) C Add DMS to Protein Sample A->C B Prepare Fresh DMS Stock Solution B->C D Incubate at Room Temp (30-60 min) C->D E Quench Reaction (e.g., Tris or Glycine) D->E F Analyze Products by SDS-PAGE E->F

Figure 2: General experimental workflow for protein crosslinking with DMS.

References

Dimethyl suberimidate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethyl Suberimidate: Chemical Properties, Structure, and Applications

For researchers, scientists, and professionals in drug development, a thorough understanding of cross-linking agents is paramount. This compound (DMS), a homobifunctional imidoester cross-linker, serves as a critical tool for elucidating protein structure and interactions. This guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound.

Chemical Properties and Structure

This compound is a water-soluble and membrane-permeable cross-linker.[1][2] It reacts with primary amines at alkaline pH (typically 8-10) to form stable amidine bonds, effectively creating covalent cross-links between molecules.[3][4] A key advantage of using imidoesters like DMS is that the resulting amidine bond retains the net charge of the protein, which can help in preserving the native conformation and activity of the protein.[2][4] The reaction is rapid and can be reversed at high pH values.[4]

The dihydrochloride (B599025) salt of this compound is the common commercially available form.[5] This form is a white to off-white crystalline powder.[6][7] It is soluble in water and should be stored desiccated at 4°C, protected from moisture.[7][8][9][10]

Table 1: Chemical Identifiers for this compound Dihydrochloride

IdentifierValue
CAS Number34490-86-3[11][12]
Molecular FormulaC10H20N2O2 · 2HCl
Molecular Weight273.20 g/mol [5][6]
IUPAC Namedimethyl octanediimidate;dihydrochloride[13]
SynonymsDMS, Dimethyl ester octanediimidic acid dihydrochloride
InChI KeyILKCDNKCNSNFMP-UHFFFAOYSA-N[5][13]
SMILESCOC(=N)CCCCCCC(=N)OC.Cl.Cl[5][13]

Table 2: Physical and Chemical Properties of this compound Dihydrochloride

PropertyValue
Physical FormCrystalline Powder[5][13]
Melting Point213-214 °C (decomposes)[5][14]
SolubilitySoluble in water[7][8][13][14]
StabilityMoisture and heat sensitive[8][13]
Spacer Arm Length11.0 Å[4][15]

Experimental Protocols

This compound is extensively used as a cross-linking reagent to study the subunit structure of oligomeric proteins.[16][17] The following protocols provide a general guideline for its use in protein cross-linking experiments.

General Protein Cross-linking Protocol

This protocol is adapted from procedures for cross-linking proteins in solution.[2][15][18]

Materials:

  • Cross-linking Buffer: 0.2 M triethanolamine, pH 8.0. Other buffers that do not contain primary amines, such as phosphate, borate, or HEPES, at a pH between 7 and 10 are also suitable.[2][15][18] Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target protein for reaction with DMS.[2][18]

  • Protein Sample: Purified protein in the cross-linking buffer.

  • This compound (DMS): Freshly prepared solution in the cross-linking buffer.[19] DMS is not stable in aqueous solutions and should be used immediately.[2][15]

  • Quenching Solution: 1 M Tris-HCl, pH 7.5, or glacial acetic acid.[2][18][19]

Procedure:

  • Prepare the protein sample in the cross-linking buffer. The protein concentration can influence the extent of inter- versus intra-molecular cross-linking.

  • Prepare a fresh stock solution of DMS in the cross-linking buffer (e.g., 6 mg/mL or 11 mg/mL).[18][19] Adjust the pH to ~8.5 if necessary.[18]

  • Add the DMS solution to the protein sample to achieve the desired final concentration. A 10- to 30-fold molar excess of the cross-linker to the protein is a common starting point.[2][15]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 1 hour at 4°C with gentle agitation.[2][18][20]

  • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM Tris or by adding glacial acetic acid.[2][19] Incubate for an additional 15 minutes.[19]

  • The cross-linked sample is now ready for analysis, typically by SDS-PAGE, to observe the formation of higher molecular weight species corresponding to cross-linked subunits.[18]

Cross-linking of Yeast Nucleosomes

This protocol is a more specific application for studying protein-protein interactions within a complex, as described for the analysis of yeast nucleosomes.[19]

Materials:

  • Buffer E: Specific lysis buffer for yeast spheroplasts.

  • DMS Stock Solution: 11 mg/mL freshly prepared in Buffer E.[19]

  • Quenching Solution: 1 M Tris-HCl, pH 7.5.[19]

  • TCA (Trichloroacetic acid): 100% solution.[19]

Procedure:

  • Prepare yeast spheroplasts and lyse them to obtain a cell extract containing nucleosomes.

  • Take a "0 minute" aliquot of the extract for later comparison.

  • Add 1/10 volume of the 11 mg/mL DMS stock solution to the remaining extract to achieve a final concentration of 1 mg/mL.[19]

  • Incubate at room temperature with rotation for 60 minutes.[19]

  • Stop the cross-linking reaction by adding 1/20 volume of 1 M Tris-HCl, pH 7.5, to a final concentration of 50 mM. Continue to rotate for 15 minutes at room temperature.[19]

  • Take a "60 minute" aliquot.

  • Precipitate the proteins from the "0 minute" and "60 minute" aliquots by adding 1/10 volume of 100% TCA.

  • The cross-linked nucleosomes can then be further processed, for example, by MNase digestion, followed by analysis via SDS-PAGE and Western blotting to detect cross-linked histone species.[19]

Visualizations

Logical Workflow for a Protein Cross-linking Experiment

The following diagram illustrates the typical workflow for a protein cross-linking experiment using this compound, from sample preparation to data analysis.

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_result Result Protein_Sample 1. Protein Sample in Amine-Free Buffer Mix 3. Mix Protein and DMS Protein_Sample->Mix DMS_Solution 2. Freshly Prepare DMS Solution DMS_Solution->Mix Incubate 4. Incubate (e.g., 1 hr, RT) Mix->Incubate Quench 5. Quench Reaction (e.g., with Tris) Incubate->Quench Analysis 6. Analyze by SDS-PAGE Quench->Analysis Result 7. Visualize Cross-linked Protein Bands Analysis->Result

Caption: Workflow of a typical protein cross-linking experiment using DMS.

Reaction Mechanism of this compound with Primary Amines

This diagram illustrates the chemical reaction between the imidoester group of DMS and a primary amine on a protein, resulting in the formation of an amidine linkage.

DMS_Reaction_Mechanism cluster_product Product DMS R₁-C(=NH)-OCH₃ (Imidoester Group of DMS) Amidine R₁-C(=NH₂⁺)-NH-Protein (Amidine Linkage) DMS->Amidine + Protein_Amine H₂N-Protein (Primary Amine) Protein_Amine->Amidine

Caption: Reaction of an imidoester with a primary amine to form an amidine.

References

An In-Depth Technical Guide to the Synthesis and Purification of Dimethyl Suberimidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Dimethyl suberimidate (DMS), a valuable homobifunctional cross-linking agent. The information presented herein is intended for a technical audience and details the chemical principles, experimental protocols, and essential data for the successful preparation of high-purity DMS dihydrochloride (B599025).

Introduction to this compound

This compound is a widely used reagent in protein chemistry and molecular biology. Its utility stems from its ability to covalently cross-link primary amine groups in proteins and other biomolecules. The dihydrochloride salt of DMS is a stable, crystalline solid that is soluble in aqueous buffers, making it suitable for a variety of biological applications.

The core structure of DMS features two imidoester functional groups separated by an eight-carbon aliphatic chain. This spacer arm allows for the cross-linking of amino groups that are approximately 11 Å apart, providing valuable structural information about protein complexes and interactions. The reaction of the imidoester with a primary amine results in the formation of an amidine bond, which is stable under physiological conditions.

Properties of this compound Dihydrochloride

A summary of the key physical and chemical properties of this compound dihydrochloride is presented in the table below.

PropertyValueReference
Chemical Formula C₁₀H₂₂Cl₂N₂O₂[1]
Molecular Weight 273.20 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 213-215 °C[2]
Solubility Soluble in water[3]
CAS Number 34490-86-3[1]

Synthesis of this compound Dihydrochloride

The synthesis of this compound dihydrochloride is most commonly achieved through the Pinner reaction. This acid-catalyzed reaction involves the treatment of a dinitrile, in this case, suberonitrile, with an alcohol (methanol) in the presence of anhydrous hydrogen chloride.

Reaction Mechanism

The Pinner reaction proceeds through the following key steps:

  • Protonation of the Nitrile: The nitrile nitrogen is protonated by the strong acid (HCl), which activates the carbon atom of the nitrile group towards nucleophilic attack.

  • Nucleophilic Attack by Alcohol: The alcohol (methanol) acts as a nucleophile and attacks the electrophilic carbon of the protonated nitrile.

  • Formation of the Imidoester Salt: A subsequent proton transfer leads to the formation of the stable diimidoester dihydrochloride salt, which precipitates from the reaction mixture.

G suberonitrile Suberonitrile activated_nitrile Protonated Nitrile suberonitrile->activated_nitrile Protonation methanol (B129727) Methanol imidate_intermediate Imidate Intermediate methanol->imidate_intermediate hcl Anhydrous HCl hcl->activated_nitrile activated_nitrile->imidate_intermediate Nucleophilic Attack dms This compound Dihydrochloride imidate_intermediate->dms Proton Transfer

Caption: Pinner reaction mechanism for DMS synthesis.

Experimental Protocol for Synthesis

This protocol is adapted from the method described by Davies and Stark (1970).[2]

Materials:

  • Suberonitrile (0.5 g)

  • Anhydrous Methanol (2 mL, dried over 3A molecular sieves)

  • Anhydrous Diethyl Ether (15 mL)

  • Anhydrous Hydrogen Chloride (gas)

  • Ice bath

  • Reaction flask equipped with a gas inlet tube and drying tube

Procedure:

  • In a clean, dry reaction flask, dissolve suberonitrile (0.5 g) in an ice-cold mixture of anhydrous methanol (2 mL) and anhydrous diethyl ether (15 mL).

  • Maintain the reaction mixture at 0 °C using an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the solution for 30 minutes. A white precipitate of this compound dihydrochloride will form.

  • After the reaction is complete, collect the crystalline product by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum in a desiccator over a suitable drying agent (e.g., Drierite).

Quantitative Data:

ParameterValueReference
Starting Material (Suberonitrile) 0.5 g[2]
Product Yield (DMS·2HCl) 0.81 g[2]
Theoretical Yield ~1.0 gCalculated
Percent Yield 81%[2]

Purification of this compound Dihydrochloride

While the synthesis protocol often yields a product of sufficient purity for many applications, recrystallization can be performed to obtain a higher purity product. The following is a suggested protocol based on the general principles of recrystallizing amine hydrochlorides and imidoester salts.

Suggested Recrystallization Protocol

Materials:

  • Crude this compound dihydrochloride

  • Anhydrous Ethanol (B145695)

  • Anhydrous Diethyl Ether

  • Heating mantle or hot plate

  • Erlenmeyer flasks

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Place the crude this compound dihydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of hot anhydrous ethanol to dissolve the solid completely. Gentle heating may be required.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, slowly add anhydrous diethyl ether as an anti-solvent until the solution becomes slightly turbid.

  • Allow the solution to stand at room temperature for several hours, or in a refrigerator overnight, to facilitate crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold anhydrous diethyl ether.

  • Dry the purified this compound dihydrochloride under vacuum.

G start Crude DMS·2HCl dissolve Dissolve in minimal hot anhydrous ethanol start->dissolve cool Cool slowly to room temperature dissolve->cool add_ether Add anhydrous diethyl ether (anti-solvent) cool->add_ether if no crystals form crystallize Crystallization cool->crystallize add_ether->crystallize filter Vacuum Filtration crystallize->filter wash Wash with cold anhydrous diethyl ether filter->wash dry Dry under vacuum wash->dry product Purified DMS·2HCl dry->product

Caption: Suggested workflow for the purification of DMS.

Characterization

The identity and purity of the synthesized this compound dihydrochloride can be confirmed by various analytical techniques.

Elemental Analysis:

ElementCalculated (%)Found (%)Reference
Carbon (C) 43.9643.69[2]
Hydrogen (H) 8.128.05[2]
Nitrogen (N) 10.2510.20[2]

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value of 213-215 °C.[2]

Storage and Handling

This compound dihydrochloride is moisture-sensitive and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). For long-term storage, it is recommended to keep the product at -20°C. Before use, the container should be allowed to warm to room temperature to prevent condensation of moisture onto the product.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound dihydrochloride. By following the outlined protocols, researchers can confidently prepare this important cross-linking reagent for their specific applications in protein chemistry and drug development. The provided data and diagrams serve as valuable resources for understanding the underlying chemical principles and for the successful execution of the experimental procedures.

References

An In-depth Technical Guide to Dimethyl Suberimidate: Solubility, Stability, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dimethyl Suberimidate (DMS), a crucial reagent in protein chemistry and structural biology. It details its solubility characteristics, stability profile, and practical experimental protocols for its use as a cross-linking agent.

Core Properties of this compound (DMS)

This compound is a homobifunctional imidoester cross-linker. It contains two reactive imidoester groups at either end of an 8-atom (11.0 Å) spacer arm.[1][2] These groups specifically react with primary amines (such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues) to form stable amidine bonds.[1][3] This reaction is highly specific and preserves the native charge of the protein, which is critical for maintaining its structure and function.[4] For laboratory use, DMS is most commonly supplied as its dihydrochloride (B599025) salt to enhance solubility and stability.[5]

Table 1: Chemical and Physical Properties of this compound Dihydrochloride

PropertyValueReference
Synonyms DMS, Dimethyl ester octanediimidic acid dihydrochloride
Molecular Formula C₁₀H₂₀N₂O₂ · 2HCl[6]
Molecular Weight 273.20 g/mol [5][6]
CAS Number 34490-86-3[5][6]
Appearance White powder or crystalline solid[5]
Melting Point 213-214 °C[6]
Spacer Arm Length 11.0 Å[2][4]

Solubility Profile

The solubility of DMS is a critical factor for its effective use in cross-linking experiments, which are typically conducted in aqueous environments to maintain protein integrity.

Table 2: Solubility Data for this compound Dihydrochloride

Solvent / SystemSolubility & Preparation NotesReference
Water Soluble.[4][7][4][7]
Aqueous Buffers Readily soluble. Stock solutions are typically prepared fresh in amine-free buffers immediately before use.[1][4][1][4]
Organic Solvents While some cross-linkers are dissolved in DMSO or DMF, protocols for DMS consistently specify direct dissolution in aqueous buffers.[1][8][1][8]

Key Considerations:

  • Fresh Preparation is Mandatory: Due to its susceptibility to hydrolysis, DMS solutions cannot be stored and must be prepared immediately prior to use.[1][2][4]

  • Equilibrate Before Opening: The solid reagent is moisture-sensitive. Vials should be allowed to equilibrate to room temperature before opening to prevent condensation.[2][4]

Stability and Reaction Conditions

The stability of DMS in solution is primarily influenced by pH and the presence of nucleophiles. The imidoester functional groups are prone to hydrolysis, a competing reaction that inactivates the cross-linker.

Table 3: Factors Affecting DMS Stability and Reactivity

FactorDescriptionReference
pH The reaction with primary amines is optimal in the pH range of 8.0 to 9.0, though it can proceed between pH 7 and 10.[2][4] Below this range, the reaction rate decreases significantly. Above pH 10, the rate of hydrolysis increases substantially.[2][4]
Hydrolysis The imidate moiety is easily hydrolyzed by water. This is the primary pathway for inactivation. Therefore, aqueous solutions must be used immediately after preparation.[2][4][2][4]
Buffer Composition Buffers containing primary amines (e.g., Tris, Glycine) must be avoided as they will compete with the target protein for reaction with DMS.[2][4][8] Suitable buffers include phosphate, borate, HEPES, and triethanolamine.[2][4][8][2][4][8]
Temperature Reactions are typically carried out at room temperature or on ice to preserve the native structure of the proteins.[1][8][1][8]

Visualization of Pathways and Workflows

DMS Cross-Linking Reaction Pathway

The following diagram illustrates the fundamental reaction of DMS with the primary amine groups of a protein.

DMS_Reaction cluster_reactants Reactants cluster_products Products Protein1_NH2 Protein 1 (-NH₂) Crosslinked_Protein Cross-linked Proteins Protein 1-NH-C(=NH)-(CH₂)₆-C(=NH)-NH-Protein 2 Protein1_NH2->Crosslinked_Protein Reacts with DMS This compound CH₃O-C(=NH)-(CH₂)₆-C(=NH)-OCH₃ DMS->Crosslinked_Protein Forms Amidine Bond Methanol 2x Methanol (CH₃OH) DMS->Methanol Releases Protein2_NH2 Protein 2 (-NH₂) Protein2_NH2->Crosslinked_Protein Reacts with

Caption: Reaction of DMS with protein primary amines to form a stable amidine bond.

Experimental Workflow for Protein Cross-Linking

This diagram outlines the typical steps involved in a protein cross-linking experiment using DMS.

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Quenching & Analysis A 1. Prepare Protein Sample in Amine-Free Buffer (e.g., HEPES, pH 8.0) B 2. Prepare Fresh DMS Stock Solution in same buffer (e.g., 11 mg/mL) C 3. Add DMS to Protein Sample (10-30x molar excess) A->C Combine B->C D 4. Incubate at Room Temp (30-180 minutes) C->D Incubate E 5. Quench Reaction with Tris or Acetic Acid D->E Stop F 6. Add Sample Buffer (e.g., Laemmli) E->F G 7. Analyze via SDS-PAGE and Western Blot F->G

Caption: A typical experimental workflow for DMS-mediated protein cross-linking.

Factors Influencing DMS Experiment Success

This diagram shows the logical relationships between key factors for a successful cross-linking experiment.

DMS_Factors cluster_reagent Reagent Properties cluster_conditions Reaction Conditions Success Successful Cross-linking Solubility Adequate Solubility Solubility->Success Stability Reagent Stability Stability->Success pH Optimal pH (8-9) pH->Success pH->Stability Buffer Amine-Free Buffer Buffer->Success Buffer->Stability Concentration Correct Molar Ratio Concentration->Success Time Sufficient Incubation Time->Success

Caption: Key factors determining the outcome of a DMS cross-linking experiment.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for protein cross-linking.[1][2][4][8]

Protocol 1: General Protein Cross-Linking in Solution

This protocol is adapted for studying protein-protein interactions in a purified system.

A. Materials Required:

  • Cross-linking Buffer: 20 mM HEPES, 0.2 M triethanolamine, or 20 mM sodium phosphate, pH adjusted to 8.0-8.5.[4][8] Crucially, do not use buffers containing primary amines like Tris or glycine. [4][8]

  • DMS Stock Solution: To be prepared immediately before use.

  • Quenching Solution: 1 M Tris-HCl, pH 7.5-8.0, or glacial acetic acid.[1][4][8]

  • Protein Sample: Purified protein(s) of interest at a known concentration (e.g., 1-5 mg/mL).

B. Procedure:

  • Prepare the protein sample in the chosen amine-free cross-linking buffer.

  • Immediately before starting the reaction, weigh out DMS dihydrochloride and dissolve it in the cross-linking buffer to a final concentration of approximately 6-11 mg/mL.[1][8] Adjust the pH back to the desired range (8.0-8.5) with NaOH if necessary.[8]

  • Add the freshly prepared DMS solution to the protein sample.

    • For protein concentrations >5 mg/mL, use a 10-fold molar excess of DMS.[2][4]

    • For protein concentrations <5 mg/mL, use a 20- to 30-fold molar excess of DMS.[2][4]

    • Alternatively, a final DMS concentration of 1-2 mg/mL can be used for a 1 mg/mL protein solution.[8]

  • Incubate the reaction mixture for 30 minutes to 3 hours at room temperature.[2][4][8] Optimal incubation time should be determined empirically.

  • Terminate the reaction by adding the quenching solution.

    • Add 1 M Tris-HCl to a final concentration of 20-50 mM and incubate for an additional 15 minutes.[1][4][8]

    • Alternatively, add glacial acetic acid at a 1:4 ratio to the sample volume.[2][4]

  • The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, by adding an equal volume of Laemmli sample buffer.[8]

Protocol 2: Intra-Nucleosomal Cross-Linking in Yeast Extracts

This protocol is specifically for analyzing histone interactions within nucleosomes from cell extracts.[1]

A. Materials Required:

  • Buffer E: Specific composition as defined by the source protocol for yeast chromatin preparation.

  • DMS Stock Solution: 11 mg/mL DMS in Buffer E, prepared fresh.[1]

  • Quenching Solution: 1 M Tris-HCl, pH 7.5.[1]

  • TCA (Trichloroacetic acid): 100% solution for protein precipitation.

B. Procedure:

  • Prepare yeast cell extracts according to established chromatin analysis procedures.

  • Make a fresh 11 mg/mL stock solution of DMS in Buffer E at room temperature.[1]

  • Add 1/10th volume of the DMS stock solution to the cell extract for a final concentration of ~1 mg/mL DMS.[1]

  • Incubate at room temperature with rotation for 60 minutes.[1]

  • Quench the reaction by adding 1/20th volume of 1 M Tris-HCl, pH 7.5 (final concentration of 50 mM), and continue rotating for another 15 minutes at room temperature.[1]

  • To prepare an aliquot for SDS-PAGE analysis, take 100 μL of the reaction, add 1/10th volume of 100% TCA, and process for protein precipitation and subsequent gel loading.[1]

  • The remaining sample can proceed to further steps like MNase digestion for chromatin analysis.[1]

This guide provides the foundational knowledge required for the effective use of this compound. Researchers should always optimize reaction conditions, such as concentration and incubation time, for their specific protein system of interest.

References

The Core Mechanism of Dimethyl Suberimidate Cross-linking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethyl suberimidate (DMS) is a homobifunctional imidoester cross-linking agent widely utilized in structural biology to investigate protein-protein interactions and elucidate the quaternary structure of protein complexes. Its ability to covalently link proximal primary amines under mild physiological conditions makes it a valuable tool for capturing transient and stable protein interactions. This technical guide provides an in-depth exploration of the DMS cross-linking mechanism, detailed experimental protocols, and the quantitative parameters governing its application.

The Chemical Basis of DMS Cross-linking

This compound possesses two reactive imidoester functional groups at either end of an 11 Å spacer arm.[1] The cross-linking reaction proceeds through the nucleophilic attack of a primary amine, typically from the side chain of a lysine (B10760008) residue or the N-terminus of a polypeptide, on the carbon atom of the imidoester. This reaction forms an unstable tetrahedral intermediate that subsequently eliminates a methanol (B129727) molecule to yield a stable amidine bond. A key advantage of this chemistry is the retention of the positive charge at the site of modification, which helps to preserve the native conformation of the protein.[2][3] The reaction is most efficient at an alkaline pH, typically between 8.0 and 9.0, where the primary amines are deprotonated and thus more nucleophilic.[2][3]

DMS_Mechanism cluster_reactants Reactants cluster_intermediate Reaction cluster_products Products Protein1 Protein 1 (with Primary Amine R-NH2) Reaction Nucleophilic Attack & Methanol Elimination Protein1->Reaction pH 8.0-9.0 DMS This compound (CH3O-C(=NH)- (CH2)6 -C(=NH)-OCH3) DMS->Reaction Crosslinked Cross-linked Proteins (R-N=C(H)-(CH2)6-C(H)=N-R') Reaction->Crosslinked Methanol Methanol (2 CH3OH) Reaction->Methanol

Fig. 1: Chemical reaction of DMS with protein primary amines.

Quantitative Parameters for DMS Cross-linking

The success of a DMS cross-linking experiment is dependent on several key quantitative parameters. The following table summarizes these critical factors for easy reference and comparison.

ParameterValue/RangeNotes
Spacer Arm Length 11 ÅDefines the maximum distance between linked primary amines.[1]
Optimal pH Range 8.0 - 9.0Ensures primary amines are sufficiently deprotonated for reaction.[2][3]
DMS Concentration 1 - 2 mg/mLA common starting concentration for cross-linking reactions.[1]
Protein Concentration > 5 mg/mLA 10-fold molar excess of DMS to protein is recommended.[2][3]
< 5 mg/mLA 20- to 30-fold molar excess of DMS to protein is recommended.[2][3]
Reaction Time 30 - 180 minutesIncubation time can be varied to optimize cross-linking efficiency.[1][2][3]
Quenching Reagent 20 - 50 mM Tris or GlycineUsed to terminate the cross-linking reaction by consuming excess DMS.[2][3]
Glacial Acetic AcidAn alternative quenching reagent.[2][3]

Experimental Protocols

Below are detailed methodologies for performing a typical DMS cross-linking experiment followed by analysis.

Protocol 1: Cross-linking of Purified Proteins

This protocol is adapted from procedures for studying oligomeric protein structures.[1][4][5]

Materials:

  • Purified protein solution (1 mg/mL)

  • This compound (DMS)

  • Cross-linking buffer: 20 mM HEPES or Sodium Phosphate, pH 8.0.[1] (Avoid Tris buffers as they contain primary amines that will compete with the reaction.[1])

  • DMS stock solution: 6 mg/mL in cross-linking buffer (prepare fresh).[1]

  • Quenching solution: 1 M Tris-HCl, pH 8.0.[1]

  • SDS-PAGE sample buffer

Procedure:

  • Prepare the protein solution at a concentration of 1 mg/mL in the cross-linking buffer.

  • Add the freshly prepared DMS stock solution to the protein solution to a final DMS concentration of 1 or 2 mg/mL.[1]

  • Incubate the reaction mixture for 3 hours at room temperature.[1]

  • Terminate the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Incubate for an additional 15 minutes at room temperature to ensure complete quenching.

  • Add an equal volume of SDS-PAGE sample buffer to the cross-linked protein solution.

  • Analyze the cross-linking products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to cross-linked dimers, trimers, etc.[1][4]

Protocol 2: In Vivo Cross-linking in Yeast

This protocol is a generalized procedure based on the analysis of yeast nucleosomes.[6]

Materials:

  • Yeast cell culture

  • This compound (DMS)

  • Phosphate-buffered saline (PBS)

  • DMS solution: 11 mg/mL in an appropriate buffer (prepare fresh).[6]

  • Quenching solution: 1 M Tris-HCl, pH 7.5.[6]

  • Trichloroacetic acid (TCA)

Procedure:

  • Harvest yeast cells and wash them with PBS.

  • Resuspend the cell pellet in a suitable buffer.

  • Add the DMS solution to a final concentration of 1 mg/mL.[6]

  • Incubate at room temperature with rotation for 60 minutes.[6]

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and continue to rotate for 15 minutes at room temperature.[6]

  • Precipitate the proteins by adding TCA.

  • Wash the protein pellet and resuspend it in an appropriate buffer for downstream analysis, such as SDS-PAGE and Western blotting or mass spectrometry.

Experimental Workflow and Downstream Analysis

The general workflow for a DMS cross-linking experiment involves several key stages, from sample preparation to data analysis. The cross-linked products are often analyzed by mass spectrometry to identify the specific residues involved in the interaction.

DMS_Workflow cluster_prep Preparation cluster_reaction Cross-linking Reaction cluster_analysis Analysis Sample_Prep Protein Sample Preparation (Purified Protein or Cell Lysate) Crosslinking Incubation of Protein with DMS (Controlled Time and Temperature) Sample_Prep->Crosslinking DMS_Prep Fresh DMS Solution Preparation DMS_Prep->Crosslinking Quenching Quenching of Reaction (e.g., with Tris Buffer) Crosslinking->Quenching SDS_PAGE SDS-PAGE Analysis (Visualization of Cross-linked Species) Quenching->SDS_PAGE Mass_Spec Mass Spectrometry (Identification of Cross-linked Peptides) Quenching->Mass_Spec Data_Analysis Data Analysis and Structural Modeling Mass_Spec->Data_Analysis

Fig. 2: General experimental workflow for DMS cross-linking.

Following cross-linking, the protein sample is typically digested with a protease, such as trypsin. The resulting peptide mixture is then analyzed by mass spectrometry.[7][8] The identification of cross-linked peptides, which consist of two peptide chains covalently linked by the DMS reagent, provides distance constraints that can be used to model the three-dimensional structure of the protein complex.[9][10]

Conclusion

This compound cross-linking is a powerful and versatile technique for probing protein-protein interactions and defining the architecture of multi-protein complexes. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can effectively utilize DMS to gain valuable insights into cellular machinery. The combination of DMS cross-linking with high-resolution mass spectrometry provides a robust platform for structural proteomics, aiding in the elucidation of complex biological systems.

References

A Technical Guide to Dimethyl Suberimidate: Unraveling the Significance of its 11 Å Spacer Arm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Dimethyl suberimidate (DMS), a homobifunctional imidoester cross-linker, in the structural and functional analysis of proteins and their complexes. A key feature of DMS is its precise spacer arm length, which provides a defined spatial constraint for elucidating protein architecture and interactions. This document provides a comprehensive overview of the properties of DMS, detailed experimental protocols, and the significance of its unique structural characteristics.

Quantitative Properties of this compound (DMS)

A clear understanding of the physicochemical properties of DMS is fundamental to its effective application in cross-linking studies. The following table summarizes the key quantitative data for DMS.[1][2]

PropertyValue
Spacer Arm Length 11.0 Å
Molecular Weight 273.20 g/mol (dihydrochloride salt)
Chemical Formula C₁₀H₂₀N₂O₂ · 2HCl
Reactive Groups Imidoesters
Target Specificity Primary amines (e.g., lysine (B10760008) ε-amino groups and N-terminal α-amino groups)
Solubility Water-soluble
Membrane Permeability Permeable

The Significance of the 11 Å Spacer Arm

The 11 Å spacer arm of this compound is a critical determinant of its utility in structural biology.[1][2] This specific length acts as a molecular ruler, providing a defined distance constraint between the reactive sites of cross-linked amino acid residues, typically lysines.[3][4] The significance of this precise distance is multifold:

  • Mapping Protein Quaternary Structure: For oligomeric proteins, the 11 Å spacer is ideal for forming intramolecular cross-links between subunits.[3][4] By analyzing the resulting cross-linked species via techniques like SDS-PAGE, researchers can deduce the number and arrangement of protomers within a protein complex.[3][4]

  • Probing Protein Topography: The fixed length allows for the identification of amino acid residues that are in close proximity in the folded protein, providing valuable data for computational modeling and refinement of protein structures.

  • Investigating Protein-Protein Interactions: DMS can be used to capture and identify both stable and transient protein-protein interactions.[5] The 11 Å distance provides a specific spatial snapshot of the interacting surfaces.

  • Studying Conformational Changes: Changes in the cross-linking pattern of a protein in response to ligand binding or other stimuli can reveal important information about conformational dynamics.

Experimental Protocols

The successful application of DMS requires careful attention to experimental conditions to ensure specific and efficient cross-linking while preserving the native structure of the protein.

General Protein Cross-linking Protocol

This protocol provides a general guideline for cross-linking proteins in solution using DMS. Optimization may be required for specific protein systems.

Materials:

  • This compound dihydrochloride (B599025) (DMS)

  • Cross-linking Buffer: 0.2 M triethanolamine, pH 8.0-8.5.[1][4] (Note: Avoid buffers containing primary amines like Tris, as they will compete with the target protein for reaction with DMS.[1])

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine.[2]

  • Protein sample of interest.

Procedure:

  • Buffer Exchange: Ensure the protein sample is in the appropriate cross-linking buffer. This can be achieved through dialysis or buffer exchange columns.

  • DMS Solution Preparation: Immediately before use, dissolve DMS in the cross-linking buffer to the desired stock concentration (e.g., 10 mg/mL). The pH of the DMS solution should be adjusted to ~8.5 with NaOH if necessary.[6]

  • Cross-linking Reaction:

    • Add the DMS solution to the protein sample to achieve the desired final concentration of DMS. A common starting point is a 10- to 50-fold molar excess of DMS to protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or on ice.[2] The incubation time and temperature may need optimization.

  • Quenching the Reaction: Terminate the cross-linking reaction by adding the quenching solution to a final concentration of 20-50 mM.[2] Incubate for an additional 15-30 minutes to ensure all unreacted DMS is quenched.

  • Analysis: The cross-linked products can be analyzed by various techniques, including SDS-PAGE, mass spectrometry, or Western blotting.

Cross-linking of Yeast Nucleosomes

This protocol is adapted for the specific application of cross-linking histone proteins within yeast nucleosomes.[7]

Materials:

  • Yeast nucleosome preparation.

  • DMS solution (11 mg/mL).

  • Quenching solution: 1 M Tris-HCl, pH 7.5.

Procedure:

  • Reaction Setup: To the yeast nucleosome preparation, add 1/10 volume of the 11 mg/mL DMS solution to reach a final concentration of 1 mg/mL.

  • Incubation: Incubate the mixture at room temperature with rotation for 60 minutes.

  • Quenching: Add 1/20 volume of 1 M Tris-HCl, pH 7.5, to a final concentration of 50 mM to quench the reaction. Continue rotating for an additional 15 minutes at room temperature.

  • Sample Preparation for Analysis: Take an aliquot for SDS-PAGE analysis. Precipitate the protein by adding 1/10 volume of 100% trichloroacetic acid (TCA), incubate for 10 minutes at room temperature, and centrifuge to pellet the protein. Wash the pellet with acetone (B3395972) and air-dry before resuspending in sample loading buffer.

Visualizing the Chemistry and Workflow

To better understand the application of this compound, the following diagrams illustrate its chemical structure and a typical experimental workflow.

Caption: Chemical structure of this compound (DMS).

Crosslinking_Workflow General Workflow for Protein Cross-linking with DMS cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis Protein_Prep Prepare Protein Sample in Amine-Free Buffer (pH 8.0-8.5) Mix Mix Protein and DMS Protein_Prep->Mix DMS_Prep Prepare Fresh DMS Solution DMS_Prep->Mix Incubate Incubate (e.g., 30-60 min at RT) Mix->Incubate Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Analysis Analyze Cross-linked Products (e.g., SDS-PAGE, Mass Spectrometry) Quench->Analysis

Caption: A generalized experimental workflow for protein cross-linking using DMS.

References

Core Principles of Dimethyl Suberimidate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Amine Reactivity of Dimethyl Suberimidate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reaction kinetics, and practical applications of this compound (DMS), a homobifunctional crosslinking agent. It is designed to furnish researchers, scientists, and drug development professionals with the detailed technical information necessary for the effective use of DMS in studying protein structure and interactions.

This compound (DMS) is a water-soluble and membrane-permeable crosslinking reagent that plays a crucial role in the structural analysis of proteins and protein complexes.[1] Its utility stems from the specific reactivity of its two imidoester functional groups towards primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.

Reaction Mechanism: The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the carbon atom of the imidoester. This results in the formation of a stable amidine bond, covalently linking the target amine-containing molecules. A key advantage of this chemistry is that the resulting amidinium ion retains a positive charge at physiological pH, thus preserving the native charge distribution of the modified protein.[2]

Specificity: The reaction of imidoesters with primary amines is highly specific, with minimal cross-reactivity towards other nucleophilic groups found in proteins, such as sulfhydryls or carboxyls.[2] This specificity ensures a targeted approach to crosslinking, simplifying the analysis of the resulting products.

Quantitative Data on DMS Reactivity

A thorough understanding of the kinetic parameters governing the DMS crosslinking reaction is essential for designing and interpreting experiments. This section summarizes the available quantitative data.

Reaction Kinetics:

While comprehensive kinetic studies detailing the rate constants for the reaction of DMS with primary amines under various conditions are not extensively available in the reviewed literature, some key quantitative aspects have been reported. The overall reaction is influenced by several factors, including pH, temperature, and the concentration of reactants.

One study focusing on the stability of the resulting crosslink found that the first-order rate constant for the hydrolysis of the amidine bond formed by DMS under standard acid hydrolysis conditions (6 M HCl, 110°C) is 3.4 × 10⁻³ h⁻¹.[3][4] This indicates a relatively stable bond under these harsh conditions, which is important for subsequent analytical procedures like amino acid analysis.

Crosslinking Efficiency:

The efficiency of DMS crosslinking can be influenced by the accessibility of reactive amines on the protein surface and the stoichiometry of the reactants. In a study on yeast nucleosomes, the crosslinking efficiency of histone H3 dimers using DMS was found to be approximately 10%.[2]

Table 1: Physicochemical and Reactivity Data for this compound

ParameterValueReference
Spacer Arm Length11.4 Å[2]
Molecular Weight273.21 g/mol (dihydrochloride salt)Thermo Fisher Scientific
Optimal Reaction pH8.0 - 9.0[2]
Reactive TowardsPrimary amines (-NH₂)[2]
ProductAmidine bond[2]
CleavabilityNon-cleavable[2]
SolubilityWater-soluble[2]
Membrane PermeabilityYes[2]
Hydrolysis rate of amidine bond (acidic)3.4 × 10⁻³ h⁻¹[3][4]
Crosslinking Efficiency (H3 dimers)~10%[2]

Experimental Protocols

Detailed methodologies are critical for the successful application of DMS in research. The following protocols are based on established procedures for protein crosslinking.

General Protein Crosslinking Protocol

This protocol is a generalized procedure for crosslinking proteins in solution.

Materials:

  • This compound (DMS)

  • Crosslinking Buffer (amine-free, e.g., 20 mM HEPES, pH 7.5)[5]

  • Protein sample (1 mg/mL in Crosslinking Buffer)[5]

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)[5]

  • Laemmli sample buffer

Procedure:

  • Prepare a fresh solution of DMS in the Crosslinking Buffer at a concentration of 6 mg/mL. Adjust the pH to 8.5 with NaOH.[5]

  • To the protein solution (1 mg/mL), add the DMS solution to a final concentration of 1 or 2 mg/mL.[5]

  • Incubate the reaction mixture for 3 hours at room temperature.[5]

  • Terminate the reaction by adding 10 µL of 1 M Tris-HCl, pH 8.0.[5]

  • Add an equal volume of Laemmli sample buffer to the crosslinked protein sample.[5]

  • Analyze the crosslinked products by SDS-PAGE.[5]

Detailed Protocol for Crosslinking Yeast Nucleosomes

This protocol provides a specific application of DMS for studying protein-protein interactions within a biological complex.

Materials:

  • Yeast spheroplasts

  • DMS stock solution (11 mg/mL in 0.2 M triethanolamine, pH 8.0, prepared fresh)

  • Quenching solution (1 M Tris-HCl, pH 7.5)

  • 2x SDS-PAGE sample buffer (2x SB)

Procedure:

  • Resuspend the yeast spheroplast pellet in an appropriate buffer.

  • Add 1/10 volume of the 11 mg/mL DMS stock solution to achieve a final concentration of 1 mg/mL.

  • Incubate at room temperature with rotation for 60 minutes.

  • Quench the reaction by adding 1/20 volume of 1 M Tris-HCl, pH 7.5, to a final concentration of 50 mM.

  • Continue to rotate for an additional 15 minutes at room temperature.

  • Take an aliquot for SDS-PAGE analysis and add 2x SB.

Visualizing DMS Applications: Workflows and Pathways

Graphviz diagrams are provided to illustrate the logical flow of experiments and the application of DMS in studying protein complexes.

Experimental Workflow for DMS Crosslinking and Mass Spectrometry Analysis

This workflow outlines the key steps from sample preparation to data analysis in a typical DMS-based crosslinking mass spectrometry (XL-MS) experiment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Protein_Complex Protein Complex of Interest DMS_Crosslinking DMS Crosslinking Protein_Complex->DMS_Crosslinking Incubate with DMS Quenching Quenching of Reaction DMS_Crosslinking->Quenching Add quenching buffer Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Enzymatic_Digestion Prepare for digestion LC_MS_MS LC-MS/MS Analysis Enzymatic_Digestion->LC_MS_MS Inject peptides Data_Analysis Data Analysis (e.g., MeroX, Xi) LC_MS_MS->Data_Analysis Acquire spectra Identification Identification of Crosslinked Peptides Data_Analysis->Identification Identify crosslinks Structural_Modeling Structural Modeling Identification->Structural_Modeling Interaction_Mapping Protein Interaction Mapping Identification->Interaction_Mapping

Caption: A generalized workflow for identifying protein-protein interactions using DMS crosslinking followed by mass spectrometry.

Application of DMS in Studying the 26S Proteasome

DMS can be used to investigate the subunit architecture of large protein complexes like the 26S proteasome. This diagram illustrates the crosslinking of subunits within this complex.

Caption: A schematic of DMS application in studying the subunit interactions within the 26S proteasome.

Conclusion

This compound is a powerful tool for elucidating the three-dimensional arrangement of proteins and their interaction networks. Its specificity for primary amines, coupled with the charge-preserving nature of the amidine bond, makes it an invaluable reagent in structural biology and drug discovery. While a comprehensive kinetic dataset for all reaction conditions is an area for future research, the information and protocols provided in this guide offer a solid foundation for the successful application of DMS in probing the intricacies of protein architecture.

References

A Researcher's Guide to Procuring and Utilizing Dimethyl Suberimidate (DMS) for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on sourcing Dimethyl suberimidate (DMS) for laboratory use. It includes a comparative summary of suppliers, detailed product specifications, and established experimental protocols for its application as a cross-linking agent.

Sourcing this compound: A Comparative Overview

This compound, also known as this compound dihydrochloride (B599025), is a homobifunctional imidoester cross-linker widely used in protein research. It is a membrane-permeable reagent that reacts with primary amines (e.g., lysine (B10760008) residues) to form stable amidine bonds, making it an invaluable tool for studying protein quaternary structures and protein-protein interactions.[1][2][3] Several reputable suppliers offer DMS for research purposes. Below is a summary of offerings from prominent vendors.

SupplierProduct NameCatalog NumberPurityQuantityCAS No.
Thermo Fisher Scientific DMS (this compound)20700Not specified1 g34490-86-3
Sigma-Aldrich (Merck) This compound dihydrochloride17952398%5 g34490-86-3
TCI America This compound DihydrochlorideS0246>98.0%5 g, 25 g34490-86-3
Blue Tiger Scientific This compound DihydrochlorideNot specifiedBiotechnology GradeCustom bulk34490-86-3
GenoChem World This compound dihydrochlorideH_RM5164Not specified1 g34490-86-3

Note: Product availability, pricing, and shipping conditions are subject to change. It is recommended to visit the supplier's website for the most current information. All listed suppliers specify that these products are for research use only (RUO) and not for human or animal diagnostic or therapeutic use.[4][5][6]

Core Technical Specifications

This compound dihydrochloride is a crystalline powder with the following key properties:[7]

PropertyValue
Chemical Formula C₁₀H₂₀N₂O₂ · 2HCl
Molecular Weight 273.20 g/mol
Spacer Arm Length 11.0 Å
Reactive Groups Imidoester
Reactive Toward Primary amines (-NH₂)
Melting Point 213-214 °C
Storage Store desiccated at 4°C[1]

Experimental Protocols for Protein Cross-linking with DMS

DMS is a valuable tool for covalently linking interacting proteins, effectively "freezing" a snapshot of the cellular machinery for subsequent analysis.[8] The following protocols provide a detailed methodology for its application.

General Protocol for Protein Cross-linking

This protocol is adapted from procedures for homobifunctional imidoester crosslinkers.[9][10]

A. Materials Required:

  • Cross-linking Buffer: Amine-free buffers such as 0.2M triethanolamine (B1662121) (pH 8.0-9.0), 20 mM sodium phosphate (B84403) with 0.15 M NaCl (pH 7.5), or HEPES buffer are recommended.[9][10] Crucially, avoid buffers containing primary amines like Tris or glycine (B1666218), as they will compete with the target proteins for reaction with DMS. [9]

  • DMS Solution: Prepare fresh immediately before use. DMS is moisture-sensitive and cannot be stored in solution as the imidoester moiety hydrolyzes.[9] Equilibrate the reagent vial to room temperature for at least 30 minutes before opening to prevent condensation.[9]

  • Quenching Solution: 1 M Tris-HCl (pH 7.5-8.0) or glycine solution (20-50 mM final concentration).[9][10]

  • Protein Sample: Purified protein or cell lysate (0.25 to 5 mg/mL).

B. Procedure:

  • Sample Preparation: Prepare the protein sample in the chosen amine-free cross-linking buffer.

  • DMS Addition: Add DMS to the protein solution. The molar excess of DMS depends on the protein concentration:

    • For protein concentrations >5 mg/mL, use a 10-fold molar excess of DMS.[9]

    • For protein concentrations <5 mg/mL, use a 20- to 50-fold molar excess of DMS.[9]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[9] Longer incubation times (e.g., 3 hours) may also be employed.[10]

  • Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.[10][11]

  • Analysis: The cross-linked products can now be analyzed by methods such as SDS-PAGE, followed by Western blotting or mass spectrometry to identify the cross-linked species.[10]

Protocol for In-vivo Cross-linking of Yeast Nucleosomes

This specialized protocol details the use of DMS for analyzing protein interactions within chromatin.[11]

A. Materials Required:

  • Yeast spheroplasts

  • DMS solution (11 mg/mL, freshly prepared)

  • Quenching solution: 1 M Tris-HCl, pH 7.5

  • TCA (Trichloroacetic acid), 100%

  • 2x SB (Sample Buffer)

B. Procedure:

  • Spheroplast Preparation: Prepare yeast spheroplasts according to standard protocols.

  • Cross-linking Reaction:

    • To the prepared spheroplasts, add 1/10 volume of 11 mg/mL DMS to achieve a final concentration of 1 mg/mL.

    • Incubate at room temperature with rotation for 60 minutes.

  • Quenching:

    • Add 1/20 volume of 1 M Tris-HCl, pH 7.5 (final concentration of 50 mM) to quench the reaction.

    • Continue rotating for an additional 15 minutes at room temperature.

  • Sample Preparation for Analysis:

    • Take a 100 µl aliquot of the reaction.

    • Add 1/10 volume of 100% TCA, vortex, and incubate on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Wash the pellet twice with 1 mL of ice-cold acetone.

    • Air-dry the pellet and resuspend in 50 µl of 2x Sample Buffer.

  • Downstream Processing: The cross-linked nucleosomes can proceed immediately to subsequent steps like MNase digestion for further analysis.[11]

Visualized Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p_sample Protein Sample in Amine-Free Buffer mix Add DMS to Protein Sample p_sample->mix dms_prep Prepare Fresh DMS Solution dms_prep->mix incubate Incubate at Room Temp (30-60 min) mix->incubate Cross-linking occurs quench Quench Reaction (e.g., Tris buffer) incubate->quench analyze Analyze Products (SDS-PAGE, MS, etc.) quench->analyze

Caption: General workflow for protein cross-linking using DMS.

ReactionMechanism Protein1 Protein 1 (with -NH2 group) Intermediate Reactive Intermediate (Amidine Linkage) Protein1->Intermediate Step 1: Nucleophilic Attack DMS DMS (Imidoester) DMS->Intermediate Crosslink Cross-linked Protein Complex Intermediate->Crosslink Step 2: Second Attack Protein2 Protein 2 (with -NH2 group) Protein2->Crosslink

Caption: Simplified reaction mechanism of DMS with primary amines.

References

An In-depth Technical Guide to the Safety and Handling of Dimethyl Suberimidate Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl suberimidate dihydrochloride (B599025) (DMS) is a homobifunctional imidoester cross-linking agent widely used in biochemical research.[1] Its primary application lies in the covalent linkage of primary amine groups in proteins and other macromolecules, enabling the study of protein-protein interactions, subunit structures of oligomeric proteins, and the stabilization of protein complexes.[1][2] Each end of the DMS molecule reacts with an amino group to form an amidine bond.[3] This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with the use of this compound dihydrochloride.

Chemical and Physical Properties

This compound dihydrochloride is a white crystalline or amorphous powder.[4][5] It is soluble in water and should be stored in a cool, dry, and well-ventilated area.[4][6][7][8] It is sensitive to moisture and heat.[6]

PropertyValueSource(s)
Chemical Formula C₁₀H₂₀N₂O₂·2HCl[4][8]
Molecular Weight 273.20 g/mol [3][9]
CAS Number 34490-86-3[10]
EC Number 252-060-4[8][10]
Melting Point 213-214 °C (decomposes)[4][5][9]
Appearance White to almost white powder/crystalline solid[4][5]
Solubility Soluble in water[6][7][8][11]
Purity ≥97% to >98.0%(T)
Spacer Arm Length 11.0 Å[12]

Safety and Hazard Information

This compound dihydrochloride is classified as an irritant.[5] It may cause eye, skin, and respiratory tract irritation.[3][4][10] The toxicological properties of this substance have not been fully investigated.[4]

Hazard Classification (GHS)
HazardCategoryGHS Code
Skin Irritation2H315[3][13]
Serious Eye Irritation2H319[3][13]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335[3][13]
Personal Protective Equipment (PPE)

When handling this compound dihydrochloride, it is crucial to use appropriate personal protective equipment to minimize exposure.[4][10]

PPESpecification
Eye/Face Protection Chemical safety goggles or glasses with side shields.[4][10] A face shield may be necessary if there is a splash hazard.[10][14]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[4][10] Protective clothing, such as a lab coat, to prevent skin contact.[4][10][15]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[4][10] Work in a well-ventilated area, preferably a chemical fume hood.[4]
First Aid Measures

In case of exposure, immediate action is critical.[4]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[4]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the reagent and ensure safety.

  • Handling : Wash thoroughly after handling.[4] Use with adequate ventilation.[4] Avoid contact with eyes, skin, and clothing.[4] Keep the container tightly closed.[4] Avoid ingestion and inhalation.[4]

  • Storage : Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[4][15] Recommended storage is often refrigerated (2-8°C).[5][16] The material is moisture and heat sensitive.[6]

Disposal

Dispose of this compound dihydrochloride and its containers in accordance with local, regional, and national regulations.[4][10] It is recommended to contact a licensed professional waste disposal service.[10] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

Experimental Protocols

The following is a generalized protocol for protein cross-linking using this compound dihydrochloride, based on common practices found in the literature. Optimization of reaction conditions is often necessary for specific applications.

Materials
  • This compound dihydrochloride (DMS)

  • Protein sample

  • Reaction Buffer (amine-free, e.g., 0.2 M triethanolamine, pH 8.0-8.5; or phosphate (B84403) buffer, pH 7.5-8.0)[12][17][18]

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5-8.5 or 1 M glycine)[17][19]

  • Analysis equipment (e.g., SDS-PAGE system, mass spectrometer)

Procedure
  • Preparation of Reagents :

    • Equilibrate the DMS vial to room temperature before opening to prevent condensation, as it is moisture-sensitive.[12]

    • Prepare the reaction buffer. Buffers containing primary amines (e.g., Tris, glycine) should not be used for the cross-linking reaction itself as they will compete with the target amines.[12][17]

    • Prepare the quenching solution.

    • Prepare the protein sample in the reaction buffer at the desired concentration (e.g., 1-5 mg/mL).[12]

  • Cross-linking Reaction :

    • Immediately before use, dissolve the DMS in the reaction buffer to the desired stock concentration (e.g., 11 mg/mL).[19]

    • Add the DMS solution to the protein sample to achieve the final desired concentration (e.g., a 10- to 50-fold molar excess of cross-linker to protein).[12]

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).[19] The reaction can also be performed on ice for a longer duration (e.g., 2 hours).[17]

  • Quenching the Reaction :

    • To stop the cross-linking reaction, add the quenching solution to a final concentration of approximately 20-50 mM.[17][19]

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted DMS is quenched.[17][19]

  • Analysis of Cross-linked Products :

    • The cross-linked protein mixture can be analyzed by various techniques, including:

      • SDS-PAGE : To visualize the formation of higher molecular weight species corresponding to cross-linked protein complexes.[20]

      • Mass Spectrometry : To identify the cross-linked peptides and gain insights into protein structure and interaction interfaces.[20][21]

Visualizations

Safety and Handling Workflow

G This compound Dihydrochloride Safety and Handling Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) Ventilation Work in a Well-Ventilated Area (Fume Hood) PPE->Ventilation Handling Weighing and Reconstitution Ventilation->Handling Reaction Perform Cross-linking Reaction Handling->Reaction Spill Spill Cleanup (Absorb and collect for disposal) Handling->Spill Exposure First Aid Measures (Eye/Skin Flush, Fresh Air) Handling->Exposure Quenching Quench Reaction Reaction->Quenching Reaction->Spill Reaction->Exposure Decontamination Decontaminate Glassware and Surfaces Quenching->Decontamination WasteDisposal Dispose of Waste (Consult licensed professional) Decontamination->WasteDisposal

Caption: Workflow for the safe handling of this compound dihydrochloride.

Experimental Workflow for Protein Cross-linking

G General Experimental Workflow for Protein Cross-linking with DMS cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis ProteinPrep Prepare Protein Sample in Amine-Free Buffer Crosslink Add DMS to Protein Sample Incubate (e.g., 30-60 min at RT) ProteinPrep->Crosslink DMSPrep Prepare Fresh DMS Solution in Reaction Buffer DMSPrep->Crosslink Quench Add Quenching Agent (e.g., Tris or Glycine) Crosslink->Quench SDSPAGE SDS-PAGE Analysis Quench->SDSPAGE MassSpec Mass Spectrometry Analysis Quench->MassSpec

Caption: General workflow for protein cross-linking using DMS.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Imidoester Cross-linkers

This guide provides a comprehensive overview of the discovery, history, chemical principles, and seminal applications of imidoester cross-linkers. It is designed to be a valuable resource for professionals in research, science, and drug development who utilize chemical cross-linking to study protein structure and interactions.

Introduction: The Dawn of Protein Cross-Linking

Chemical cross-linking is a powerful technique for covalently joining two or more molecules, providing invaluable insights into their spatial arrangement and interactions.[1] Imidoesters were among the first classes of reagents widely adopted for this purpose, specifically targeting primary amines on proteins.[2] These reagents played a foundational role in structural biology, enabling researchers to probe the architecture of complex protein assemblies long before the advent of high-resolution structural methods.

Imidoester cross-linkers are homobifunctional reagents, meaning they possess two identical reactive groups.[3][4] Their primary targets are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of polypeptide chains. A key advantage of imidoesters is that the resulting amidine bond preserves the positive charge of the original amine at physiological pH, which helps maintain the native conformation and solubility of the protein.[5][6]

Discovery and Seminal Developments

The use of imidoesters for protein modification was pioneered in the 1960s. A pivotal moment in their application as cross-linkers came in 1970 with the work of Gregg E. Davies and George R. Stark.[1][2] They utilized dimethyl suberimidate (DMS) , a bifunctional imidoester, to study the subunit structure of oligomeric proteins.[1][7] Their groundbreaking experiment demonstrated that DMS could covalently link the protomers of an oligomeric protein, with the reaction predominantly occurring within the complex rather than between separate complexes.[1]

When the cross-linked products were analyzed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), a ladder of bands was observed. Each band corresponded to a species with a molecular weight that was an integral multiple of the single protomer's molecular weight.[1] For a protein with a known number of identical subunits, the number of observed bands directly correlated with the number of protomers in the oligomer.[1] This elegant method provided a straightforward way to determine the quaternary structure of proteins.[1][7]

The Chemistry of Imidoester Cross-Linking

Reaction Mechanism

Imidoester cross-linkers react with primary amines (R-NH₂) to form stable amidine bonds. The reaction is a nucleophilic substitution where the amine attacks the electrophilic carbon of the imidoester group.

ReactionMechanism Imidoester Protein-NH₂ (Primary Amine) Crosslinker R'-C(=NH)-OCH₃ (Imidoester) Amidine Protein-NH-C(=NH)-R' (Amidine Bond) Imidoester->Amidine + Imidoester:e->Amidine:w Crosslinker->Amidine + Crosslinker:e->Amidine:w Methanol CH₃OH (Methanol) Workflow A 1. Prepare Protein in Amine-Free Buffer (pH 8.0-8.5) C 3. Mix Protein and DMS (Incubate 30-60 min at RT) A->C B 2. Prepare Fresh DMS Solution B->C D 4. Quench Reaction (e.g., Tris or Glycine) C->D E 5. Add Denaturing Sample Buffer D->E F 6. Analyze by SDS-PAGE E->F

References

Methodological & Application

Application Notes and Protocols for Dimethyl Suberimidate (DMS) Cross-Linking of Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl suberimidate (DMS) is a homobifunctional imidoester cross-linking agent used to study protein-protein interactions and the quaternary structure of protein complexes.[1] It possesses two reactive imidoester groups at either end of an 11 Å spacer arm, which react primarily with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino groups of polypeptides.[2] This reaction forms stable amidine bonds, effectively creating covalent cross-links between interacting protein subunits.[2] An important feature of this chemistry is that it preserves the native charge of the protein, which can help in maintaining the protein's natural conformation and activity.[3][4] DMS is a water-soluble and membrane-permeable reagent, making it suitable for both in vitro and in vivo cross-linking studies.[3][4] These application notes provide a detailed protocol for using DMS to cross-link protein complexes for subsequent analysis.

Principle of DMS Cross-Linking

DMS reacts with primary amines in a two-step process. The imidoester group first reacts with a primary amine on one protein to form an unstable tetrahedral intermediate, which then loses a methanol (B129727) molecule to form a stable amidine bond. The second imidoester group on the other end of the DMS molecule can then react with a primary amine on a nearby protein, resulting in a covalent cross-link. The optimal pH for this reaction is between 7.0 and 10.0, with a commonly used range of 8.0-9.0 for efficient cross-linking.[3][4]

Key Experimental Parameters

Successful cross-linking with DMS depends on several critical parameters that should be optimized for each specific protein complex.

Table 1: Summary of Key Experimental Parameters for DMS Cross-Linking

ParameterRecommended Range/ValueNotes
DMS Concentration 1-2 mg/mL or 10-30 fold molar excess over proteinThe optimal concentration depends on the protein concentration and the reactivity of the target amino groups.[3][4][5]
Protein Concentration 0.25 - 5 mg/mLHigher protein concentrations favor intermolecular cross-linking.[3][5]
Reaction Buffer Phosphate, HEPES, Borate, or Triethanolamine buffersAvoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete with the protein for reaction with DMS.[3][4][5]
pH 7.5 - 9.0The reaction is most efficient at alkaline pH. A common starting point is pH 8.0-8.5.[3][4][5]
Reaction Time 30 minutes - 3 hoursIncubation time should be optimized to achieve sufficient cross-linking without causing excessive aggregation.[3][4][5]
Temperature Room Temperature (20-25°C) or on ice (4°C)Room temperature is common, but lower temperatures can be used to slow the reaction and potentially preserve complex integrity.[3][5]
Quenching Reagent Tris buffer, Glycine, or Acetic AcidAdded in excess to stop the reaction by consuming unreacted DMS.[3][4]

Experimental Protocols

Materials
  • This compound (DMS) dihydrochloride

  • Protein complex of interest

  • Cross-linking Buffer: 20 mM HEPES, pH 7.5-8.5, or 0.2 M Triethanolamine, pH 8.0.[3][4][5]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[5]

  • SDS-PAGE reagents (gels, running buffer, sample buffer)

  • Coomassie stain or other protein visualization method

Protocol 1: General In Vitro Cross-Linking of a Purified Protein Complex

This protocol is a starting point for the cross-linking of purified protein complexes.

  • Prepare Protein Sample: Dialyze the purified protein complex against the chosen Cross-linking Buffer to remove any interfering substances. Adjust the protein concentration to 1 mg/mL.

  • Prepare DMS Solution: Immediately before use, dissolve DMS in the Cross-linking Buffer to a concentration of 6 mg/mL.[5] Adjust the pH of the DMS solution to 8.5 with NaOH if necessary.[5] Note: Imidoester cross-linkers are sensitive to moisture and hydrolyze in aqueous solutions, so the DMS solution must be prepared fresh.[3][4]

  • Initiate Cross-Linking: Add the freshly prepared DMS solution to the protein sample to a final DMS concentration of 1-2 mg/mL.[5]

  • Incubate: Allow the reaction to proceed for 3 hours at room temperature with gentle mixing.[5]

  • Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[3] Incubate for an additional 15 minutes at room temperature.

  • Analyze Results: Add SDS-PAGE sample buffer to the cross-linked sample, heat to denature, and analyze the products by SDS-PAGE.[5] Cross-linked species will appear as higher molecular weight bands.

Protocol 2: Optimizing DMS Concentration for a Protein Complex

This protocol helps determine the optimal DMS concentration for your specific protein complex.

  • Prepare Protein Aliquots: Prepare several identical aliquots of your protein complex at a concentration of 1 mg/mL in Cross-linking Buffer.

  • Prepare Serial Dilutions of DMS: Prepare a fresh stock solution of DMS at 10 mg/mL in Cross-linking Buffer. Create a series of dilutions from this stock.

  • Cross-Linking Reactions: Add different final concentrations of DMS (e.g., 0.1, 0.5, 1, 2, 5 mg/mL) to the protein aliquots. Also include a no-DMS control.

  • Incubate and Quench: Incubate all samples for a fixed time (e.g., 1 hour) at room temperature. Quench the reactions as described in Protocol 1.

  • Analyze by SDS-PAGE: Analyze all samples on the same SDS-PAGE gel to compare the degree of cross-linking at different DMS concentrations. The optimal concentration will show clear cross-linked products without excessive smearing or aggregation at the top of the gel.

Visualizations

DMS_Crosslinking_Workflow DMS Cross-Linking Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Sample 1. Prepare Protein Sample (in amine-free buffer) Initiate_Reaction 3. Mix Protein and DMS Protein_Sample->Initiate_Reaction DMS_Solution 2. Prepare Fresh DMS Solution DMS_Solution->Initiate_Reaction Incubate 4. Incubate (e.g., 3 hours at RT) Initiate_Reaction->Incubate Quench 5. Quench Reaction (e.g., with Tris or Glycine) Incubate->Quench Analyze 6. Analyze by SDS-PAGE Quench->Analyze

Caption: A flowchart of the DMS cross-linking experiment.

DMS_Reaction_Mechanism DMS Reaction with Primary Amines DMS This compound (H3CO-C(=NH)-[CH2]6-C(=NH)-OCH3) Crosslinked_Protein Cross-linked Proteins (Protein1-NH-C(=NH)-[CH2]6-C(=NH)-NH-Protein2) DMS->Crosslinked_Protein + Protein1 Protein 1 with Lysine (-NH2) Protein1->Crosslinked_Protein + Protein2 Protein 2 with Lysine (-NH2) Protein2->Crosslinked_Protein Methanol 2x Methanol (CH3OH)

Caption: The chemical reaction of DMS with protein amino groups.

Troubleshooting

Table 2: Troubleshooting Common Issues in DMS Cross-Linking

IssuePossible CauseSuggested Solution
No or low cross-linking Inactive DMS (hydrolyzed).Prepare fresh DMS solution immediately before use. Store DMS powder desiccated at 4°C.[3][4]
Buffer contains primary amines.Use a non-amine-containing buffer like HEPES, phosphate, or borate.[3][4][5]
Incorrect pH.Ensure the reaction pH is between 7.5 and 9.0.[3][4][5]
Insufficient DMS concentration.Increase the molar excess of DMS to protein.[3][4]
Excessive cross-linking/aggregation DMS concentration is too high.Perform a DMS titration to find the optimal concentration.
Protein concentration is too high.Reduce the protein concentration to favor intramolecular cross-linking.
Incubation time is too long.Reduce the incubation time.
Smeared bands on SDS-PAGE Heterogeneous cross-linking.Optimize DMS concentration and reaction time.
Protein degradation.Add protease inhibitors to the protein sample.

Conclusion

This compound is a valuable tool for elucidating the structure and interactions of protein complexes. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute successful DMS cross-linking experiments. Optimization of the key parameters is crucial for obtaining clear and interpretable results. By carefully controlling the experimental conditions, DMS cross-linking can provide significant insights into the architecture of multiprotein assemblies, which is essential for basic research and drug development.

References

Application Notes and Protocols for In Vivo Cross-Linking Using Dimethyl Suberimidate (DMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl suberimidate (DMS) is a homobifunctional imidoester cross-linking agent that has proven to be a valuable tool for studying protein-protein interactions within their native cellular environment. As a membrane-permeable reagent, DMS can be applied directly to living cells to covalently capture both stable and transient protein complexes in vivo. This application note provides detailed protocols and technical guidance for utilizing DMS for intracellular cross-linking studies, with a focus on subsequent analysis by mass spectrometry to elucidate protein interaction networks and signaling pathways.

DMS reacts primarily with the primary amino groups of lysine (B10760008) residues and the N-termini of proteins, forming stable amidine bonds. With a spacer arm length of 11.0 Å, DMS is well-suited for capturing proteins that are in close proximity. The preservation of the positive charge on the amidinated lysine residues helps to maintain the native conformation of the cross-linked proteins.

Data Presentation

Table 1: Properties of this compound (DMS)
PropertyValue
Full Chemical Name This compound dihydrochloride
Molecular Weight 273.20 g/mol
Spacer Arm Length 11.0 Å
Reactive Group Imidoester
Target Functional Group Primary amines (-NH₂)
Membrane Permeability Yes
Cleavability Non-cleavable
Table 2: Recommended Starting Conditions for In Vivo DMS Cross-Linking
ParameterYeast CellsMammalian Cells (Suspension)Mammalian Cells (Adherent)
Cell Density ~1-2 x 10⁸ cells/mL~1-5 x 10⁷ cells/mL80-90% confluency
DMS Concentration 1 mg/mL (~3.7 mM)[1]1-5 mM1-5 mM
Reaction Buffer Amine-free buffer (e.g., HEPES, PBS)Amine-free buffer (e.g., HEPES, PBS)Amine-free buffer (e.g., HEPES, PBS)
Incubation Time 30-60 minutes[1]30-60 minutes30-60 minutes
Temperature Room Temperature4°C or Room Temperature4°C or Room Temperature
Quenching Agent 50 mM Tris-HCl, pH 7.5[1]20-50 mM Tris-HCl or Glycine, pH 7.5-8.020-50 mM Tris-HCl or Glycine, pH 7.5-8.0
Quenching Time 15 minutes[1]15-30 minutes15-30 minutes

Note: These are starting recommendations. Optimal conditions should be determined empirically for each cell type and experimental system.

Experimental Protocols

Protocol 1: In Vivo Cross-Linking of Mammalian Suspension Cells with DMS

This protocol is a general guideline for the cross-linking of mammalian cells grown in suspension.

Materials:

  • Suspension cell culture at the desired density

  • This compound (DMS)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.5-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine, pH 8.0)

  • Ice-cold PBS

  • Cell lysis buffer appropriate for downstream applications

  • Protease inhibitors

Procedure:

  • Harvest cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold, amine-free PBS to remove any residual media containing amines.

  • Resuspend the cell pellet in an appropriate volume of amine-free PBS to achieve the desired cell density (e.g., 1-5 x 10⁷ cells/mL).

  • Freshly prepare a DMS stock solution (e.g., 10-20 mg/mL) in the same amine-free buffer. Adjust the pH to 8.0-8.5 with NaOH if necessary.

  • Add the DMS stock solution to the cell suspension to the desired final concentration (start with a range of 1-5 mM).

  • Incubate the cell suspension with gentle rotation for 30-60 minutes at room temperature or 4°C.

  • Quench the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM.

  • Continue the incubation with gentle rotation for 15-30 minutes at room temperature to ensure complete quenching of unreacted DMS.

  • Pellet the cross-linked cells by centrifugation.

  • Wash the cell pellet twice with ice-cold PBS to remove the quenching agent and unreacted cross-linker.

  • The cell pellet is now ready for lysis and downstream applications such as immunoprecipitation, SDS-PAGE, or mass spectrometry analysis.

Protocol 2: In Vivo Cross-Linking of Adherent Mammalian Cells with DMS

This protocol is adapted for adherent cell cultures.

Materials:

  • Adherent cells grown to 80-90% confluency

  • This compound (DMS)

  • Amine-free buffer (e.g., PBS, pH 7.5-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine, pH 8.0)

  • Ice-cold PBS

  • Cell scraper

  • Cell lysis buffer appropriate for downstream applications

  • Protease inhibitors

Procedure:

  • Aspirate the culture medium from the adherent cells.

  • Gently wash the cells twice with pre-warmed, amine-free PBS.

  • Freshly prepare a DMS solution in amine-free PBS to the desired final concentration (start with a range of 1-5 mM).

  • Add the DMS solution to the cells, ensuring the cell monolayer is completely covered.

  • Incubate the cells for 30-60 minutes at room temperature or 37°C in a cell culture incubator.

  • Aspirate the DMS solution and add the quenching buffer to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature.

  • Aspirate the quenching buffer and wash the cells twice with ice-cold PBS.

  • Lyse the cells directly on the plate or scrape them into an appropriate volume of lysis buffer.

  • The cell lysate is now ready for downstream analysis.

Visualizations

DMS_Mechanism Protein1 Protein 1 (with Lysine -NH2) Intermediate1 Mono-amidine Intermediate Protein1->Intermediate1 Reaction with first primary amine Protein2 Protein 2 (with Lysine -NH2) Crosslinked_Complex Cross-linked Protein Complex Protein2->Crosslinked_Complex DMS This compound (DMS) DMS->Intermediate1 Intermediate1->Crosslinked_Complex Reaction with second primary amine

Caption: Mechanism of DMS cross-linking of two proteins.

InVivo_Crosslinking_Workflow cluster_Cell_Culture Cell Preparation cluster_Crosslinking Cross-linking Reaction cluster_Quenching Reaction Quenching cluster_Downstream Downstream Processing Cell_Culture 1. Cell Culture (Suspension or Adherent) Harvest_Wash 2. Harvest and Wash (remove amine-containing media) Cell_Culture->Harvest_Wash Add_DMS 3. Add DMS (1-5 mM in amine-free buffer) Harvest_Wash->Add_DMS Incubate 4. Incubate (30-60 min, RT or 4°C) Add_DMS->Incubate Quench 5. Quench Reaction (20-50 mM Tris or Glycine) Incubate->Quench Incubate_Quench 6. Incubate (15-30 min, RT) Quench->Incubate_Quench Cell_Lysis 7. Cell Lysis Incubate_Quench->Cell_Lysis Analysis 8. Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) Cell_Lysis->Analysis

Caption: General workflow for in vivo cross-linking with DMS.

TGFb_Signaling_Pathway TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII Binds TGFbRI TGF-β Receptor I TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates

Caption: Simplified TGF-β signaling pathway.

References

Step-by-Step Guide for Dimethyl Suberimidate Cross-linking for SDS-PAGE

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For researchers, scientists, and drug development professionals, understanding protein-protein interactions is crucial. Chemical cross-linking is a powerful technique to study these interactions by covalently linking interacting proteins. Dimethyl suberimidate (DMS) is a homobifunctional imidoester cross-linker that reacts with primary amines (the N-terminus of a protein and the side chain of lysine (B10760008) residues) to form stable amidine bonds.[1] This preserves protein complexes for analysis by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This document provides a detailed protocol for using DMS to cross-link proteins for subsequent analysis.

Principle of DMS Cross-linking

DMS contains two reactive imidoester groups at either end of an 11.0 Å spacer arm.[2] These groups react with primary amines at a pH range of 7-10, with optimal reactivity between pH 8 and 9.[2][3] The reaction results in the formation of an amidine bond, which does not alter the overall charge of the protein, thus helping to maintain its native conformation.[2][3] Upon successful cross-linking of interacting proteins, the resulting complex can be visualized as a higher molecular weight band on an SDS-PAGE gel.[4]

Experimental Protocols

This section outlines the necessary materials and a step-by-step procedure for performing DMS cross-linking.

Materials
  • DMS Cross-linker: Store desiccated at 4°C.[3] Allow the vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.[2][3]

  • Cross-linking Buffer: A buffer that does not contain primary amines is essential to avoid competing reactions.[2][3][5] Recommended buffers include 0.2 M triethanolamine (B1662121) (pH 8.0), phosphate (B84403) buffer, borate (B1201080) buffer, carbonate buffer, or HEPES.[2][3]

  • Protein Sample: Purified protein or a protein complex in a suitable buffer.

  • Quenching Solution: A solution containing primary amines to stop the cross-linking reaction. Common quenching solutions include 1 M Tris-HCl (pH 7.5 or 8.0) or 1 M glycine.[3][6][7]

  • 2x Laemmli Sample Buffer: For preparing the cross-linked sample for SDS-PAGE.

Protocol
  • Prepare DMS Stock Solution: Immediately before use, dissolve DMS in the cross-linking buffer to the desired stock concentration (e.g., 11 mg/ml).[7] DMS is susceptible to hydrolysis and should not be stored in solution.[2][3] The pH of the DMS solution may need to be adjusted to the desired range (8.0-9.0) with NaOH.[6]

  • Prepare Protein Sample: Ensure the protein sample is in the appropriate amine-free cross-linking buffer. The protein concentration can range from 0.25 to 5 mg/ml or higher.[3][6]

  • Initiate Cross-linking Reaction: Add the freshly prepared DMS stock solution to the protein sample to achieve the desired final DMS concentration. The optimal concentration of DMS may need to be determined empirically, but a starting point can be a 10- to 30-fold molar excess of the cross-linker to the protein.[2][3] For a protein concentration above 5 mg/ml, a 10-fold molar excess is recommended, while for concentrations below 5 mg/ml, a 20- to 30-fold molar excess can be used.[2][3]

  • Incubate: Incubate the reaction mixture at room temperature for 30 to 60 minutes.[2][3] Some protocols may suggest longer incubation times of up to 3 hours.[6]

  • Quench the Reaction: Terminate the cross-linking reaction by adding the quenching solution to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl, pH 7.5).[3][7] Incubate for an additional 15 minutes at room temperature to ensure all unreacted DMS is quenched.[7]

  • Prepare for SDS-PAGE: Add an equal volume of 2x Laemmli sample buffer to the quenched reaction mixture.[6]

  • Denature and Analyze: Boil the samples at 100°C for 10 minutes before loading them onto an SDS-PAGE gel.[7] Run the gel and visualize the protein bands using a suitable staining method (e.g., Coomassie Blue or silver stain). Cross-linked complexes will appear as bands with higher molecular weights than the individual monomeric proteins.[4]

Data Presentation

The following table summarizes the key quantitative parameters for the DMS cross-linking protocol. Researchers should optimize these conditions for their specific protein of interest.

ParameterRecommended RangeNotes
DMS Concentration10-30x molar excess over proteinStart with a 20-fold excess and optimize.[2][3]
Protein Concentration0.25 - 5+ mg/mlHigher concentrations can favor intermolecular cross-linking.[3][6]
pH8.0 - 9.0Optimal for imidoester reaction with primary amines.[2][3]
Incubation Time30 - 180 minutes30-60 minutes is a common starting point.[2][3][6]
Incubation TemperatureRoom Temperature
Quenching AgentTris or GlycineFinal concentration of 20-50 mM.[3][7]

Visualizations

DMS Cross-linking Experimental Workflow

DMS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dms Prepare fresh DMS stock solution mix Mix DMS with protein sample prep_dms->mix prep_protein Prepare protein sample in amine-free buffer prep_protein->mix incubate Incubate at room temperature mix->incubate 30-180 min quench Quench reaction with Tris or Glycine incubate->quench sds_prep Add Laemmli buffer and boil quench->sds_prep 15 min sds_page Run SDS-PAGE sds_prep->sds_page analyze Visualize cross-linked complexes sds_page->analyze

Caption: A flowchart illustrating the major steps of the DMS cross-linking procedure.

DMS Reaction with Primary Amines

DMS_Reaction cluster_reactants Reactants cluster_product Product protein1 Protein 1 with Primary Amine (-NH2) crosslinked_complex Cross-linked Protein Complex (Amidine Bond) protein1->crosslinked_complex + DMS dms This compound (DMS) protein2 Protein 2 with Primary Amine (-NH2) protein2->crosslinked_complex + DMS

Caption: The chemical reaction of DMS with primary amines on two proteins to form a cross-linked complex.

References

Application Notes and Protocols for Studying Protein-DNA Interactions Using Dimethyl Suberimidate (DMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to utilizing dimethyl suberimidate (DMS) for the covalent cross-linking of protein-DNA complexes. DMS is a homobifunctional imidoester cross-linker that reacts primarily with the primary amino groups of lysine (B10760008) residues and the N-terminus of proteins, as well as accessible amino groups on DNA bases, to form stable amidine bonds. This technique is valuable for capturing transient and stable protein-DNA interactions for subsequent analysis.

Introduction to this compound Cross-Linking

This compound is a water-soluble and membrane-permeable cross-linking agent with a spacer arm length of 11.0 Å. Its reaction with primary amines is most efficient at alkaline pH (typically 8.0-9.0) and results in the formation of a covalent bond without altering the net charge of the protein, which can help in preserving the native conformation of protein complexes.[1] DMS is a non-cleavable cross-linker, meaning the resulting amidine bonds are stable and not easily reversible under standard biochemical conditions. This characteristic makes it suitable for permanently capturing interaction states for analysis by methods such as gel electrophoresis, immunoprecipitation, and mass spectrometry.

Quantitative Data on DMS Cross-Linking Efficiency

The efficiency of DMS cross-linking can vary depending on the specific protein-DNA complex, buffer conditions, and reactant concentrations. The following table summarizes available quantitative data on the efficiency of DMS cross-linking in the context of protein-DNA and protein-protein interactions within chromatin.

ParameterSystemValueReference
Cross-linking Efficiency (H3-H3 dimer)Yeast Nucleosomes (in vivo)~10%[2]
Precipitation of Cross-linked ComplexStreptavidin affinity purification of biotinylated H3-containing nucleosomes~20% of cross-linked heterodimers[2]
cfDNA Extraction Yield IncreaseDMS-based extraction vs. standard kit56% higher[3]
Estimated Cross-linking EfficiencyFemtosecond laser cross-linking of NF1-DNA complex (for comparison)~14%[4]

Experimental Protocols

This section provides a detailed protocol for in vivo cross-linking of protein-DNA interactions in yeast cells using DMS, adapted from methodologies used for studying nucleosomal proteins.[2] This protocol can be adapted for other cell types and specific protein-DNA complexes with appropriate optimization.

Materials and Reagents
  • Yeast cells expressing the protein of interest

  • E Buffer (0.1 M NaCl, 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 2 mM EDTA, 1 mM DTT, 1 mM PMSF, and protease inhibitors)

  • Glass beads (0.5 mm)

  • This compound (DMS) stock solution (11 mg/mL in E buffer, freshly prepared)

  • Quenching solution (1 M Tris-HCl, pH 7.5)

  • Micrococcal Nuclease (MNase)

  • MNase digestion buffer (10 mM MgCl₂, 1 mM CaCl₂)

  • Stop solution (0.25 M EDTA/EGTA)

  • SDS-PAGE loading buffer

  • Antibodies for Western blotting

Protocol for In Vivo DMS Cross-Linking of Yeast Chromatin
  • Cell Harvesting and Washing:

    • Harvest yeast cells by centrifugation at 2,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 0.5 mL of ice-cold E buffer.

    • Transfer to a 1.5 mL screw-cap tube and centrifuge at maximum speed for 20 seconds at 4°C.

    • Remove the supernatant and wash the cells three times with 1 mL of E buffer by vortexing and centrifugation. Thorough washing is crucial to remove any amine-containing compounds from the growth media that could quench the DMS.[2]

  • Cell Lysis:

    • Resuspend the washed cell pellet in 900 µL of E buffer.

    • Add 0.5 mL of glass beads.

    • Perform bead beating to lyse the cells (e.g., 3 cycles of 1 minute at 2,100 rpm with 5 minutes on ice between cycles).

  • DMS Cross-Linking:

    • To the cell lysate, add 1/10th volume of freshly prepared 11 mg/mL DMS solution to a final concentration of 1 mg/mL.

    • Incubate at room temperature with rotation for 60 minutes. The incubation time may be optimized depending on the target protein-DNA interaction.[2]

  • Quenching the Reaction:

    • Add 1/20th volume of 1 M Tris-HCl, pH 7.5, to a final concentration of 50 mM to quench the cross-linking reaction.

    • Incubate at room temperature with rotation for an additional 15 minutes.

  • Chromatin Digestion (Optional but recommended for downstream analysis):

    • Add MgCl₂ to a final concentration of 10 mM and CaCl₂ to a final concentration of 1 mM to the quenched lysate.

    • Equilibrate the sample at 37°C for 5 minutes.

    • Add MNase and incubate at 37°C for 20 minutes to digest the DNA to mononucleosome-sized fragments. Note that DMS cross-linking can interfere with the typical ladder pattern seen with MNase digestion.[2]

    • Stop the digestion by adding EDTA/EGTA to a final concentration of 10 mM.

  • Analysis of Cross-Linked Complexes:

    • The cross-linked protein-DNA complexes can now be analyzed by various methods:

      • SDS-PAGE and Western Blotting: To visualize the formation of higher molecular weight cross-linked species.

      • Immunoprecipitation: To enrich for a specific protein and its cross-linked DNA partner.

      • Mass Spectrometry: For identification of cross-linked peptides and DNA fragments.

Visualizations

Chemical Reaction of this compound

The following diagram illustrates the chemical reaction of DMS with primary amines on a protein (e.g., lysine) and a hypothetical primary amine on a DNA base, resulting in the formation of stable amidine linkages.

Caption: Reaction of DMS with protein and DNA primary amines.

Experimental Workflow for DMS Cross-Linking

The following diagram outlines the key steps in the experimental workflow for studying protein-DNA interactions using DMS cross-linking.

DMS_Workflow start Start: Cell Culture harvest Cell Harvesting & Washing start->harvest lysis Cell Lysis (e.g., Bead Beating) harvest->lysis crosslinking DMS Cross-Linking (1 mg/mL, 60 min, RT) lysis->crosslinking quenching Quenching (50 mM Tris-HCl) crosslinking->quenching digestion Chromatin Digestion (MNase) quenching->digestion analysis Analysis of Cross-linked Complexes digestion->analysis sds_page SDS-PAGE & Western Blot analysis->sds_page ip Immunoprecipitation analysis->ip ms Mass Spectrometry analysis->ms end End sds_page->end ip->end ms->end

Caption: Workflow for DMS-based protein-DNA cross-linking.

References

Application Notes and Protocols for Cross-linking of Membrane Proteins with Dimethyl Suberimidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl suberimidate (DMS) is a homobifunctional imidoester cross-linking agent widely utilized to study protein-protein interactions and the quaternary structure of protein complexes. Its utility extends to the challenging field of membrane protein structural biology, where it can be used to capture transient interactions and stabilize protein complexes within their native or near-native lipid environment. DMS covalently links proteins by reacting with primary amines, specifically the ε-amino groups of lysine (B10760008) residues and the N-termini of polypeptide chains, forming stable amidine bonds. With a spacer arm length of 11 Å, DMS is particularly useful for identifying spatially proximate lysine residues on the same or different polypeptide chains.

These application notes provide a comprehensive overview of the principles, applications, and detailed protocols for the cross-linking of membrane proteins using DMS. The information is intended to guide researchers in designing and executing successful cross-linking experiments to elucidate the structure and function of membrane protein complexes, which constitute a significant portion of drug targets.

Principle of DMS Cross-linking

DMS possesses two reactive imidoester groups at either end of an eight-carbon aliphatic chain. The reaction mechanism involves the nucleophilic attack of a primary amine on the imidoester carbon, leading to the formation of an unstable tetrahedral intermediate, which then rearranges to form a stable amidine bond, releasing methanol (B129727) as a byproduct. A key advantage of using imidoesters like DMS is that the amidination reaction preserves the positive charge of the original amino group, which helps to maintain the native charge distribution on the protein surface and minimize alterations in protein structure and solubility.

The reaction is most efficient at alkaline pH (typically 7.0-9.0), where the primary amino groups are deprotonated and thus more nucleophilic. The bifunctional nature of DMS allows for the formation of intramolecular cross-links (within the same polypeptide chain) and intermolecular cross-links (between different polypeptide chains), providing valuable distance constraints for structural modeling.

Applications in Membrane Protein Research

DMS cross-linking is a powerful tool for investigating various aspects of membrane protein biology:

  • Oligomeric State Determination: By cross-linking subunits of a multimeric membrane protein complex, the resulting products can be analyzed by SDS-PAGE to determine the number of constituent subunits.[1][2]

  • Mapping Protein-Protein Interaction Interfaces: Identification of cross-linked peptides by mass spectrometry can pinpoint the specific lysine residues involved in the interaction, thereby mapping the contact surfaces between interacting proteins.

  • Studying Conformational Changes: Changes in the cross-linking pattern of a membrane protein in response to ligand binding or other stimuli can provide insights into conformational changes associated with protein function.

  • Investigating Signaling Pathways: DMS can be used to trap and identify transient interactions within signaling cascades involving membrane receptors, such as G-protein coupled receptors (GPCRs).[1][3] For instance, it can be employed to study the formation of GPCR homo- and heterodimers, which is crucial for their signaling functions.[3][4][5]

Data Presentation: Quantitative Parameters for DMS Cross-linking

The efficiency of DMS cross-linking is influenced by several factors. The following table summarizes key quantitative parameters derived from various studies to guide experimental design.

ParameterRecommended RangeNotes
DMS Concentration 0.5 - 5 mMHigher concentrations can lead to excessive cross-linking and the formation of insoluble aggregates. A titration is recommended to determine the optimal concentration.[6]
Protein Concentration 0.25 - 2 mg/mLHigher protein concentrations favor intermolecular cross-linking.[7]
Reaction Buffer 20-100 mM HEPES, Phosphate (B84403) BufferBuffers should be free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with DMS.[7]
pH 7.5 - 8.5Optimal pH for the reaction of imidoesters with primary amines.[7]
Reaction Time 30 minutes - 3 hoursShorter times at room temperature or longer times on ice can be used to control the extent of cross-linking.[7][8]
Reaction Temperature 4°C to Room Temperature (25°C)Lower temperatures can help to preserve the stability of sensitive membrane protein complexes.[8]
Quenching Reagent 20 - 50 mM Tris-HCl or GlycineAdded to stop the reaction by consuming unreacted DMS.[6]

Experimental Protocols

Protocol 1: In-solution Cross-linking of Purified Membrane Proteins

This protocol is suitable for purified membrane proteins solubilized in detergents or reconstituted in nanodiscs or liposomes.

Materials:

  • Purified membrane protein of interest

  • This compound (DMS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Cross-linking Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)

  • Quenching Buffer (1 M Tris-HCl, pH 7.5)

  • SDS-PAGE supplies

  • Mass spectrometer (for identification of cross-linked peptides)

Procedure:

  • Preparation of DMS Stock Solution: Immediately before use, dissolve DMS in anhydrous DMSO to prepare a 25-50 mM stock solution. DMS is moisture-sensitive and should be handled accordingly.[6]

  • Buffer Exchange: Ensure the purified membrane protein sample is in a primary amine-free buffer (e.g., HEPES or phosphate buffer). If necessary, perform buffer exchange using dialysis or a desalting column.

  • Cross-linking Reaction: a. Adjust the protein concentration to 0.5-2 mg/mL in the cross-linking buffer. b. Add the DMS stock solution to the protein sample to achieve the desired final concentration (typically 1-2 mM). It is highly recommended to perform a titration of DMS concentration to find the optimal condition. c. Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle mixing. Alternatively, incubate for 2-4 hours at 4°C.

  • Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis of Cross-linked Products: a. SDS-PAGE Analysis: Mix an aliquot of the quenched reaction with Laemmli sample buffer and analyze by SDS-PAGE to visualize the cross-linked products. The appearance of higher molecular weight bands corresponding to dimers, trimers, etc., indicates successful intermolecular cross-linking. b. Mass Spectrometry Analysis: For identification of cross-linked sites, the sample can be subjected to in-gel or in-solution digestion with a protease (e.g., trypsin), followed by enrichment of cross-linked peptides and analysis by LC-MS/MS.

Protocol 2: In-situ Cross-linking of Membrane Proteins in Cells

This protocol is designed for cross-linking membrane proteins within their native cellular environment.

Materials:

  • Adherent or suspension cells expressing the membrane protein of interest

  • This compound (DMS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching Buffer (1 M Tris-HCl, pH 7.5)

  • Cell Lysis Buffer (containing protease inhibitors)

  • Immunoprecipitation reagents (optional)

Procedure:

  • Cell Preparation: a. Adherent Cells: Grow cells to 80-90% confluency. Wash the cells twice with ice-cold PBS, pH 8.0. b. Suspension Cells: Harvest cells by centrifugation and wash twice with ice-cold PBS, pH 8.0. Resuspend the cell pellet in PBS, pH 8.0.

  • Preparation of DMS Solution: Immediately before use, prepare a fresh solution of DMS in PBS, pH 8.0, at the desired final concentration (typically 1-5 mM).

  • Cross-linking Reaction: a. Add the DMS solution to the cells. b. Incubate for 30 minutes at room temperature with gentle agitation.

  • Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Cell Lysis: a. Wash the cells twice with ice-cold PBS to remove excess DMS and quenching buffer. b. Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Analysis of Cross-linked Products: a. Western Blot Analysis: Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody against the protein of interest to detect higher molecular weight cross-linked species. b. Immunoprecipitation and Mass Spectrometry: If the goal is to identify interaction partners, the protein of interest can be immunoprecipitated from the lysate, followed by analysis of the co-precipitated proteins by mass spectrometry.

Mandatory Visualizations

DMS_Crosslinking_Workflow cluster_preparation Sample Preparation cluster_reaction Cross-linking Reaction cluster_quenching Quenching cluster_analysis Analysis Protein Membrane Protein (Purified or in situ) Mix Incubate Protein + DMS (pH 7.5-8.5, RT or 4°C) Protein->Mix DMS Prepare fresh DMS solution DMS->Mix Quench Add Quenching Buffer (e.g., Tris-HCl) Mix->Quench SDSPAGE SDS-PAGE / Western Blot Quench->SDSPAGE MS Mass Spectrometry Quench->MS

Caption: Experimental workflow for DMS cross-linking of membrane proteins.

GPCR_Signaling_DMS cluster_membrane Plasma Membrane GPCR1 GPCR 1 GPCR2 GPCR 2 GPCR1->GPCR2 Dimerization G_protein G-protein GPCR1->G_protein Activation DMS DMS Cross-linking GPCR2->G_protein Modulation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Ligand Ligand Ligand->GPCR1 DMS->GPCR1 DMS->GPCR2 DMS->G_protein Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Using DMS to probe GPCR dimerization and signaling complex formation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no cross-linking - DMS solution was hydrolyzed. - Insufficient DMS concentration. - Reaction conditions are not optimal. - No accessible primary amines.- Prepare fresh DMS stock solution immediately before use. - Increase the concentration of DMS in a stepwise manner. - Optimize pH, reaction time, and temperature. - Consider using a cross-linker with a different reactive group.
Excessive cross-linking and protein precipitation - DMS concentration is too high. - Protein concentration is too high.- Decrease the DMS concentration. - Reduce the protein concentration. - Shorten the reaction time or perform the reaction at a lower temperature.
High background in Western blot - Non-specific binding of the antibody. - Incomplete quenching of the cross-linking reaction.- Optimize antibody concentration and washing steps. - Ensure complete quenching by using a sufficient concentration of Tris or glycine.
Difficulty identifying cross-linked peptides by MS - Low abundance of cross-linked peptides. - Complex peptide mixture.- Enrich for cross-linked peptides using techniques like size-exclusion or strong cation exchange chromatography. - Use specialized software for the identification of cross-linked peptides.

For additional troubleshooting, it is recommended to consult resources on protein modification and cross-linking techniques.[9]

References

Application of Dimethyl Suberimidate (DMS) in Mass Spectrometry-Based Structural Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dimethyl Suberimidate (DMS) in Cross-Linking Mass Spectrometry (XL-MS)

This compound (DMS) is a homobifunctional imidoester cross-linking agent widely used in structural proteomics to investigate protein-protein interactions and elucidate the three-dimensional structure of protein complexes. With a spacer arm length of 11.4 Å, DMS covalently links primary amine groups, primarily found on the side chains of lysine (B10760008) residues and the N-termini of proteins. The resulting amidine bond preserves the native charge of the protein, minimizing structural perturbations. In combination with mass spectrometry (MS), DMS-based cross-linking provides valuable distance constraints that aid in the computational modeling of protein and protein complex structures.

The general workflow for a cross-linking mass spectrometry experiment involves several key stages. Initially, the purified protein or protein complex is allowed to react with the cross-linking reagent. Following the cross-linking reaction, the protein sample is denatured, reduced, alkylated, and then enzymatically digested, typically with trypsin. The resulting complex mixture of linear and cross-linked peptides is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The acquired MS/MS spectra are subsequently searched against a protein sequence database using specialized software to identify the cross-linked peptides. This information reveals which amino acid residues are in close proximity in the native protein structure.

Key Applications

  • Mapping Protein-Protein Interaction Interfaces: Identifying the specific regions of contact between interacting proteins.

  • Determining the Stoichiometry and Topology of Protein Complexes: Understanding the arrangement of subunits within a multi-protein assembly.

  • Probing Conformational Changes: Detecting changes in protein structure upon ligand binding or other perturbations.

  • Validating and Refining Computational Protein Models: Providing experimental distance restraints to improve the accuracy of theoretical models.

Experimental Protocols

This section provides detailed methodologies for using this compound (DMS) in cross-linking mass spectrometry experiments. The following protocol is a general guideline adapted from studies using similar amine-reactive cross-linkers and should be optimized for the specific protein system under investigation.

Protocol 1: Cross-Linking of a Purified Protein Complex with DMS

Materials:

  • Purified protein complex (e.g., RNA Polymerase II) at a concentration of 0.5-2 mg/mL

  • This compound (DMS)

  • Cross-linking Buffer: 20 mM HEPES, pH 7.5-8.0, 150 mM NaCl

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Denaturation Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylation Agent: 55 mM Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic Acid (FA)

  • Acetonitrile (ACN)

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the cross-linking reaction. If necessary, buffer exchange the sample into the Cross-linking Buffer.

  • Cross-Linking Reaction:

    • Prepare a fresh stock solution of DMS in the Cross-linking Buffer at a concentration of 6 mg/mL. Immediately before use, adjust the pH of the DMS solution to 8.5 with NaOH.

    • Add the DMS solution to the protein sample to achieve a final DMS concentration of 1-2 mg/mL. A typical starting point is a 100-fold molar excess of DMS to protein. Optimization of the DMS concentration is recommended.

    • Incubate the reaction mixture for 3 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Stop the cross-linking reaction by adding the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted DMS.

  • Sample Preparation for Mass Spectrometry:

    • Denature the cross-linked protein sample by adding 4 volumes of Denaturation Buffer.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the sample 10-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (w/w) trypsin-to-protein ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

    • Elute the peptides with 50% ACN, 0.1% FA.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% FA.

    • Analyze the peptide mixture by LC-MS/MS using a high-resolution mass spectrometer. Employ a data-dependent acquisition method, prioritizing precursor ions with higher charge states (≥ 3+), which are more likely to be cross-linked peptides.

  • Data Analysis:

    • Use specialized cross-linking search software (e.g., pLink, MeroX, XlinkX) to identify cross-linked peptides from the raw MS data.

    • Set the search parameters to include the mass modification of DMS on lysine residues and the protein N-terminus. Specify trypsin as the enzyme with up to two missed cleavages.

    • Validate the identified cross-links based on the software's scoring and false discovery rate (FDR) estimation.

Data Presentation

Quantitative data from cross-linking experiments can provide valuable insights into the stoichiometry and dynamics of protein complexes. The following tables present example data adapted from a study on RNA Polymerase II using the amine-reactive cross-linker BS3, which has similar reactivity to DMS.

Table 1: Summary of Identified Cross-Links in RNA Polymerase II
Cross-Link TypeNumber of Unique Cross-Linked Pairs
Inter-subunit182
Intra-subunit220
Total 402

Data adapted from a study using BS3, a cross-linker with similar reactivity to DMS.

Table 2: Examples of Identified Inter-Subunit Cross-Links in RNA Polymerase II
Protein 1Residue 1Protein 2Residue 2
Rpb1K1368Rpb2K470
Rpb1K1388Rpb3K137
Rpb2K228Rpb2K246
Rpb2K101Rpb10K49
Rpb3K117Rpb11K96

Data adapted from a study using BS3, a cross-linker with similar reactivity to DMS.

Mandatory Visualization

Diagrams generated using Graphviz (DOT language) to illustrate key workflows and structural relationships.

Experimental Workflow for DMS Cross-Linking Mass Spectrometry

XLMS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Protein_Complex Purified Protein Complex Crosslinking DMS Cross-linking Protein_Complex->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Denaturation, Reduction, Alkylation, & Trypsin Digestion Quenching->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Database_Search Database Search (pLink, MeroX, etc.) LC_MSMS->Database_Search Validation Cross-link Validation (FDR) Database_Search->Validation Modeling Structural Modeling Validation->Modeling

General workflow for cross-linking mass spectrometry.
Subunit Interactions in RNA Polymerase II Revealed by Cross-Linking

The following diagram illustrates a subset of the experimentally determined cross-links within the RNA Polymerase II complex, providing a low-resolution map of its subunit architecture.

RNAPolII_Crosslinks cluster_rpb1 Rpb1 cluster_rpb2 Rpb2 cluster_rpb3 Rpb3 cluster_rpb10 Rpb10 cluster_rpb11 Rpb11 Rpb1 Rpb1 Rpb2 Rpb2 Rpb1->Rpb2 K1368-K470 Rpb3 Rpb3 Rpb1->Rpb3 K1388-K137 Rpb2->Rpb2 K228-K246 Rpb10 Rpb10 Rpb2->Rpb10 K101-K49 Rpb11 Rpb11 Rpb3->Rpb11 K117-K96

Application of Dimethyl Suberimidate for Identifying Protein-Protein Interactions in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl suberimidate (DMS) is a homobifunctional imidoester crosslinking agent widely used to study protein-protein interactions. Its utility lies in its ability to covalently link primary amine groups (present on lysine (B10760008) residues and the N-terminus of proteins) that are in close proximity, effectively "freezing" protein complexes for subsequent analysis. With a spacer arm length of 11.0 Å, DMS is particularly well-suited for identifying subunits within a protein complex and for capturing transient or weak interactions.[1][2] In the context of yeast (Saccharomyces cerevisiae) research, DMS has been instrumental in elucidating the structure of protein complexes, such as the nucleosome, by crosslinking histone subunits.[3][4]

The reaction of DMS with primary amines results in the formation of stable amidine bonds.[3] A key advantage of this chemistry is that it preserves the native charge of the protein, as the positive charge of the original amine is retained in the resulting amidine group, minimizing conformational changes and maintaining protein activity.[2] This application note provides detailed protocols for the use of DMS in yeast, from cell culture and crosslinking to the analysis of interacting proteins.

Data Presentation

Table 1: Reagents and Buffers for DMS Crosslinking in Yeast
Reagent/BufferCompositionPurposeReference
Synthetic MediaStandard yeast synthetic mediaYeast cell culture[3]
DMS Stock Solution11 mg/mL in a suitable buffer (e.g., 0.2M triethanolamine (B1662121), pH 8.0)Crosslinking agent[2][3]
Quenching Solution1 M Tris-HCl, pH 7.5To stop the crosslinking reaction[3]
2x SB (Sample Buffer)Standard SDS-PAGE sample bufferProtein sample preparation for electrophoresis[3]
E BufferNot explicitly defined in the source, but a buffer compatible with subsequent enzymatic stepsResuspension of spheroplasts[3]
MNase Digestion BufferE Buffer supplemented with 10 mM MgCl₂ and 1 mM CaCl₂To digest DNA and release nucleosomes[3]
MNase Stop Solution0.25 M EDTA/EGTATo inhibit MNase activity[3]
Table 2: Key Experimental Parameters for DMS Crosslinking of Yeast Nucleosomes
ParameterValueNotesReference
Yeast Culture ODNot specified, but grown to a sufficient density for harvestingGrown in 110 ml of synthetic media[3]
DMS Final Concentration1 mg/mLAdded from an 11 mg/mL stock solution[3]
Crosslinking Incubation Time60 minutesAt room temperature with rotation[3]
Crosslinking TemperatureRoom Temperature-[3]
Quenching Reagent50 mM Tris-HCl, pH 7.5 (final concentration)Added from a 1 M stock[3]
Quenching Time15 minutesAt room temperature with rotation[3]
Crosslinking Efficiency~10% for H3-H3 dimersSimilar to wild-type H3 homodimers[3]

Experimental Protocols

Protocol 1: In Vivo Crosslinking of Yeast Proteins with DMS

This protocol is adapted from the method for crosslinking yeast nucleosomes.[3]

1. Yeast Cell Culture and Harvest: a. Inoculate a single colony of the desired yeast strain into 15 mL of synthetic media and grow overnight at 30°C with shaking (170 rpm).[3] b. The following day, inoculate the overnight culture into 110 mL of fresh synthetic media. Grow at 30°C with shaking until the culture reaches the desired cell density.[3] c. Harvest the cells by centrifugation.

2. Spheroplast Preparation (if required for subcellular fractionation): a. Resuspend the cell pellet in a suitable buffer for spheroplasting (e.g., containing Zymolyase). b. Incubate under appropriate conditions to digest the yeast cell wall. c. Pellet the spheroplasts by gentle centrifugation and wash to remove the enzyme.

3. DMS Crosslinking: a. Resuspend the yeast cells or spheroplasts in a buffer that does not contain primary amines (e.g., HEPES, phosphate, or triethanolamine buffer, pH 8.0-9.0).[2] Note: Avoid Tris or glycine (B1666218) buffers during the crosslinking step as they will compete with the reaction.[2] b. Add DMS stock solution (11 mg/mL) to a final concentration of 1 mg/mL.[3] c. Incubate the reaction mixture at room temperature for 60 minutes with gentle rotation.[3]

4. Quenching the Reaction: a. Stop the crosslinking reaction by adding 1 M Tris-HCl, pH 7.5, to a final concentration of 50 mM.[3] b. Incubate for an additional 15 minutes at room temperature with rotation to ensure all unreacted DMS is quenched.[3]

5. Sample Preparation for Analysis: a. Pellet the crosslinked cells/spheroplasts. b. The sample can now be processed for downstream applications such as protein extraction, immunoprecipitation, or SDS-PAGE analysis. For SDS-PAGE, resuspend the pellet in 2x Sample Buffer.[3] c. Boil the samples at 100°C for 10 minutes before loading onto the gel.[3]

Protocol 2: Analysis of Crosslinked Proteins by Western Blot

1. SDS-PAGE: a. Load the prepared protein samples onto an SDS-polyacrylamide gel. The percentage of the gel will depend on the size of the proteins of interest. b. Run the gel until adequate separation of protein bands is achieved.

2. Protein Transfer: a. Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a standard Western blot transfer protocol.[3]

3. Immunodetection: a. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[3] b. Incubate the membrane with a primary antibody specific to one of the proteins of interest overnight at 4°C.[3] c. Wash the membrane three times with TBST.[3] d. Incubate the membrane with a secondary antibody conjugated to an appropriate enzyme (e.g., HRP) for 1 hour at room temperature.[3] e. Wash the membrane three times with TBST.[3] f. Develop the blot using a suitable chemiluminescent substrate and image the results. The appearance of higher molecular weight bands corresponding to the size of the protein complex indicates a successful crosslinking and interaction.

Visualizations

DMS_Crosslinking_Workflow cluster_prep Cell Preparation cluster_crosslink Crosslinking Reaction cluster_quench Reaction Quenching cluster_analysis Downstream Analysis YeastCulture 1. Yeast Culture (Overnight growth at 30°C) Harvest 2. Harvest Cells (Centrifugation) YeastCulture->Harvest Resuspend 3. Resuspend Cells (in amine-free buffer, pH 8-9) Harvest->Resuspend AddDMS 4. Add DMS (Final conc. 1 mg/mL) Resuspend->AddDMS Start Reaction Incubate 5. Incubate (60 min, Room Temp, with rotation) AddDMS->Incubate AddTris 6. Add Quenching Buffer (50 mM Tris-HCl, pH 7.5) Incubate->AddTris Stop Reaction IncubateQuench 7. Incubate (15 min, Room Temp) AddTris->IncubateQuench HarvestFinal 8. Harvest Crosslinked Cells IncubateQuench->HarvestFinal Lysis 9. Cell Lysis / Protein Extraction HarvestFinal->Lysis Analysis 10. Analysis (e.g., SDS-PAGE, Western Blot, Mass Spectrometry) Lysis->Analysis

Caption: Experimental workflow for DMS crosslinking in yeast.

DMS_Reaction_Mechanism cluster_reactants Reactants cluster_product Product Protein1 Protein A (with Lysine -NH2) DMS DMS (this compound) Protein2 Protein B (with Lysine -NH2) Crosslinked Crosslinked Protein Complex (Protein A - Amidine Bond - Protein B) DMS->Crosslinked Forms Amidine Bond (Spacer Arm: 11.0 Å)

Caption: Chemical principle of DMS crosslinking of proteins.

References

Unveiling Protein Networks: Label-Free Quantification of Protein Interactions Using Dimethyl Suberimidate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate web of protein-protein interactions (PPIs) governs nearly all cellular processes, making their study paramount to understanding health and disease. Dysregulation of these interactions is often at the heart of pathological conditions, presenting significant opportunities for therapeutic intervention. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture and identify protein interactions in their native cellular context. This application note details a robust workflow for the label-free quantification of protein interactions using the homobifunctional cross-linking agent Dimethyl suberimidate (DMS).

This compound is a water-soluble and membrane-permeable imidoester cross-linker that specifically reacts with primary amines (the N-terminus of proteins and the side chain of lysine (B10760008) residues).[1] Its 11.0 Å spacer arm covalently links interacting proteins that are in close proximity, effectively "freezing" the interaction for subsequent analysis by mass spectrometry.[1] By employing a label-free quantification strategy, this methodology allows for the relative quantification of protein-protein interactions across different cellular states, treatments, or time points, providing valuable insights into the dynamic nature of protein networks. This approach is particularly advantageous for drug development, enabling the characterization of a compound's effect on specific protein complexes and pathways.

Principle of the Method

The workflow for label-free quantification of protein interactions using DMS involves several key stages. First, the biological sample (e.g., cells, tissue lysates) is treated with DMS to covalently cross-link interacting proteins. The cross-linked protein mixture is then subjected to standard proteomics sample preparation, including denaturation, reduction, alkylation, and enzymatic digestion (typically with trypsin). The resulting peptide mixture, containing both linear (uncross-linked) and cross-linked peptides, is then analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Specialized search algorithms are used to identify the cross-linked peptides from the complex MS/MS data. The label-free quantification of these cross-linked peptides is then performed by comparing the signal intensities (e.g., peak area or spectral counts) of the same cross-linked peptide across different experimental conditions. An increase or decrease in the abundance of a specific cross-linked peptide is indicative of a change in the corresponding protein-protein interaction.

Experimental Workflow Overview

experimental_workflow cluster_sample_prep Sample Preparation cluster_proteomics_prep Proteomics Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis start Biological Sample (e.g., cells, tissue lysate) crosslinking DMS Cross-linking start->crosslinking quench Quench Reaction crosslinking->quench lysis Lysis & Denaturation quench->lysis digest Reduction, Alkylation & Trypsin Digestion lysis->digest lcms LC-MS/MS Analysis digest->lcms search Cross-link Identification (e.g., MeroX, Xi) lcms->search quant Label-Free Quantification (e.g., Skyline, MaxQuant) search->quant interpretation Biological Interpretation quant->interpretation

Caption: A generalized workflow for label-free quantification of protein interactions using DMS.

Detailed Protocols

Materials and Reagents:

  • This compound dihydrochloride (B599025) (DMS) (e.g., Thermo Fisher Scientific, Cat. No. 20665)

  • Cross-linking Buffer: 0.2 M triethanolamine, pH 8.0, or 20 mM HEPES, pH 7.8[1][2] (Do not use buffers containing primary amines like Tris or glycine)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M ammonium (B1175870) bicarbonate

  • Lysis/Denaturation Buffer: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5

  • Reduction Reagent: 100 mM dithiothreitol (B142953) (DTT)

  • Alkylation Reagent: 200 mM iodoacetamide (B48618) (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system (e.g., Thermo Scientific Orbitrap series)

  • Data analysis software (e.g., MeroX, MaxQuant, Skyline)

Protocol 1: In-situ Cross-linking of Cultured Cells

  • Cell Culture: Grow cells to the desired confluency under the specified experimental conditions.

  • Cell Harvesting and Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • DMS Preparation: Immediately before use, prepare a fresh solution of DMS in the cross-linking buffer. The final concentration will need to be optimized, but a starting point is 1-2 mg/ml.[3]

  • Cross-linking Reaction: Resuspend the cell pellet in the cross-linking buffer containing DMS. A typical starting concentration is a 10- to 30-fold molar excess of the cross-linker to the estimated protein concentration.[4] Incubate the reaction at room temperature for 30-60 minutes with gentle rotation.[4][5]

  • Quenching: Stop the cross-linking reaction by adding the quenching solution to a final concentration of 20-50 mM (e.g., 1 M Tris-HCl, pH 7.5).[1][5] Incubate for 15 minutes at room temperature with gentle rotation.[5]

  • Cell Lysis: Pellet the cells by centrifugation and proceed with the proteomics sample preparation protocol.

Protocol 2: Proteomics Sample Preparation of Cross-linked Samples

  • Lysis and Denaturation: Resuspend the quenched cell pellet in Lysis/Denaturation Buffer. Sonicate the sample on ice to ensure complete lysis and shear nucleic acids.

  • Reduction: Add the reduction reagent to a final concentration of 5 mM DTT and incubate at 37°C for 1 hour.

  • Alkylation: Add the alkylation reagent to a final concentration of 15 mM IAA and incubate in the dark at room temperature for 30 minutes.

  • Dilution and Digestion: Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Desalting: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% and desalt the peptides using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Reconstitute the desalted peptides in a suitable solvent (e.g., 0.1% formic acid) and analyze using a high-resolution mass spectrometer.

Data Analysis Workflow

The analysis of XL-MS data requires a specialized bioinformatics pipeline.

data_analysis_workflow cluster_raw_data Raw Data Processing cluster_identification Cross-link Identification cluster_quantification Label-Free Quantification cluster_interpretation Biological Interpretation raw_files LC-MS/MS Raw Files peak_picking Peak Picking & File Conversion (e.g., MsConvert) raw_files->peak_picking database_search Database Search (e.g., MeroX, Xi) peak_picking->database_search fdr_control False Discovery Rate (FDR) Control database_search->fdr_control ms1_quant MS1-based Quantification (e.g., Skyline, MaxQuant) fdr_control->ms1_quant statistical_analysis Statistical Analysis (Fold Change, p-value) ms1_quant->statistical_analysis pathway_analysis Pathway & Network Analysis statistical_analysis->pathway_analysis structural_modeling Structural Modeling statistical_analysis->structural_modeling

Caption: A detailed data analysis workflow for quantitative XL-MS experiments.

Quantitative Data Presentation

The primary output of a quantitative XL-MS experiment is a list of identified cross-linked peptides and their relative abundance across different conditions. This data is best presented in a tabular format for easy comparison.

Table 1: Hypothetical Quantitative Data for DMS Cross-linked Peptides in Response to Drug Treatment

Cross-link IDProtein 1Residue 1Protein 2Residue 2Fold Change (Drug/Control)p-value
XL-001Kinase AK123Substrate BK45-2.50.001
XL-002Kinase AK123Adaptor CK891.10.85
XL-003Adaptor CK89Effector DK2103.2<0.001
XL-004Effector DK150Effector DK155-1.80.015
XL-005Protein XK56Protein YK1121.50.04

This table presents hypothetical data for illustrative purposes.

Signaling Pathway Visualization

Based on the quantitative data, changes in protein interaction networks can be visualized. For example, the hypothetical data in Table 1 suggests that the drug treatment disrupts the interaction between Kinase A and Substrate B, while enhancing the interaction between Adaptor C and Effector D.

signaling_pathway cluster_control Control cluster_drug Drug Treatment KA1 Kinase A SB1 Substrate B KA1->SB1 Strong Interaction AC1 Adaptor C KA1->AC1 Basal Interaction ED1 Effector D AC1->ED1 Weak Interaction KA2 Kinase A SB2 Substrate B KA2->SB2 Weakened Interaction AC2 Adaptor C KA2->AC2 Basal Interaction ED2 Effector D AC2->ED2 Enhanced Interaction

Caption: Hypothetical signaling pathway changes in response to drug treatment.

Conclusion

The combination of this compound cross-linking with label-free quantification by mass spectrometry provides a powerful and versatile platform for the global and quantitative analysis of protein-protein interactions. This approach offers a snapshot of the cellular interactome and its dynamic response to various stimuli, making it an invaluable tool for basic research, biomarker discovery, and drug development. The detailed protocols and workflows presented in this application note provide a solid foundation for researchers to implement this technology in their own laboratories.

References

Application Notes and Protocols for Dimethyl Suberimidate (DMS) Cross-Linking of Antibodies to Protein A/G Beads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent cross-linking of antibodies to Protein A/G beads using dimethyl suberimidate (DMS). This technique is essential for creating stable, reusable immunoaffinity resins for applications such as immunoprecipitation (IP), co-immunoprecipitation (Co-IP), and affinity chromatography, where leaching of the antibody during elution is undesirable.

Introduction

Protein A and Protein G are bacterial proteins that bind with high affinity to the Fc region of many immunoglobulin (IgG) isotypes.[1] When coupled to a solid support like agarose (B213101) or magnetic beads, they are widely used for the purification and isolation of antibodies and their corresponding antigens from complex biological mixtures.[1] However, harsh elution conditions required to dissociate the antigen from the antibody can also cause the antibody to dissociate from the Protein A/G beads. To circumvent this, a covalent cross-linking strategy is employed.

This compound (DMS) is a homobifunctional imidoester cross-linker.[2][3][4] It possesses an imidoester group at each end of an 11.0 Å spacer arm, which reacts specifically with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) to form stable amidine bonds.[2][5][6] This reaction is most efficient at alkaline pH (8.0-10.0) and preserves the net charge of the protein, which can help in maintaining the native conformation and activity of the antibody.[2][3][4]

Principle of the Method

The procedure involves three main stages:

  • Antibody Immobilization: The antibody of interest is first incubated with Protein A/G beads, allowing it to bind via its Fc region. This orients the antibody with its antigen-binding sites exposed.

  • DMS Cross-linking: DMS is then added to the antibody-bead complex. The DMS cross-links the primary amines on the antibody to the primary amines on the Protein A/G, forming a stable covalent bond.

  • Quenching and Washing: The cross-linking reaction is stopped by adding a quenching buffer containing primary amines (e.g., ethanolamine, Tris, or glycine) that react with and consume any excess DMS.[2][5][7] Subsequent washing steps remove any non-covalently bound antibody and residual reagents.

Data Presentation: Comparison of Cross-linking Protocols

The following table summarizes key quantitative parameters from various published protocols for the cross-linking of antibodies to Protein A/G beads using diimidoester cross-linkers like DMS or the similar Dimethyl pimelidate (DMP).

ParameterProtocol 1 (NEB - DMP)[7]Protocol 2 (Duke Univ. - DMP)[8]Protocol 3 (Generic - DMP)[9]Protocol 4 (Thermo Fisher - DMS)[2]
Cross-linker Dimethyl pimelidate (DMP)Dimethyl pimelidate (DMP)Dimethyl pimelidate (DMP)This compound (DMS)
Cross-linker Conc. 25 mM20 mM20 mM10-30 fold molar excess
Cross-linking Buffer 0.2 M Triethanolamine, pH 8.20.2 M Sodium Borate, pH 9.0100 mM Sodium Borate, pH 9.00.2 M Triethanolamine, pH 8.0
Incubation Time 45 minutes40 minutes30-60 minutes30-60 minutes
Incubation Temp. Room TemperatureRoom TemperatureRoom TemperatureRoom Temperature
Quenching Reagent 0.1 M Ethanolamine, pH 8.20.2 M Ethanolamine, pH 8.00.2 M Ethanolamine-HCl, pH 8.2Tris or Glycine (B1666218) (20-50 mM) or Acetic Acid
Quenching Time 30 minutes1-2 hours30-60 minutesNot specified

Experimental Protocols

This section provides a detailed, generalized protocol for the DMS cross-linking of antibodies to Protein A/G beads, compiled from best practices found in the cited literature.

Materials and Reagents
  • Protein A/G Beads (e.g., Agarose or Magnetic)

  • Purified Antibody

  • This compound dihydrochloride (B599025) (DMS) (Store desiccated at 4°C)[2][3][4]

  • Binding/Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Cross-linking Buffer: 0.2 M Triethanolamine or 0.2 M Sodium Borate, pH 8.2-9.0 (Note: Do not use buffers containing primary amines like Tris or glycine for this step)[2][10]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 8.0

  • Acid Wash Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0

  • Storage Buffer: PBS containing 0.05% Sodium Azide

  • Microcentrifuge tubes

  • End-over-end rotator or rocking platform

Protocol

Step 1: Antibody Binding to Protein A/G Beads

  • Equilibrate all reagents to room temperature. If using DMS powder, allow the vial to warm to room temperature for at least 30 minutes before opening to prevent condensation.[2]

  • Dispense the required volume of Protein A/G bead slurry into a microcentrifuge tube. For example, use 50 µL of a 50% slurry.

  • Wash the beads by adding 1 mL of Binding/Wash Buffer (PBS). Pellet the beads (by centrifugation at 500 x g for 1 minute for agarose beads, or using a magnetic stand for magnetic beads) and carefully aspirate the supernatant. Repeat this wash step twice.

  • Add the purified antibody to the washed beads. The amount of antibody will depend on the binding capacity of the beads (typically 10-20 µg of antibody per 50 µL of bead slurry). Add Binding/Wash Buffer to a final volume of 500 µL.

  • Incubate the antibody-bead mixture for 1-2 hours at room temperature (or overnight at 4°C) with gentle end-over-end rotation.

  • Pellet the beads and save the supernatant to check for unbound antibody by SDS-PAGE if desired.

  • Wash the beads three times with 1 mL of Cross-linking Buffer to remove non-bound antibody and to equilibrate the beads for the cross-linking reaction.

Step 2: DMS Cross-linking

  • Immediately before use , prepare the DMS solution. DMS is unstable in aqueous solutions and should be prepared fresh.[2] Weigh out the required amount of DMS and dissolve it in the Cross-linking Buffer to the desired final concentration (e.g., 20-25 mM).

  • After the final wash in the previous step, remove the supernatant and resuspend the antibody-bound beads in 1 mL of the freshly prepared DMS-containing Cross-linking Buffer.

  • Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.[2][9]

Step 3: Quenching and Final Washes

  • Pellet the beads and carefully remove the DMS solution.

  • To quench the reaction, immediately resuspend the beads in 1 mL of Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5, diluted to a final concentration of 50-100 mM).

  • Incubate for 30 minutes at room temperature with gentle rotation to ensure all unreacted DMS is quenched.

  • Pellet the beads and discard the supernatant.

  • To remove any non-covalently linked antibody, wash the beads with 1 mL of Acid Wash Buffer (0.1 M Glycine-HCl, pH 2.5).[7] Incubate for 5 minutes at room temperature, then pellet the beads and discard the supernatant.

  • Repeat the acid wash step one more time.

  • Neutralize the beads by washing them three times with 1 mL of Binding/Wash Buffer (PBS).

  • The cross-linked antibody-bead conjugate is now ready for use in immunoprecipitation or can be stored in Storage Buffer at 4°C.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_binding Antibody Binding cluster_crosslink Cross-linking cluster_quench Quenching & Washing Beads Protein A/G Beads WashBeads Wash Beads (PBS) Beads->WashBeads Antibody Antibody Solution BindAb Incubate Beads with Antibody Antibody->BindAb WashBeads->BindAb WashBound Wash (Cross-linking Buffer) BindAb->WashBound Crosslink Incubate with DMS (30-60 min, RT) WashBound->Crosslink DMS Prepare fresh DMS in Cross-linking Buffer DMS->Crosslink Quench Quench Reaction (Tris or Ethanolamine) Crosslink->Quench AcidWash Acid Wash to Remove Non-covalent Antibody Quench->AcidWash FinalWash Neutralize with PBS AcidWash->FinalWash Ready Ready for IP / Storage FinalWash->Ready

Caption: Workflow for antibody cross-linking to Protein A/G beads.

Chemical Reaction of DMS Cross-linking

G ProtAG Protein A/G-NH₂ Crosslinked Protein A/G — NH — C(=NH) — (CH₂)₆ — C(=NH) — NH — Antibody ProtAG->Crosslinked Primary Amine Antibody Antibody-NH₂ Antibody->Crosslinked Primary Amine DMS DMS (this compound) DMS->Crosslinked Cross-linker Methanol 2 x Methanol (CH₃OH)

Caption: DMS reaction with primary amines on Antibody and Protein A/G.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dimethyl Suberimidate (DMS) Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Dimethyl suberimidate (DMS) cross-linking experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMS) and how does it work?

A: this compound (DMS) is a homobifunctional imidoester cross-linker. It has two reactive imidoester groups that specifically target and covalently bind to primary amines (found on lysine (B10760008) residues and the N-terminus of proteins).[1][2] This reaction forms a stable amidine bond, effectively linking proteins that are in close proximity. A key advantage of imidoester cross-linkers like DMS is that they do not alter the overall charge of the protein, which helps in preserving the native conformation and activity of the protein.[1]

Q2: What are the critical storage and handling conditions for DMS?

A: DMS is highly sensitive to moisture.[1][3] To prevent degradation, it should be stored under desiccated conditions at 4°C.[1] Before use, it is crucial to allow the vial to equilibrate to room temperature for at least 30 minutes before opening to avoid condensation.[1][3] DMS solutions cannot be stored as the imidoester group readily hydrolyzes in aqueous solutions; therefore, solutions should be prepared fresh immediately before each experiment.[1][3][4]

Q3: Which buffers are compatible with DMS cross-linking?

A: It is essential to use buffers that do not contain primary amines, as these will compete with the target proteins for reaction with DMS.[3][5] Suitable buffers include phosphate, borate, carbonate, and HEPES.[1][3] Buffers containing Tris or glycine (B1666218) must be avoided for the cross-linking reaction itself, although they are excellent for quenching the reaction.[3][5] The optimal pH range for the reaction is between 7 and 10, with pH 8-9 being the most efficient.[1][3]

Q4: How do I effectively quench the DMS cross-linking reaction?

A: To stop the cross-linking reaction, you can add a reagent that contains a high concentration of primary amines to consume the excess DMS. Common quenching agents include Tris or glycine, typically added to a final concentration of 20-50 mM.[1][3] Alternatively, glacial acetic acid can be used to stop the reaction by lowering the pH.[1][3]

Troubleshooting Guides

Issue 1: Low or No Cross-Linking Efficiency

Q: I'm not observing any cross-linked products on my SDS-PAGE. What could be the cause?

A: This is a common issue that can arise from several factors. Below is a systematic guide to troubleshoot the problem.

  • DMS Reagent Inactivity: DMS is moisture-sensitive and hydrolyzes quickly in solution.[1][3] Ensure you are using a fresh, properly stored vial of DMS and preparing the solution immediately before use.[4]

  • Incorrect Buffer: The presence of primary amines in your reaction buffer (e.g., Tris, glycine) will quench the reaction.[5] Verify that your buffer is amine-free.[1][3]

  • Suboptimal pH: The cross-linking reaction is pH-dependent. Confirm that your buffer pH is within the optimal range of 8-9 for efficient cross-linking.[1]

  • Insufficient DMS Concentration: The concentration of DMS may be too low relative to the protein concentration. For protein concentrations below 5 mg/mL, a 20- to 30-fold molar excess of the cross-linker is recommended.[1] For concentrations above 5 mg/mL, a 10-fold molar excess is a good starting point.[1][3] It may be necessary to perform a titration to find the optimal concentration.[6]

  • Low Protein Concentration: Cross-linking is less efficient at low protein concentrations due to the competing hydrolysis of DMS.[7] If possible, increase the concentration of your protein sample.

  • Lack of Accessible Primary Amines: The protein of interest may not have accessible lysine residues or an N-terminus within the cross-linking distance of DMS (11 Å).[7]

G cluster_start cluster_checks Initial Checks cluster_optimization Concentration Optimization cluster_advanced Advanced Troubleshooting cluster_end start Start: Low/No Cross-Linking check_reagent 1. Check DMS Reagent - Freshly prepared? - Stored correctly? start->check_reagent check_buffer 2. Check Buffer - Amine-free? - pH 8-9? check_reagent->check_buffer Reagent OK end_success Success: Cross-linking observed check_reagent->end_success Issue Found & Corrected opt_dms 3. Optimize DMS Conc. - Titrate DMS (e.g., 10x, 20x, 50x molar excess) check_buffer->opt_dms Buffer OK check_buffer->end_success Issue Found & Corrected opt_protein 4. Increase Protein Conc. - Concentrate sample opt_dms->opt_protein Still low opt_dms->end_success Optimization Successful check_amines 5. Assess Amine Accessibility - Consider alternative cross-linker? opt_protein->check_amines Still low opt_protein->end_success Optimization Successful check_amines->end_success Consider alternatives

Troubleshooting workflow for low cross-linking efficiency.

Issue 2: Excessive Protein Aggregation or High Molecular Weight Smearing

Q: My SDS-PAGE gel shows a high molecular weight smear at the top of the gel, and I've lost the bands for my protein of interest. What is happening?

A: This typically indicates excessive or non-specific cross-linking, leading to large, insoluble protein aggregates that cannot enter the resolving gel.

  • Excessive Cross-linker Concentration: Using too much DMS is a primary cause of aggregation.[6] It's crucial to titrate the DMS concentration to find the lowest effective amount that produces the desired cross-linked species without causing excessive aggregation.

  • Prolonged Incubation Time: The reaction may have proceeded for too long. Try reducing the incubation time (e.g., from 60 minutes to 30 minutes).

  • High Protein Concentration: While necessary for efficiency, very high protein concentrations can also promote intermolecular cross-linking and aggregation. Consider optimizing the balance between protein and DMS concentration.

  • Inefficient Quenching: Ensure the quenching step is performed promptly and with a sufficient concentration of quenching reagent to stop the reaction effectively.[1][3]

Experimental Protocols

Protocol 1: General Cross-Linking of Proteins in Solution

This protocol is adapted from procedures described by Packman and Perham.[1][3]

  • Sample Preparation: Prepare your protein sample in an amine-free cross-linking buffer (e.g., 0.2 M triethanolamine, pH 8.0, or 20 mM HEPES, pH 7.5).[3][5]

  • DMS Preparation: Immediately before use, prepare a fresh stock solution of DMS. For example, dissolve DMS in the cross-linking buffer to a concentration of 6 mg/mL and adjust the pH to 8.5 with NaOH if necessary.[4][5]

  • Cross-Linking Reaction: Add the freshly prepared DMS solution to your protein sample. The final concentration and molar excess will need to be optimized. Refer to the table below for starting recommendations.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[1][3] Some protocols may call for longer incubation times (e.g., 3 hours).[5]

  • Quenching: Stop the reaction by adding a quenching solution. Add Tris or glycine to a final concentration of 20-50 mM and incubate for an additional 15 minutes at room temperature.[3][4]

  • Analysis: Analyze the cross-linked products by SDS-PAGE, followed by Coomassie staining or Western blotting.

G start Start prep_protein 1. Prepare Protein Sample in Amine-Free Buffer (e.g., HEPES, pH 8.0) start->prep_protein prep_dms 2. Prepare Fresh DMS Solution prep_protein->prep_dms react 3. Add DMS to Protein Initiate Cross-Linking prep_dms->react incubate 4. Incubate (e.g., 30-60 min at RT) react->incubate quench 5. Quench Reaction (e.g., 20-50 mM Tris) incubate->quench analyze 6. Analyze Results (SDS-PAGE, Western Blot) quench->analyze end End analyze->end

General experimental workflow for DMS cross-linking.

Data Presentation

Table 1: Recommended Starting Concentrations for DMS Cross-Linking

ParameterRecommended ValueReference(s)
Protein Concentration
> 5 mg/mL10-fold molar excess of DMS[1][3]
< 5 mg/mL20- to 30-fold molar excess of DMS[1][3]
1 mg/mL1-2 mg/mL final DMS concentration[5]
Reaction Buffer Phosphate, Borate, Carbonate, HEPES[1][3]
Reaction pH 7.0 - 10.0 (Optimal: 8.0 - 9.0)[1][3]
Incubation Time 30 - 60 minutes at Room Temperature[1][3][4]
Quenching Reagent Tris or Glycine[1][3]
Quenching Concentration 20 - 50 mM (final concentration)[1][3][4]

References

Technical Support Center: Dimethyl Suberimidate (DMS) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethyl suberimidate (DMS) crosslinking reactions. This guide provides detailed information, troubleshooting advice, and experimental protocols to assist researchers, scientists, and drug development professionals in successfully using DMS for their crosslinking needs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for DMS crosslinking reactions?

A1: The optimal pH range for DMS reactions is between 7 and 10. For maximal crosslinking efficiency, a pH of 8 to 9 is generally recommended.[1][2] The reactivity of imidoesters with primary amines increases with alkalinity.[3]

Q2: Which buffers are compatible with DMS?

A2: It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecules for reaction with DMS.[1][2] Recommended buffers include phosphate (B84403), borate, carbonate, HEPES, and triethanolamine.[1][2][4][5]

Q3: Which substances should be avoided in the reaction mixture?

A3: Buffers containing primary amines, such as Tris and glycine (B1666218), must be avoided in the reaction step as they will quench the reaction.[1][2][4][5] However, these can be used to stop the reaction.

Q4: How should DMS be prepared and stored?

A4: DMS is moisture-sensitive.[1][2] Vials should be equilibrated to room temperature before opening to prevent condensation.[1][2] DMS is not stable in solution due to the hydrolysis of the imidoester group; therefore, solutions should be prepared fresh for each experiment.[1][2] For storage, DMS powder should be kept desiccated at 4°C.[1][2]

Q5: What is the mechanism of action for DMS crosslinking?

A5: DMS is a homobifunctional imidoester crosslinker.[1][2] It reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) to form stable amidine bonds.[3] This reaction does not alter the overall charge of the protein, which helps in retaining the native conformation.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommendation
Low or no crosslinking efficiency Suboptimal pH.Ensure the reaction buffer pH is between 8 and 9 for optimal results.[1][2]
Presence of primary amines in the buffer.Use amine-free buffers such as phosphate, borate, or HEPES.[1][2][4][5] Avoid Tris and glycine buffers during the reaction.
Hydrolyzed DMS.Prepare DMS solution immediately before use. Do not store DMS in solution.[1][2]
Insufficient DMS concentration.The molar excess of DMS may need to be optimized. For protein concentrations above 5 mg/mL, a 10-fold molar excess is suggested. For concentrations below 5 mg/mL, a 20- to 30-fold molar excess may be required.[1][2]
Protein precipitation High concentration of crosslinker.Titrate the DMS concentration to find the optimal level that provides efficient crosslinking without causing precipitation.
Incorrect buffer composition.Ensure the buffer conditions are suitable for the specific protein of interest.
Non-specific crosslinking Reaction time is too long.Reduce the incubation time. Typical reaction times range from 30 to 60 minutes at room temperature or 3 hours at room temperature in other protocols.[1][2][4]
High DMS concentration.Lower the molar excess of DMS in the reaction.

Buffer Conditions for DMS Reactions

The choice of buffer is critical for a successful DMS crosslinking experiment. The following table summarizes recommended buffer systems and their key parameters.

Buffer Recommended pH Range Typical Concentration Notes
Phosphate Buffer 7.0 - 8.020 mM - 100 mMAmine-free and widely compatible.[1][2][4][6]
Borate Buffer 8.0 - 10.050 mM - 200 mMEffective at the higher end of the optimal pH range.[1][2][5]
HEPES Buffer 7.0 - 8.020 mM - 100 mMA good alternative to phosphate buffer.[1][2][4][6]
Triethanolamine Buffer 8.0200 mMSpecifically mentioned in some protocols for optimal performance.[1][2]
Carbonate/Bicarbonate Buffer 8.0 - 9.0100 mMSuitable for maintaining a stable alkaline pH.[1][2][6]

Experimental Protocols

General Protocol for Protein Crosslinking with DMS

This protocol is a general guideline and may require optimization for specific applications.

  • Protein Sample Preparation:

    • Prepare the protein sample in an appropriate amine-free buffer (e.g., 20 mM HEPES, pH 7.5 or 0.2 M triethanolamine, pH 8.0).[1][2][4]

    • The protein concentration can influence the required molar excess of DMS.

  • DMS Solution Preparation:

    • Allow the vial of DMS to equilibrate to room temperature before opening.[1][2]

    • Prepare a fresh solution of DMS in the reaction buffer. For example, dissolve DMS to a concentration of 6 mg/mL and adjust the pH to 8.5 with NaOH.[4]

  • Crosslinking Reaction:

    • Add the freshly prepared DMS solution to the protein sample. A final concentration of 1-2 mg/mL of DMS for a 1 mg/mL protein solution is a good starting point.[4]

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[1][2] Some protocols may suggest longer incubation times (e.g., 3 hours).[4]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer containing primary amines. For instance, add Tris-HCl to a final concentration of 20-50 mM or glacial acetic acid.[1][2][4]

    • Incubate for an additional 15 minutes at room temperature to ensure the reaction is fully quenched.[7]

  • Analysis:

    • Analyze the crosslinked products using techniques such as SDS-PAGE to observe the formation of higher molecular weight species.

Visualizations

DMS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Prepare Protein in Amine-Free Buffer Mix Mix Protein and DMS Protein_Prep->Mix DMS_Prep Prepare Fresh DMS Solution DMS_Prep->Mix Incubate Incubate at Room Temperature Mix->Incubate Quench Quench Reaction (e.g., with Tris) Incubate->Quench Analyze Analyze via SDS-PAGE Quench->Analyze

Caption: Workflow for a typical this compound (DMS) crosslinking experiment.

DMS_Reaction cluster_reactants Reactants cluster_product Product Protein1 Protein 1 (with Primary Amine) Crosslinked_Product Crosslinked Proteins (Amidine Bond) Protein1->Crosslinked_Product Reacts with Protein2 Protein 2 (with Primary Amine) Protein2->Crosslinked_Product Reacts with DMS This compound (DMS) DMS->Crosslinked_Product Mediates Crosslink

Caption: Simplified reaction scheme of protein crosslinking using DMS.

References

How to quench a Dimethyl suberimidate cross-linking reaction effectively

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively quenching Dimethyl suberimidate (DMS) cross-linking reactions.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for quenching a this compound (DMS) cross-linking reaction?

This compound (DMS) is a homobifunctional imidoester cross-linker that reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) to form amidine bonds.[1][2][3] To effectively stop the cross-linking reaction, a quenching reagent is added to react with any remaining unreacted DMS, preventing further cross-linking of the target molecules. The most effective quenching agents are molecules that contain a primary amine, which will compete with the primary amines on the target protein for reaction with the DMS.

Q2: What are the recommended quenching reagents for DMS cross-linking?

The most commonly recommended and effective quenching reagents for DMS cross-linking reactions are buffers containing primary amines.[1][4] These include:

  • Tris (tris(hydroxymethyl)aminomethane): Tris is a highly effective quenching agent.[5][6][7][8]

  • Glycine (B1666218): Glycine is another widely used primary amine-containing molecule for quenching imidoester reactions.[1][4][6]

  • Ammonium Bicarbonate or Ammonium Sulfate: These can also be used to quench the reaction.

Alternatively, acetic acid can be used to stop the reaction by lowering the pH, which reduces the reactivity of the imidoester groups.[1][4]

Q3: Which quenching reagent is more effective, Tris or Glycine?

While both Tris and glycine are effective, Tris is generally considered to be a more efficient quencher of amine-reactive cross-linkers like formaldehyde, a principle that is applicable to imidoesters such as DMS.[5][6][7][8] However, it is important to note that at high concentrations, Tris may have the potential to reverse the amidine bonds formed by DMS.[5] For most applications, both reagents will effectively quench the reaction when used in sufficient excess.

Q4: What are the typical concentrations and incubation conditions for quenching?

The concentration and incubation time for quenching can be optimized for each specific experiment, but general guidelines are as follows:

Quenching ReagentTypical Final ConcentrationTypical Incubation TimeTypical Incubation Temperature
Tris 20-100 mM1 hourRoom Temperature or 4°C
Glycine 20-100 mM1 hourRoom Temperature or 4°C
Acetic Acid 100 mM1 hourRoom Temperature or 4°C

Data compiled from multiple sources.[1][4]

It is crucial to add the quenching reagent in molar excess compared to the initial concentration of the DMS cross-linker to ensure all unreacted cross-linker is consumed.

Troubleshooting Guide

Problem 1: Incomplete Quenching (Evidence of continued cross-linking after adding the quencher)

  • Possible Cause: Insufficient amount of quenching reagent.

    • Solution: Increase the molar excess of the quenching reagent (e.g., Tris or glycine) relative to the DMS concentration. A 10 to 50-fold molar excess of the quencher over DMS is a good starting point.

  • Possible Cause: Inadequate mixing of the quenching reagent.

    • Solution: Ensure thorough and immediate mixing of the quenching solution with the reaction mixture.

  • Possible Cause: Quenching reagent has degraded.

    • Solution: Prepare fresh quenching solutions before each experiment, especially for Tris and glycine solutions.

Problem 2: Protein Precipitation After Quenching

  • Possible Cause: Over-cross-linking of the protein.

    • Solution: Reduce the concentration of DMS used in the cross-linking reaction or decrease the reaction time. Titrating the DMS concentration is recommended to find the optimal level of cross-linking without causing insolubility.

  • Possible Cause: Change in the protein's isoelectric point (pI). The conversion of primary amines to amidines by DMS can alter the overall charge of the protein, potentially leading to precipitation if the pI shifts closer to the buffer pH.

    • Solution: After quenching, consider adjusting the pH of the buffer to be further away from the new predicted pI of the cross-linked protein. Alternatively, the use of detergents or chaotropic agents (if compatible with downstream applications) might help to keep the cross-linked complexes in solution.

  • Possible Cause: The use of organic solvents like DMSO to dissolve the cross-linker may contribute to protein precipitation.[9][10][11]

    • Solution: Minimize the final concentration of the organic solvent in the reaction mixture. If possible, use a water-soluble formulation of the cross-linker.

Problem 3: Low Yield of Cross-linked Product

  • Possible Cause: Hydrolysis of the DMS cross-linker. Imidoesters are susceptible to hydrolysis, especially at non-optimal pH or if the stock solution is not fresh.

    • Solution: Prepare DMS stock solutions immediately before use. Ensure the cross-linking reaction is performed at the optimal pH range of 7-10.[12]

  • Possible Cause: Presence of primary amines in the reaction buffer.

    • Solution: Use amine-free buffers such as phosphate, carbonate, borate, or HEPES for the cross-linking reaction.[4] Buffers like Tris and glycine should only be added at the quenching step.

Experimental Protocols

Protocol 1: Quenching DMS Cross-linking with Tris Buffer
  • Perform the DMS Cross-linking Reaction: Follow your established protocol for cross-linking your protein of interest with this compound.

  • Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 7.5.

  • Quench the Reaction: Add the 1 M Tris-HCl stock solution to the cross-linking reaction mixture to a final concentration of 50 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction volume.

  • Incubate: Gently mix and incubate the reaction for 1 hour at room temperature.

  • Proceed to Downstream Processing: The quenched reaction is now ready for subsequent steps such as dialysis, gel electrophoresis, or mass spectrometry analysis.

Protocol 2: Quenching DMS Cross-linking with Glycine
  • Perform the DMS Cross-linking Reaction: Follow your established protocol for cross-linking your protein of interest with this compound.

  • Prepare Quenching Solution: Prepare a 1 M stock solution of glycine, pH 7.5.

  • Quench the Reaction: Add the 1 M glycine stock solution to the cross-linking reaction mixture to a final concentration of 50 mM. For example, add 50 µL of 1 M glycine to a 1 mL reaction volume.

  • Incubate: Gently mix and incubate the reaction for 1 hour at room temperature.

  • Proceed to Downstream Processing: The quenched reaction can now be used for further analysis.

Visualizing the Workflow

The following diagrams illustrate the chemical pathways and the experimental workflow for DMS cross-linking and quenching.

DMS_Crosslinking_Quenching cluster_crosslinking DMS Cross-linking Reaction cluster_quenching Quenching Reaction Protein1 Protein with Primary Amines (P-NH2) Activated_Protein Activated Protein (P-NH-C(=NH)-...) Protein1->Activated_Protein + DMS DMS This compound (DMS) Crosslinked_Protein Cross-linked Protein (P-NH-C(=NH)-...-C(=NH)-NH-P) Activated_Protein->Crosslinked_Protein + another P-NH2 Unreacted_DMS Unreacted DMS Activated_Protein->Unreacted_DMS Quenched_DMS Quenched DMS Unreacted_DMS->Quenched_DMS + Quencher Quencher Quenching Agent (e.g., Tris, Glycine)

Caption: Chemical pathway of DMS cross-linking and quenching.

Experimental_Workflow A 1. Prepare Protein Sample in Amine-Free Buffer (e.g., PBS, HEPES) B 2. Add this compound (DMS) and Incubate A->B C 3. Add Quenching Reagent (e.g., Tris or Glycine) B->C D 4. Incubate to Quench Reaction C->D E 5. Proceed to Downstream Analysis (e.g., SDS-PAGE, Mass Spectrometry) D->E

Caption: Experimental workflow for DMS cross-linking and quenching.

References

Preventing protein aggregation during Dimethyl suberimidate cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during dimethyl suberimidate (DMS) cross-linking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMS) and how does it work?

This compound (DMS) is a homobifunctional imidoester cross-linking agent. It contains two reactive imidoester groups at each end of an 8-atom (11.0 Å) spacer arm. DMS reacts with primary amines (found in the side chain of lysine (B10760008) residues and at the N-terminus of a polypeptide chain) to form stable amidine bonds.[1] This reaction is most efficient at a pH between 8.0 and 9.0.[2] Unlike other amine-reactive cross-linkers that form amide bonds, the resulting amidine bond from an imidoester reaction retains the positive charge of the original primary amine, which can help preserve the native conformation and biological activity of the protein.[2][3]

Q2: What are the common causes of protein aggregation during DMS cross-linking?

Protein aggregation during DMS cross-linking can arise from several factors:

  • Over-cross-linking: An excessive molar ratio of DMS to protein can lead to extensive and uncontrolled intermolecular cross-linking, resulting in the formation of large, insoluble aggregates.[4]

  • High Protein Concentration: Concentrated protein solutions increase the probability of random intermolecular cross-linking events, which can initiate aggregation.[5]

  • Suboptimal Buffer Conditions: The pH of the reaction buffer is critical. While DMS is most reactive at a slightly alkaline pH, some proteins may be less stable and prone to aggregation outside of their optimal pH range.[6] Additionally, buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the protein for reaction with DMS and should be avoided during the cross-linking step.[2][7]

  • Inherent Protein Instability: Some proteins are intrinsically unstable and prone to aggregation, a tendency that can be exacerbated by the chemical modification introduced by the cross-linker.

Q3: My protein is aggregating upon addition of DMS. What can I do?

If you observe protein precipitation or aggregation, consider the following troubleshooting steps:

  • Optimize the DMS-to-Protein Molar Ratio: This is the most critical parameter. Perform a titration experiment with a range of DMS concentrations to find the lowest concentration that still provides sufficient cross-linking without causing aggregation.[8]

  • Adjust the Protein Concentration: Try reducing the concentration of your protein in the reaction mixture to favor intramolecular cross-linking over intermolecular aggregation.[5]

  • Optimize the Reaction Buffer:

    • pH: While the optimal pH for the DMS reaction is 8.0-9.0, ensure your protein is stable at this pH. You may need to perform the reaction at a lower pH (e.g., 7.5) as a compromise between reaction efficiency and protein stability.[7][9]

    • Buffer Composition: Use non-amine-containing buffers such as HEPES, PBS (phosphate-buffered saline), or borate (B1201080) buffer.[3][7]

  • Control Reaction Time and Temperature: Shorter incubation times or performing the reaction at a lower temperature (e.g., 4°C instead of room temperature) can help to control the extent of cross-linking and reduce aggregation.[10]

  • Include Additives: For proteins prone to aggregation, consider adding stabilizing agents to the buffer, such as glycerol (B35011) or specific ligands that are known to stabilize the protein's native conformation.[5]

Q4: How do I properly quench the DMS cross-linking reaction?

Quenching is essential to stop the cross-linking reaction and prevent further, potentially non-specific, modifications. This is achieved by adding a reagent with a primary amine that will react with and consume any excess DMS.

  • Recommended Quenching Reagents: Tris or glycine are commonly used.

  • Procedure: Add the quenching reagent to a final concentration of 20-100 mM. For example, add 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM.[7][10]

  • Incubation: Incubate for at least 15-30 minutes at room temperature to ensure the complete quenching of the reaction.[10]

Q5: How can I visualize the results of my cross-linking experiment and assess aggregation?

SDS-PAGE is a straightforward method to analyze the outcome of a cross-linking experiment.

  • Successful Cross-linking: You should observe the appearance of new, higher molecular weight bands corresponding to dimers, trimers, and other oligomers of your protein. The intensity of the monomer band should decrease as the concentration of DMS increases.[11][12]

  • Aggregation: Extensive aggregation will often appear as a high molecular weight smear at the top of the resolving gel or as protein that is unable to enter the stacking gel.[13]

  • Controls: Always run a negative control (protein without DMS) to compare with your cross-linked samples.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Immediate precipitation upon adding DMS Protein concentration is too high.Decrease the protein concentration.[5]
DMS concentration is too high.Perform a DMS titration to find the optimal, lower concentration.[8]
Buffer pH is causing protein instability.Test a range of pH values (e.g., 7.5, 8.0, 8.5) to find a balance between protein stability and cross-linking efficiency.[7][9]
High molecular weight smear at the top of the SDS-PAGE gel Over-cross-linking leading to large aggregates.Reduce the DMS concentration and/or the reaction time.[4]
Protein is inherently prone to aggregation.Add stabilizing agents like glycerol to the buffer.[5]
No cross-linking observed (only monomer band on SDS-PAGE) Inactive DMS reagent.DMS is moisture-sensitive. Use a fresh vial or ensure it has been stored properly under desiccated conditions.[2] Prepare DMS solution immediately before use.[3]
Presence of primary amines in the buffer (e.g., Tris).Use a non-amine-containing buffer like HEPES, PBS, or borate.[3][7]
DMS concentration is too low.Increase the molar excess of DMS to protein.[2]
Insufficient reaction time or temperature.Increase the incubation time or perform the reaction at room temperature instead of 4°C.[7]
Loss of protein activity after cross-linking Cross-linking has occurred at or near the active site.Try a different cross-linker with a different spacer arm length or reactive group.
Extensive modification has altered the protein's conformation.Reduce the DMS concentration to decrease the degree of modification.[4]

Experimental Protocols

Protocol 1: General DMS Cross-Linking of a Purified Protein

This protocol provides a starting point for DMS cross-linking. Optimization of DMS and protein concentrations is recommended.

Materials:

  • Purified protein in a suitable buffer (e.g., HEPES, PBS)

  • This compound (DMS)

  • Anhydrous DMSO

  • Reaction Buffer: 20 mM HEPES, pH 8.0, 150 mM NaCl

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • SDS-PAGE loading buffer

Procedure:

  • Protein Preparation: Prepare your protein sample at a concentration of 1-2 mg/mL in the Reaction Buffer.

  • DMS Stock Solution: Immediately before use, dissolve DMS in anhydrous DMSO to a concentration of 25 mM.

  • Cross-Linking Reaction: Add the DMS stock solution to the protein sample to achieve the desired final molar excess (a starting point could be a 25:1 molar ratio of DMS to protein). Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM.

  • Final Incubation: Incubate for an additional 15 minutes at room temperature to ensure all unreacted DMS is quenched.

  • Analysis: Add SDS-PAGE loading buffer to your samples, heat at 95°C for 5 minutes, and analyze the results by SDS-PAGE.

Protocol 2: Optimizing DMS Concentration to Minimize Aggregation

This protocol describes how to perform a DMS titration to find the optimal cross-linker concentration.

Procedure:

  • Prepare a master mix of your protein at the desired concentration in the Reaction Buffer.

  • Aliquot the protein master mix into several tubes.

  • Prepare a serial dilution of the DMS stock solution.

  • Add a different concentration of DMS to each tube, ensuring to include a "no DMS" control. A good starting range for the final DMS concentration could be from 0.1 mM to 2 mM.

  • Follow steps 4-7 from Protocol 1 for each reaction.

  • Analyze the results on a single SDS-PAGE gel to easily compare the degree of cross-linking and aggregation at different DMS concentrations. The optimal concentration will show clear dimer/oligomer bands with minimal high molecular weight smearing.

Visualizations

DMS_Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products DMS This compound (DMS) H3CO-C(=NH)-...-C(=NH)-OCH3 Crosslinked_Protein Cross-linked Protein ...-NH-C(=NH)-...-C(=NH)-NH-... (Amidine Bond) DMS->Crosslinked_Protein Reacts with Protein Protein ...-NH2 (Primary Amine) Protein->Crosslinked_Protein Reacts with Conditions pH 8.0-9.0 Room Temperature Conditions->Crosslinked_Protein Facilitates Methanol Methanol 2 CH3OH

Figure 1. Chemical reaction of DMS with primary amines on a protein.

Troubleshooting_Workflow Start Start: Protein Aggregation Observed Check_DMS_Conc Is DMS concentration optimized? Start->Check_DMS_Conc Optimize_DMS Perform DMS titration to find optimal concentration Check_DMS_Conc->Optimize_DMS No Check_Protein_Conc Is protein concentration too high? Check_DMS_Conc->Check_Protein_Conc Yes Optimize_DMS->Check_Protein_Conc Reduce_Protein_Conc Decrease protein concentration Check_Protein_Conc->Reduce_Protein_Conc Yes Check_Buffer Is the buffer optimal? Check_Protein_Conc->Check_Buffer No Reduce_Protein_Conc->Check_Buffer Optimize_Buffer Adjust pH (7.5-8.5) and use non-amine buffer (HEPES, PBS) Check_Buffer->Optimize_Buffer No Check_Time_Temp Are reaction time and temperature controlled? Check_Buffer->Check_Time_Temp Yes Optimize_Buffer->Check_Time_Temp Adjust_Time_Temp Reduce incubation time or perform at 4°C Check_Time_Temp->Adjust_Time_Temp Yes Success Success: Aggregation Minimized Check_Time_Temp->Success No Adjust_Time_Temp->Success

Figure 2. A logical workflow for troubleshooting protein aggregation.

References

Side reactions of Dimethyl suberimidate and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethyl suberimidate (DMS). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their cross-linking experiments and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMS) and what is its primary application?

This compound (DMS) is a homobifunctional cross-linking agent. It contains two reactive imidoester groups at either end of an 11.0 Å spacer arm.[1] Its primary application is to covalently link primary amine groups (-NH₂) in proteins and other molecules, forming stable amidine bonds.[2] This makes it a valuable tool for studying protein-protein interactions, stabilizing protein complexes, and elucidating the subunit structure of oligomeric proteins.[3][4]

Q2: What is the main side reaction of DMS and how can it be minimized?

The primary side reaction of DMS is hydrolysis of the imidoester groups in aqueous solutions. This reaction competes with the desired cross-linking reaction and reduces the efficiency of the experiment.[2][5]

To minimize hydrolysis:

  • Prepare DMS solutions immediately before use. DMS is sensitive to moisture and will hydrolyze when in solution.[4][5]

  • Control the pH of the reaction buffer. The optimal pH for the reaction of imidoesters with amines is between 8 and 9.[5] While the reaction can proceed at a lower pH, the efficiency decreases significantly.[6]

  • Use appropriate buffers. Buffers that do not contain primary amines, such as phosphate, borate, carbonate, and HEPES, are recommended.[5][7]

Q3: How does pH affect the cross-linking reaction with DMS?

The pH of the reaction buffer is a critical factor. The primary amine groups on proteins are reactive towards imidoesters when they are in their unprotonated form. Therefore, a slightly alkaline pH (8-9) is optimal for efficient cross-linking.[5] At lower pH values, the number of identified cross-links decreases significantly.[6]

Q4: How should I quench the DMS cross-linking reaction?

To stop the cross-linking reaction, a quenching reagent containing primary amines should be added. This will react with any remaining unreacted DMS. Common quenching agents include Tris or glycine (B1666218), typically at a final concentration of 20-50 mM.[5]

Troubleshooting Guide

Issue: Low or no cross-linking observed on SDS-PAGE or Western Blot.

Possible Cause Recommended Solution
DMS Hydrolysis Prepare fresh DMS solution in a dry organic solvent like DMSO or DMF immediately before adding it to the reaction buffer.[4] Ensure the reaction buffer is at the optimal pH (8-9).[5]
Incorrect Buffer Use a buffer that does not contain primary amines, such as phosphate, borate, or HEPES.[5][7] Avoid buffers like Tris or glycine during the reaction itself.
Suboptimal pH Adjust the pH of your reaction buffer to the optimal range of 8-9 to ensure the primary amines on your protein are deprotonated and reactive.[5]
Insufficient DMS Concentration Increase the molar excess of DMS to the protein. A 10- to 50-fold molar excess is a common starting point.[5]
Low Protein Concentration Increase the concentration of your protein sample. At low protein concentrations, the competing hydrolysis of DMS becomes more significant.[2]
Inaccessible Amine Groups The primary amine groups on your protein of interest may be buried within the protein structure. Consider denaturing the protein slightly (if compatible with your experimental goals) or using a cross-linker with a different spacer arm length or reactive group.

Issue: Protein precipitation or aggregation after adding DMS.

Possible Cause Recommended Solution
Over-cross-linking Reduce the concentration of DMS or decrease the reaction time. Extensive cross-linking can lead to the formation of large, insoluble aggregates.
Change in Protein Solubility The amidination reaction neutralizes the positive charge of the primary amines, which can alter the protein's isoelectric point and solubility.[5] Try performing the reaction at a different pH or in a buffer with different ionic strength.
Solvent Incompatibility If dissolving DMS in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is low enough to not cause protein precipitation.

Data Presentation

The efficiency of cross-linking is highly dependent on the pH of the reaction. While specific data for DMS is limited, the following table, adapted from a study on the similar NHS-ester cross-linker Disuccinimidyl suberate (B1241622) (DSS), illustrates the trend of decreasing cross-linking efficiency with lower pH.

Table 1: Effect of pH on the Number of Identified Protein Cross-links using an NHS-ester Cross-linker (DSS)

pHNumber of Unique Cross-linked Peptide Pairs Identified
7.5180
7.0155
6.5120
6.095
5.590
5.085
4.560
4.045
Data adapted from a study on DSS, a similar cross-linker to DMS, and is intended to show the general trend of pH dependence.[6]

Experimental Protocols

General Protocol for Protein Cross-linking with DMS

  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl) and adjust the pH to 8.0-9.0.[5][7] Ensure the buffer is free of primary amines.

  • Sample Preparation: Dissolve or dialyze your protein of interest in the prepared reaction buffer to a concentration of 1-5 mg/mL.

  • DMS Solution Preparation: Immediately before use, dissolve DMS in a dry organic solvent such as DMSO to a concentration of 10-25 mM.

  • Cross-linking Reaction: Add the DMS solution to the protein sample to achieve the desired final concentration (a 10- to 50-fold molar excess over the protein is a good starting point).[5]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or on ice. The optimal time and temperature may need to be determined empirically.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.[5]

  • Analysis: Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

DMS_Reaction_Pathway cluster_primary Primary Reaction Pathway cluster_side Side Reaction DMS This compound (DMS) Crosslinked_Complex Cross-linked Protein Complex DMS->Crosslinked_Complex reacts with Hydrolyzed_DMS Hydrolyzed DMS (Inactive) DMS->Hydrolyzed_DMS hydrolyzes in Protein1 Protein 1 (with Primary Amine) Protein1->Crosslinked_Complex Protein2 Protein 2 (with Primary Amine) Protein2->Crosslinked_Complex Water H₂O Water->Hydrolyzed_DMS DMS_Troubleshooting_Workflow decision decision result result issue Prepare fresh DMS start Start Cross-linking Experiment issue->start check_results Analyze results (e.g., SDS-PAGE) start->check_results low_yield Low or no cross-linking? check_results->low_yield check_dms Is DMS solution freshly prepared? low_yield->check_dms Yes successful Successful Cross-linking low_yield->successful No check_dms->issue No check_buffer Is buffer amine-free and pH 8-9? check_dms->check_buffer Yes increase_dms Increase DMS concentration check_buffer->increase_dms Yes issue2 Use appropriate buffer and pH check_buffer->issue2 No increase_protein Increase protein concentration increase_dms->increase_protein increase_protein->start end End successful->end issue2->start

References

Technical Support Center: Dimethyl Suberimidate (DMS) Cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information, troubleshooting advice, and answers to frequently asked questions regarding the use of Dimethyl suberimidate (DMS) for protein cross-linking, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for DMS cross-linking?

The optimal cross-linking efficiency for DMS, an imidoester crosslinker, is achieved at a pH between 8.0 and 9.0.[1] While the reaction can proceed at a pH range of 7.0 to 10.0, the highest yields are typically observed within this slightly alkaline window.[1]

Q2: Why is pH so critical for the DMS cross-linking reaction?

The pH of the reaction buffer is critical because DMS specifically reacts with unprotonated primary amines (-NH₂), primarily found on the side chains of lysine (B10760008) residues and the N-terminus of proteins. For the reaction to occur, the amine group must be in its nucleophilic, unprotonated state. At acidic or neutral pH, a significant portion of these amines are in their protonated, non-reactive ammonium (B1175870) form (-NH₃⁺). Increasing the pH shifts the equilibrium towards the unprotonated form, thereby increasing the rate of the cross-linking reaction.

Q3: What happens if the reaction pH is too low?

If the pH is too low (e.g., below 7.0), the concentration of nucleophilic primary amines on the protein will be insufficient for an efficient reaction. This leads to a significant decrease in or complete lack of cross-linking. A similar NHS-ester crosslinker, DSS, demonstrated a 50% reduction in identified cross-links when the pH was lowered from 7.5 to 5.0, illustrating the importance of pH for amine-reactive chemistry.[2]

Q4: What are the risks of using a pH that is too high?

While a pH of 8-9 is optimal, excessively high pH (e.g., >10) can accelerate the hydrolysis of the DMS reagent.[3] Hydrolysis is a competing reaction where water attacks the imidoester group, inactivating the crosslinker.[1] This reduces the amount of active DMS available to cross-link your proteins, leading to lower efficiency.

Q5: Which buffers are recommended for DMS cross-linking reactions?

It is crucial to use buffers that do not contain primary amines, as these will compete with the target protein for reaction with DMS.[1][4] Recommended Buffers:

  • Phosphate buffers (e.g., Sodium Phosphate)[4]

  • Borate buffers

  • Carbonate/Bicarbonate buffers[1]

  • HEPES buffers[1][4]

  • Triethanolamine buffers[1][5]

Q6: Can I use Tris or Glycine (B1666218) buffers for the cross-linking step?

No, you must not use buffers containing primary amines, such as Tris or glycine, during the cross-linking reaction itself.[1][6] These buffer molecules contain primary amines that will react with and consume the DMS, severely inhibiting the cross-linking of your target proteins. However, these buffers are ideal for quenching the reaction once the desired incubation time is complete.[1][7]

Data Presentation

Table 1: Effect of pH on DMS Reaction Components and Efficiency
pH RangeAmine Group State (-NH₂)DMS Hydrolysis RateOverall Cross-linking EfficiencyRecommendation
< 7.0 Mostly protonated (-NH₃⁺), low reactivityLowVery Low to NoneNot Recommended
7.0 - 8.0 Partially deprotonated, moderate reactivityModerateModerateSub-optimal, but may work
8.0 - 9.0 Mostly deprotonated, high reactivityModerate to HighOptimal Highly Recommended [1]
> 9.0 Fully deprotonated, very high reactivityHigh to Very HighDecreasedNot Recommended due to rapid reagent hydrolysis[3]

Experimental Protocols

Detailed Protocol for DMS Cross-linking

This protocol is a general guideline and may require optimization for your specific application.

A. Materials Required

  • Cross-linking Buffer: Amine-free buffer, e.g., 0.2 M triethanolamine, pH 8.0, or 20 mM HEPES, pH 8.0.[1][4][5]

  • Protein Sample: Purified protein(s) of interest in the Cross-linking Buffer.

  • DMS Reagent: this compound dihydrochloride, stored desiccated at 4°C.[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.[1]

B. Procedure

  • Prepare Protein Sample: Ensure your protein sample is in the chosen amine-free Cross-linking Buffer. The concentration should ideally be above 1 mg/mL to favor the cross-linking reaction over hydrolysis.[1]

  • Prepare DMS Solution: DMS is moisture-sensitive and hydrolyzes in aqueous solutions.[1] Therefore, prepare the DMS solution immediately before use.

    • Allow the DMS vial to equilibrate to room temperature before opening to prevent condensation.[1]

    • Dissolve the DMS powder in the Cross-linking Buffer to the desired stock concentration (e.g., 6 mg/mL) and immediately adjust the pH back to the optimal range (8.0-8.5) with NaOH if necessary.[4]

  • Initiate Cross-linking: Add the freshly prepared DMS solution to your protein sample.

    • For protein concentrations >5 mg/mL, use a 10-fold molar excess of DMS.[1]

    • For protein concentrations <5 mg/mL, use a 20- to 30-fold molar excess of DMS.[1]

  • Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes.[1] Some protocols may extend this to 2-3 hours.[4] Optimization of incubation time may be necessary.

  • Quench the Reaction: Stop the cross-linking by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction volume).[1][7] Incubate for an additional 15 minutes at room temperature to ensure all unreacted DMS is neutralized.

  • Analyze Results: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.[4]

Troubleshooting Guide

IssueSymptom(s)Possible Cause(s) Related to pHSuggested Solution(s)
Low or No Cross-linking Efficiency No appearance of higher molecular weight bands on SDS-PAGE.1. Incorrect Buffer pH: The pH of the reaction buffer was too low (< 7.5), leaving primary amines protonated and non-reactive. 2. Wrong Buffer Type: An amine-containing buffer (e.g., Tris, glycine) was used for the reaction, which quenched the DMS.[6]1. Prepare a fresh cross-linking buffer (e.g., HEPES, Phosphate, Borate) and carefully adjust the pH to 8.0-8.5.[1][4] 2. Ensure your buffer is free of primary amines. Use Tris or glycine only for the quenching step.[1]
Reagent Inactivity / Degradation Consistently poor cross-linking results even with correct buffer.DMS Hydrolysis: The DMS stock solution was prepared in advance and stored, or the reaction pH was too high (> 9.0), causing rapid hydrolysis and inactivation of the reagent.[1][3]Always prepare the DMS solution immediately before adding it to the protein sample.[1] Avoid raising the reaction pH above 9.0.
High Levels of Non-specific Aggregates Smearing at the top of the gel or insoluble precipitate forms.pH Too High: Very high pH can sometimes alter protein conformation, exposing hydrophobic regions and leading to non-specific aggregation in addition to cross-linking.Lower the pH to be within the optimal 8.0-8.5 range. Consider reducing the DMS concentration or incubation time.

Visualizations

Diagrams of Workflows and Mechanisms

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein 1. Prepare Protein Samplein Amine-Free Buffer (e.g., HEPES, pH 8.0-8.5) add_dms 3. Add DMS to Protein Sample prep_protein->add_dms prep_dms 2. Prepare Fresh DMS Solution (Immediately Before Use) prep_dms->add_dms incubate 4. Incubate at Room Temp (30-60 min) add_dms->incubate quench 5. Quench Reaction (with Tris or Glycine) incubate->quench analyze 6. Analyze Results (SDS-PAGE, MS, etc.) quench->analyze

Caption: Experimental workflow for protein cross-linking using DMS.

G cluster_main DMS Cross-linking Reaction cluster_competing Competing Reaction dms DMS (this compound) crosslinked Cross-linked Proteins (Stable Amidine Bond) dms->crosslinked Reaction protein1 Protein 1 -Lys-NH₂ ph_label Optimal pH (8.0-9.0) Favors -NH₂ form protein1->crosslinked Reaction protein2 Protein 2 -Lys-NH₂ protein2->crosslinked Reaction dms2 DMS ph_hydrolysis Hydrolysis (Rate increases with pH) hydrolyzed Inactive DMS dms2->hydrolyzed Hydrolysis water H₂O water->hydrolyzed Hydrolysis

Caption: Effect of pH on DMS reaction pathways.

References

Technical Support Center: Optimizing Dimethyl Suberimidate (DMS) Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing incubation time and troubleshooting common issues encountered during protein cross-linking experiments using Dimethyl suberimidate (DMS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMS) and how does it work?

A1: this compound (DMS) is a homobifunctional imidoester cross-linking agent.[1] It is water-soluble, membrane-permeable, and reacts specifically with primary amines (such as the side chain of lysine (B10760008) residues) in proteins.[1][2] The reaction forms a stable amidine bond, effectively creating a covalent link between interacting proteins or subunits of a protein complex. The spacer arm of DMS is 11.0 Å, defining the distance between the linked amine groups.[1] A key advantage of imidoester cross-linkers like DMS is that they do not alter the overall charge of the protein, which helps in preserving the native conformation and activity.[1]

Q2: What is a standard incubation time for DMS cross-linking?

A2: A common starting point for incubation is 30 to 60 minutes at room temperature.[1][3] However, the optimal time can vary significantly based on the specific proteins and reaction conditions. Some protocols may recommend longer incubation periods, such as 2 hours on ice or up to 3 hours at room temperature, to achieve desired cross-linking efficiency.[2][4][5] It is highly recommended to perform a time-course experiment to determine the ideal incubation time for your specific system.

Q3: What are the key factors that influence the optimal incubation time?

A3: Several factors critically affect the DMS cross-linking reaction rate and, consequently, the optimal incubation time:

  • Temperature: Lower temperatures (e.g., on ice) slow down the reaction rate, providing more control and potentially requiring longer incubation. Room temperature is often used for faster results.[1][4]

  • Concentration: The concentrations of both the protein and the DMS reagent are crucial. Higher concentrations generally require shorter incubation times.[1]

  • pH: The reaction with primary amines is pH-dependent. The optimal efficiency for imidoesters is achieved at a pH between 8 and 9.[1]

  • Buffer Composition: The buffer must be free of primary amines (e.g., Tris, glycine), as these will compete with the target protein for reaction with DMS.[1][5] Suitable buffers include phosphate, borate, carbonate, and HEPES.[1]

Q4: How do I choose the right temperature for my incubation?

A4: The choice between incubating at room temperature or on ice depends on your experimental goals.

  • Room Temperature (20-25°C): This condition promotes a faster reaction, making it suitable for initial trials and when speed is a factor. A typical duration is 30-60 minutes.[1]

  • On Ice (4°C): This slows down both the cross-linking reaction and the hydrolysis of DMS in the aqueous buffer. It provides greater control over the reaction, which is useful for optimizing and preventing over-cross-linking or protein aggregation. Incubation times are typically longer, often 2 hours or more.[4][5]

Q5: How do I properly stop (quench) the DMS cross-linking reaction?

A5: To stop the reaction at a specific time point, a quenching reagent is added. This is typically a buffer containing primary amines that will react with any remaining unreacted DMS. Common quenching agents include Tris or glycine (B1666218) at a final concentration of 20-50 mM.[1] Alternatively, the reaction can be stopped by lowering the pH with a reagent like glacial acetic acid.[1]

Experimental Protocols and Data

General Reaction Parameters

The following table summarizes the typical starting parameters for a DMS cross-linking experiment. Optimization is often necessary for each specific biological system.

ParameterRecommended Range/ValueNotes
DMS Molar Excess 10-fold to 30-fold over proteinUse 10-fold for protein concentrations >5 mg/mL; use 20- to 30-fold for concentrations <5 mg/mL.[1]
Reaction Buffer Phosphate, HEPES, Borate, Triethanolamine (B1662121)Must be free of primary amines (e.g., Tris, Glycine).[1][5]
pH 7.0 - 10.0 (Optimal: 8.0 - 9.0)Reaction efficiency is highest in the optimal range.[1]
Temperature 4°C (on ice) or Room Temperature (RT)Slower reaction at 4°C, faster at RT.[1][4]
Incubation Time 30 - 120 minutesThis is the most critical parameter to optimize empirically.[1][2][4]
Quenching Agent 20-50 mM Tris or GlycineAdd to halt the reaction by consuming excess DMS.[1]
Protocol: Time-Course Experiment to Optimize Incubation Time

This protocol provides a framework for determining the optimal incubation time for your protein of interest.

1. Reagent Preparation:

  • Cross-linking Buffer: Prepare an amine-free buffer, such as 0.2 M triethanolamine or 20 mM HEPES, adjusted to pH 8.0-8.5.[1][5]
  • Protein Sample: Prepare your purified protein sample in the cross-linking buffer to a final concentration between 0.25 and 5 mg/mL.[5][6]
  • DMS Stock Solution: Immediately before use, dissolve DMS powder in the cross-linking buffer to the desired stock concentration (e.g., 6 mg/mL).[5] DMS hydrolyzes quickly in aqueous solutions and cannot be stored.[1]
  • Quenching Buffer: Prepare a 1 M Tris-HCl solution, pH 8.0.[5]

2. Cross-Linking Reaction Setup:

  • Set up a series of identical reaction tubes, each containing your protein sample. Include a negative control tube with no DMS.
  • Add the freshly prepared DMS solution to each tube (except the control) to achieve the desired final molar excess.
  • Incubate the tubes at the chosen temperature (e.g., room temperature).

3. Time-Course Incubation:

  • Start a timer immediately after adding DMS.
  • At designated time points (e.g., 5, 15, 30, 60, and 90 minutes), remove one tube from the incubation.
  • Immediately add the quenching buffer to the removed tube to a final concentration of 20-50 mM Tris to stop the reaction.[1]

4. Analysis:

  • Mix an equal volume of each quenched sample with 2X SDS-PAGE loading buffer.
  • Analyze the results using SDS-PAGE followed by Coomassie staining or Western blotting.
  • The optimal incubation time is the one that yields the highest amount of the desired cross-linked product (e.g., dimers, trimers) with minimal formation of high-molecular-weight aggregates or precipitation.[2]

Visual Workflows and Logic Diagrams

DMS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Protein 1. Prepare Protein in Amine-Free Buffer (pH 8-9) Prep_DMS 2. Prepare Fresh DMS Solution Add_DMS 3. Add DMS to Protein (e.g., 20x Molar Excess) Prep_DMS->Add_DMS Incubate 4. Incubate at RT or 4°C (Time-Course: 5-90 min) Add_DMS->Incubate Quench 5. Quench Reaction (add Tris or Glycine) Incubate->Quench SDS_PAGE 6. Analyze by SDS-PAGE or Western Blot Quench->SDS_PAGE Optimize 7. Identify Optimal Incubation Time SDS_PAGE->Optimize

Caption: Workflow for DMS cross-linking incubation time optimization.

Troubleshooting Guide

Q6: I am seeing no or very little cross-linking. What should I do?

A6: Low or absent cross-linking can stem from several issues. Consider the following solutions:

  • Increase Incubation Time: The most direct approach is to extend the incubation period.

  • Increase DMS Concentration: Your initial DMS concentration may be too low. Try increasing the molar excess of DMS to protein.[1]

  • Check Buffer Composition: Ensure your buffer is completely free of primary amines like Tris or glycine, which inhibit the reaction.[1][7]

  • Verify pH: Confirm the pH of your reaction buffer is within the optimal range of 8-9.[1]

  • Use Fresh Reagent: DMS is moisture-sensitive and hydrolyzes rapidly in water.[1] Ensure your DMS powder has been stored properly dessicated at 4°C and prepare the solution immediately before use.[1]

Q7: My protein is precipitating during the reaction. How can I prevent this?

A7: Protein precipitation is usually a sign of excessive cross-linking, leading to large, insoluble aggregates.

  • Decrease Incubation Time: Over-incubation is a common cause. Reduce the reaction time significantly.

  • Decrease DMS Concentration: A high DMS-to-protein ratio can cause extensive, non-specific cross-linking.[2] Reduce the molar excess of the cross-linker.

  • Lower the Temperature: Perform the incubation on ice (4°C) to slow the reaction rate and gain better control.

  • Reduce Protein Concentration: High protein concentrations can favor intermolecular cross-linking and aggregation. Try diluting your protein sample.

Q8: I am observing a smear instead of discrete bands on my gel. What does this mean?

A8: A smear typically indicates heterogeneous or excessive cross-linking, where a wide range of different-sized complexes are formed. This is often seen alongside precipitation. The solutions are similar to those for preventing precipitation: reduce the incubation time, lower the DMS concentration, or decrease the reaction temperature.

Troubleshooting_Logic Troubleshooting DMS Cross-Linking Issues cluster_no_xl Solutions for Low/No Cross-linking cluster_precip Solutions for Precipitation/Smearing Start Start Analysis of SDS-PAGE Result Problem What is the primary issue? Start->Problem No_XL No / Low Cross-linking Problem->No_XL No product bands higher than monomer Precipitation Precipitation / Aggregation Problem->Precipitation Visible pellet or loss of protein from gel Smear Smear Instead of Discrete Bands Problem->Smear No discrete high MW bands, just a smear Sol_NoXL_1 Increase Incubation Time No_XL->Sol_NoXL_1 Sol_Precip_1 Decrease Incubation Time Precipitation->Sol_Precip_1 Smear->Sol_Precip_1 Sol_NoXL_2 Increase DMS Concentration Sol_NoXL_3 Check Buffer (pH 8-9, Amine-Free) Sol_NoXL_4 Use Freshly Prepared DMS Sol_Precip_2 Decrease DMS Concentration Sol_Precip_3 Lower Reaction Temperature (to 4°C) Sol_Precip_4 Decrease Protein Concentration

Caption: Logic diagram for troubleshooting common DMS cross-linking problems.

References

Technical Support Center: Dimethyl Suberimidate (DMS) Cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dimethyl suberimidate (DMS) cross-linking experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate challenges, particularly those involving the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO sometimes used in cross-linking experiments with DMS?

This compound (DMS) and similar cross-linkers like disuccinimidyl suberate (B1241622) (DSS) can be insoluble in aqueous buffers.[1] DMSO is a powerful organic solvent capable of dissolving these reagents at high concentrations, allowing for the preparation of stock solutions that can then be diluted into the aqueous reaction buffer.[1][2] In some protocols, a small percentage of DMSO is also used to increase the porosity of cells.[3]

Q2: Can DMSO negatively impact my DMS cross-linking experiment?

Yes, while useful for solubility, DMSO can interfere with cross-linking experiments in several ways:

  • Reduced Cross-linking Efficiency: DMSO can act as a hydrogen bonding disruptor, potentially weakening the interactions between the cross-linker and the target proteins.[4] It may compete for hydrogen bond donor sites on collagen and interact directly with the cross-linker's reactive groups.[4]

  • Altered Protein Structure: High concentrations of DMSO can affect protein stability and conformation, which may influence the accessibility of target amine groups for cross-linking.[5][6]

  • Reaction with Amines: Under certain conditions, such as heating in the presence of oxygen, DMSO can participate in the oxidative coupling of amines, which could be a confounding side reaction.[7]

Q3: My cross-linking efficiency is low. What are the possible causes when using DMSO?

Low cross-linking efficiency can stem from several factors:

  • Hydrolysis of DMS: Imidoesters like DMS are moisture-sensitive. Stock solutions should be prepared fresh in anhydrous DMSO immediately before use.[1][8]

  • Inappropriate Buffer: The reaction buffer should be free from primary amines, such as Tris, which will compete with the target proteins for reaction with DMS. Phosphate (B84403) or HEPES buffers at a pH of 7.0-9.0 are suitable.[1][9]

  • Excessive DMSO Concentration: The final concentration of organic solvents in the reaction should generally not exceed 1% (v/v) to avoid adverse effects on the experiment.[10] Higher concentrations might reduce cross-linking interactions.[4]

  • Insufficient Incubation Time: The cross-linking reaction may require several hours at room temperature to proceed to completion.[9]

Q4: My protein is precipitating after adding the DMS/DMSO solution. What should I do?

Protein precipitation can occur due to:

  • Over-cross-linking: Using too high a concentration of DMS can lead to the formation of large, insoluble aggregates.[1][8] It is recommended to perform a concentration titration to find the optimal DMS concentration.

  • High DMSO Concentration: While DMSO helps dissolve the cross-linker, adding a high concentration to the aqueous protein solution can cause the protein itself to precipitate.[8] It may be beneficial to titrate the amount of DMSO to keep the cross-linker in solution while maintaining protein solubility.[8]

Q5: What are some alternatives to DMSO for dissolving DMS?

If DMSO is causing issues, dimethylformamide (DMF) is another commonly used organic solvent for dissolving amine-reactive cross-linkers like DSS and DSG.[1][2][11] For some cross-linkers, preparing a fresh solution directly in an appropriate aqueous buffer (e.g., phosphate or HEPES) is also an option, though solubility may be limited.[9][12]

Q6: How do I stop (quench) the DMS cross-linking reaction?

The reaction is quenched by adding a buffer containing primary amines, which will react with any remaining unreacted DMS. A common quenching agent is Tris-HCl, typically added to a final concentration of 20-50 mM.[1][9][12]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during DMS cross-linking experiments.

Problem: Low or No Cross-linking Detected
Possible Cause Recommendation Citation
DMS Hydrolysis Always prepare DMS stock solutions fresh in anhydrous DMSO immediately before use. Avoid storing stock solutions.[1][8]
Incorrect Buffer Use amine-free buffers like PBS or HEPES (pH 7.0-9.0). Avoid Tris or glycine (B1666218) buffers during the reaction.[1][9]
Suboptimal DMS Concentration Perform a titration of DMS concentration (e.g., 0.25 mM to 2.5 mM) to find the optimal level.[1]
Insufficient Incubation Increase the incubation time. Reactions can run for 30 minutes to 3 hours at room temperature.[1][9]
High DMSO Concentration Keep the final DMSO concentration in the reaction mixture as low as possible, ideally below 5%.[6]
Problem: High Molecular Weight Smear or Protein Aggregation
Possible Cause Recommendation Citation
Over-cross-linking Decrease the final concentration of DMS in the reaction.[1][8]
Excessive Incubation Time Reduce the incubation time to minimize the formation of large cross-linked complexes.[1]
High Protein Concentration Optimize the protein concentration to favor intramolecular or desired intermolecular cross-linking over random aggregation.
Solvent Shock Add the DMS/DMSO stock solution to the protein solution slowly while gently mixing to avoid localized high concentrations that can cause precipitation.

Experimental Protocols

Protocol 1: General Protein Cross-linking using DMS

This protocol is adapted for cross-linking interacting proteins in solution.

  • Buffer Preparation: Prepare a suitable reaction buffer, such as 20 mM HEPES or 20 mM sodium phosphate, with a pH between 7.5 and 8.5.[9] Ensure the buffer is free of primary amines.

  • DMS Stock Solution: Immediately before use, dissolve DMS in the reaction buffer to a concentration of 6 mg/mL and adjust the pH to 8.5 with NaOH.[9] Alternatively, for poorly soluble cross-linkers, prepare a concentrated stock (e.g., 25 mM) in anhydrous DMSO.[1]

  • Protein Solution: Prepare your protein solution at a concentration of approximately 1 mg/mL in the reaction buffer.

  • Cross-linking Reaction: Add the DMS stock solution to the protein solution to a final DMS concentration of 1-2 mg/mL.[9] If using a DMSO stock, ensure the final DMSO concentration remains low (<5%).

  • Incubation: Allow the reaction to proceed for 3 hours at room temperature with gentle mixing.[9]

  • Quenching: Terminate the reaction by adding 1 M Tris-HCl (pH 7.5 or 8.0) to a final concentration of 20-50 mM.[9][12] Incubate for an additional 15 minutes.

  • Analysis: Analyze the cross-linked products by adding SDS-PAGE sample buffer and running on a polyacrylamide gel.[9]

Protocol 2: Intracellular Cross-linking using a Membrane-Permeable Analog (DSS)

This protocol describes a general method for in-vivo cross-linking using DSS, a close analog of DMS.

  • Cell Preparation: Harvest cultured cells and wash them with an amine-free buffer like PBS (pH 7.5). Resuspend the cell pellet in PBS to the desired density.

  • DSS Stock Solution: Immediately before use, prepare a 25 mM stock solution of DSS by dissolving 2 mg of DSS in 216 µL of anhydrous DMSO.[1]

  • Cross-linking Reaction: Add the DSS stock solution to the cell suspension to achieve a final concentration typically between 0.25 and 2.5 mM.

  • Incubation: Incubate the mixture for 30 minutes at room temperature or for 2 hours on ice, with gentle mixing.[1]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1]

  • Cell Lysis and Analysis: Pellet the cells, lyse them using a suitable lysis buffer containing protease inhibitors, and analyze the protein interactions by methods such as immunoprecipitation and western blotting.

Visualizations

DMS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Amine-Free Buffer (e.g., PBS, HEPES) add_dms Add DMS Stock to Protein Sample prep_buffer->add_dms prep_protein Prepare Protein Sample prep_protein->add_dms prep_dms Prepare Fresh DMS Stock in DMSO prep_dms->add_dms incubate Incubate (30 min - 3 hr, RT) add_dms->incubate quench Quench Reaction (e.g., Tris Buffer) incubate->quench analyze Analyze via SDS-PAGE / Western Blot quench->analyze

Caption: General experimental workflow for DMS protein cross-linking.

Troubleshooting_Flowchart start Problem with Cross-linking issue What is the issue? start->issue no_crosslinking Low or No Cross-linking issue->no_crosslinking Efficiency aggregation Aggregation or Precipitation issue->aggregation Solubility check_reagents Check Reagents: - Fresh DMS stock? - Amine-free buffer? no_crosslinking->check_reagents decrease_conc Decrease DMS Concentration aggregation->decrease_conc optimize_conc Optimize DMS Concentration (Titration) check_reagents->optimize_conc Reagents OK increase_time Increase Incubation Time optimize_conc->increase_time Still Low check_protein_conc Check Protein Concentration decrease_conc->check_protein_conc Still Aggregates check_dmso_conc Check Final DMSO Concentration check_protein_conc->check_dmso_conc Still Aggregates

Caption: Troubleshooting flowchart for common DMS cross-linking issues.

DMS_Reaction dms This compound (DMS) crosslinked_protein Cross-linked Protein (Amidine Bond) dms->crosslinked_protein dms->crosslinked_protein Reacts with protein Protein with Primary Amines (-NH2) protein->crosslinked_protein methanol Methanol (Byproduct)

References

Validation & Comparative

A Head-to-Head Comparison of Dimethyl Suberimidate (DMS) and Disuccinimidyl Suberate (DSS) for Protein Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and drug development, understanding protein-protein interactions is paramount. Chemical cross-linking serves as a powerful tool to stabilize these interactions, providing a snapshot of cellular processes. Among the arsenal (B13267) of cross-linking reagents, Dimethyl suberimidate (DMS) and Disuccinimidyl suberate (B1241622) (DSS) are two commonly employed homobifunctional cross-linkers. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.

Chemical Properties and Reaction Mechanisms

Both DMS and DSS are homobifunctional cross-linkers with an eight-carbon spacer arm, enabling them to link primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins) that are in close proximity. However, their reactive groups and resulting chemical bonds differ significantly, influencing their applications and performance.

This compound (DMS) is an imidoester-based cross-linker. It reacts with primary amines at an alkaline pH (typically 8.0-10.0) to form amidine bonds.[1] A key feature of this reaction is the retention of the positive charge of the original amine group, which can be advantageous in preserving the native charge distribution of the protein.[2] However, the resulting amidine bond can be reversible at high pH.[2]

Disuccinimidyl suberate (DSS) , on the other hand, is an N-hydroxysuccinimide (NHS) ester-based cross-linker.[3] It reacts with primary amines over a broader pH range (typically 7.0-9.0) to form stable and effectively irreversible amide bonds.[3][4] This reaction results in the loss of the positive charge of the amine group.[5]

Performance Comparison: DMS vs. DSS

The choice between DMS and DSS often hinges on the specific experimental goals, such as preserving protein charge, the desired stability of the cross-link, and the required reaction conditions. While direct head-to-head quantitative comparisons in single studies are scarce, a summary of their performance characteristics can be compiled from various sources.

FeatureThis compound (DMS)Disuccinimidyl suberate (DSS)Source(s)
Reactive Group ImidoesterN-hydroxysuccinimide (NHS) ester[1][3]
Target Residues Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)[1][3]
Resulting Bond AmidineAmide[1][3]
Spacer Arm Length ~11 Å~11.4 Å[1][4]
Optimal Reaction pH 8.0 - 10.07.0 - 9.0[2][3]
Bond Stability Reversible at high pHStable and effectively irreversible[2][6]
Charge Preservation Preserves positive charge of the amineNeutralizes the positive charge of the amine[2][5]
Solubility Water-solubleWater-insoluble (requires organic solvent like DMSO or DMF)[1][3]
Membrane Permeability PermeablePermeable[1][3]
Common Applications Studying quaternary structure of proteins, bioconjugationCapturing transient protein interactions, intracellular cross-linking[6][7]

Experimental Protocols

Detailed methodologies are crucial for successful cross-linking experiments. Below are representative protocols for both DMS and DSS.

Protocol 1: In Vitro Protein Cross-linking with this compound (DMS)

This protocol is adapted from procedures for similar imidoester cross-linkers.

Materials:

  • Purified protein sample in an amine-free buffer (e.g., 20 mM HEPES, pH 8.5)

  • This compound dihydrochloride (B599025) (DMS)

  • Reaction buffer (e.g., 20 mM HEPES, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Denaturing sample buffer for SDS-PAGE

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1 mg/mL in the reaction buffer.

  • DMS Solution Preparation: Immediately before use, dissolve DMS in the reaction buffer to a concentration of 6 mg/mL. Adjust the pH to 8.5 with NaOH if necessary.

  • Cross-linking Reaction: Add the DMS solution to the protein solution to a final DMS concentration of 1-2 mg/mL.

  • Incubation: Incubate the reaction mixture for 3 hours at room temperature.

  • Reaction Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Add denaturing sample buffer to the cross-linked sample and analyze the results by SDS-PAGE to observe the formation of higher molecular weight species.

Protocol 2: Intracellular Protein Cross-linking with Disuccinimidyl Suberate (DSS)

This protocol provides a general guideline for cross-linking proteins within living cells.

Materials:

  • Cultured cells (suspension or adherent)

  • Phosphate-buffered saline (PBS), ice-cold

  • Disuccinimidyl suberate (DSS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Cell lysis buffer

Procedure:

  • Cell Preparation:

    • Suspension cells: Harvest cells by centrifugation and wash three times with ice-cold PBS to remove any amine-containing media. Resuspend the cell pellet in PBS.

    • Adherent cells: Wash cells three times with ice-cold PBS.

  • DSS Stock Solution Preparation: Immediately before use, prepare a 25 mM stock solution of DSS by dissolving 2 mg of DSS in 216 µL of anhydrous DMSO.

  • Cross-linking Reaction: Add the DSS stock solution to the cell suspension or the PBS covering the adherent cells to a final concentration of 1-2 mM.

  • Incubation: Incubate for 30 minutes at room temperature with gentle agitation.

  • Reaction Quenching: Add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to stop the reaction.

  • Cell Lysis and Analysis:

    • Suspension cells: Pellet the cells by centrifugation and discard the supernatant.

    • Adherent cells: Remove the PBS containing the quenched cross-linker.

    • Lyse the cells using an appropriate lysis buffer. The resulting lysate can be analyzed by various methods such as immunoprecipitation followed by western blotting or mass spectrometry to identify cross-linked protein complexes.

Visualizing Protein Interaction Networks

Cross-linking experiments are instrumental in elucidating complex protein interaction networks. Below are examples of how such networks can be visualized using Graphviz (DOT language).

The Ubiquitin-Proteasome System (UPS)

The UPS is a major pathway for protein degradation in eukaryotic cells, involving a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase). Cross-linking studies have been crucial in mapping the interactions within this system.[8][9]

Ubiquitin_Proteasome_System cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ubiquitin Ligase) E2->E3 E2-E3 Complex Formation Ub Ubiquitin E3->Ub Ub Transfer to Substrate Substrate Target Protein E3->Substrate Substrate Recognition Proteasome 26S Proteasome Substrate->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides MAPK_ERK_Pathway cluster_cascade MAPK/ERK Kinase Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binding & Activation Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse

References

A Head-to-Head Comparison: Dimethyl Suberimidate (DMS) vs. BS3 for Protein Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fields of proteomics, structural biology, and drug development, chemical crosslinkers are indispensable tools for elucidating protein-protein interactions, stabilizing protein complexes, and defining the architecture of cellular machinery. The choice of crosslinker is critical and is dictated by the experimental goal and the nature of the target proteins. This guide provides an in-depth, objective comparison of two widely used amine-reactive crosslinkers: Dimethyl suberimidate (DMS) and Bis(sulfosuccinimidyl) suberate (B1241622) (BS3).

At their core, both DMS and BS3 are homobifunctional crosslinkers that target primary amines (the N-terminus and lysine (B10760008) side chains) and possess a similar eight-carbon spacer arm. However, their distinct reactive groups—an imidoester for DMS and an N-hydroxysuccinimide (NHS) ester for BS3—confer critical differences in reactivity, optimal reaction conditions, and, most importantly, cell membrane permeability. BS3's sulfonated NHS esters render it water-soluble and membrane-impermeable, making it the ideal choice for capturing protein interactions on the cell surface.[1][2] In contrast, DMS is membrane-permeable, allowing it to access and crosslink proteins within the intracellular environment.[3][4][5] This fundamental difference governs their primary applications.

Quantitative Data Summary

The following table summarizes the key quantitative and chemical properties of this compound and BS3 to facilitate a direct comparison.

FeatureThis compound (DMS)BS3 (Bis(sulfosuccinimidyl) suberate)
Full Chemical Name Dimethyl ester octanediimidic acidBis(sulfosuccinimidyl) suberate
Reactive Group ImidoesterN-hydroxysulfosuccinimide (Sulfo-NHS) Ester
Target Functional Group Primary Amines (-NH₂)Primary Amines (-NH₂)
Spacer Arm Length 11.0 Å11.4 Å
Molecular Weight 273.20 g/mol (dihydrochloride salt)572.43 g/mol (disodium salt)
Water Solubility Yes (as dihydrochloride (B599025) salt)[5]Yes (up to ~100 mM)[6]
Cell Membrane Permeability Permeable [4][5]Impermeable [1][2]
Optimal Reaction pH 8.0 - 10.0[7]7.0 - 9.0[6]
Resulting Bond AmidineAmide
Protein Net Charge Preserved[4]Altered (loss of positive charge)
Cleavability Non-cleavableNon-cleavable[2]

Reaction Mechanisms and Chemical Properties

The difference in the reactive ends of DMS and BS3 dictates their reaction chemistry and the properties of the resulting covalent bond.

This compound (DMS): DMS contains two imidoester functional groups. These groups react specifically with primary amines under alkaline conditions (pH 8-10) to form stable amidine bonds.[7] A significant advantage of this reaction is that the resulting amidine bond retains a positive charge at physiological pH, thereby preserving the native charge characteristics of the protein.[4] This can be crucial for maintaining the protein's native conformation and function.

BS3 (Bis(sulfosuccinimidyl) suberate): BS3 possesses two water-soluble Sulfo-NHS esters. These esters react efficiently with primary amines over a physiological to slightly alkaline pH range (7-9) to form highly stable amide bonds.[6] Unlike the amidine bond formed by DMS, the amide bond is neutral, resulting in the loss of a positive charge at the site of reaction (the primary amine). The sulfonate groups on the succinimide (B58015) rings are not transferred to the target but serve to make the reagent highly water-soluble and prevent it from crossing the cell membrane.[2]

Below is a diagram illustrating the chemical reaction mechanisms for both crosslinkers.

G Chemical Reaction Mechanisms cluster_DMS DMS (Imidoester) Reaction cluster_BS3 BS3 (NHS-Ester) Reaction DMS Protein-NH2 + DMS Amidine Protein-N=C-Protein (Amidine Bond) + 2 CH3OH + 2 NH4+ DMS->Amidine Forms Amidine DMS_note pH 8-10 Charge Preserved DMS->DMS_note BS3 Protein-NH2 + BS3 Amide Protein-NH-CO-Protein (Amide Bond) + 2 Sulfo-NHS BS3->Amide Forms Amide BS3_note pH 7-9 Charge Lost BS3->BS3_note

Caption: Reaction of DMS and BS3 with protein primary amines.

Comparative Performance: Experimental Evidence

While direct quantitative comparisons of crosslinking efficiency are sparse, studies comparing BS3 and related imidoesters provide valuable insights. In a study comparing the crosslinking of antibodies to protein A beads, BS3 generally resulted in less non-specific protein binding, whereas the imidoester crosslinker DMP (which shares the same reactive group as DMS) provided a higher overall yield of the target protein.[8] This suggests a potential trade-off: BS3 may offer higher specificity (cleaner results), while DMS might provide greater crosslinking yields in some applications.

Another study comparing BS3 to glutaraldehyde (B144438) for crosslinking amyloid-β peptides found that BS3 was less prone to inducing excessive, non-specific aggregation, making it more suitable for distinguishing specific oligomeric states.[9] This highlights the controlled and specific nature of the NHS-ester reaction.

Experimental Protocols

The following protocols provide a general framework for protein crosslinking in solution. Optimal conditions, particularly the molar excess of crosslinker to protein, should be determined empirically for each specific system.

A. Protocol for Intracellular Crosslinking with DMS

This protocol is designed for crosslinking proteins within intact cells, leveraging the membrane permeability of DMS.

  • Cell Preparation: Harvest cells and wash 2-3 times with ice-cold, amine-free buffer (e.g., PBS, pH 7.4) to remove any contaminating proteins from the culture medium. Resuspend the cell pellet in the same amine-free buffer.

  • Reagent Preparation: Immediately before use, prepare a concentrated stock solution of DMS (e.g., 100 mM) in an amine-free reaction buffer (e.g., 0.2 M triethanolamine (B1662121) or 0.2 M borate (B1201080) buffer, pH 8.5). DMS is susceptible to hydrolysis and should not be stored in solution.[4]

  • Crosslinking Reaction: Add the DMS stock solution to the cell suspension to achieve a final concentration typically ranging from 1-10 mM. The optimal concentration depends on the protein concentration and must be determined experimentally.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[3]

  • Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of primary amines. Add 1 M Tris-HCl (pH 7.5) or 1 M Glycine to a final concentration of 20-50 mM.[3] Incubate for an additional 15 minutes at room temperature.

  • Cell Lysis and Analysis: Pellet the cells by centrifugation, discard the supernatant, and lyse the cells using a suitable lysis buffer containing protease inhibitors. The crosslinked protein complexes can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

B. Protocol for Cell-Surface Crosslinking with BS3

This protocol is designed for selectively crosslinking proteins on the exterior of the plasma membrane, utilizing the membrane-impermeability of BS3.[1]

  • Cell Preparation: Harvest cells and wash 2-3 times with ice-cold PBS (pH 8.0) to remove amine-containing media and proteins.[6] Resuspend cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.

  • Reagent Preparation: Immediately before use, prepare a stock solution of BS3 by dissolving it in water or a low molarity (e.g., 20 mM) sodium phosphate (B84403) buffer.[6] BS3 is moisture-sensitive and hydrolyzes in aqueous solutions, so stock solutions should not be stored.

  • Crosslinking Reaction: Add the fresh BS3 solution to the cell suspension to a final concentration of 1-3 mM.[10]

  • Incubation: Incubate the cells for 30-60 minutes at room temperature or for 2 hours on ice to slow the reaction.[11]

  • Quenching: Terminate the reaction by adding a quenching buffer. Add 1 M Tris-HCl (pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes.[6]

  • Cell Lysis and Analysis: Pellet the cells, wash once with ice-cold PBS to remove excess reagent, and proceed with cell lysis and downstream analysis via SDS-PAGE, immunoprecipitation, Western blotting, or mass spectrometry.

Experimental and Logical Workflows

The decision to use DMS or BS3 is fundamentally driven by the location of the target proteins. The following diagram illustrates this logical workflow.

G Start Define Experimental Goal: Study Protein-Protein Interaction Target_Location Where is the target protein located? Start->Target_Location Intracellular Intracellular (Cytosol, Nucleus, Organelles) Target_Location->Intracellular  Inside Cell Extracellular Cell Surface / Extracellular Target_Location->Extracellular Outside Cell   Select_DMS Select DMS (Membrane-Permeable) Intracellular->Select_DMS Select_BS3 Select BS3 (Membrane-Impermeable) Extracellular->Select_BS3 Crosslink Perform Crosslinking Reaction (Optimize Time, Concentration, pH) Select_DMS->Crosslink Select_BS3->Crosslink Quench Quench Reaction (e.g., Tris, Glycine) Crosslink->Quench Lyse Lyse Cells & Isolate Proteins Quench->Lyse Analyze Analyze Crosslinked Products (SDS-PAGE, Western Blot, Mass Spec) Lyse->Analyze

Caption: Decision workflow for choosing between DMS and BS3.

Application in a Biological Context: EGFR Dimerization

A classic application for BS3 is to study the ligand-induced dimerization of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR).[12][13] Upon binding its ligand (EGF), EGFR monomers on the cell surface form dimers, a critical step for activating downstream signaling pathways.[1] Because BS3 is membrane-impermeable, it can be added to live cells to covalently "trap" these dimers as they form on the plasma membrane, allowing for their visualization by Western blot as a species with double the molecular weight of the monomer.[10]

The diagram below illustrates this process.

G Studying EGFR Dimerization with BS3 cluster_workflow Experimental Process cluster_membrane Cell Membrane View EGF 1. Add EGF Ligand to Live Cells Dimer 2. EGFR Monomers Form Dimers EGF->Dimer Add_BS3 3. Add BS3 Crosslinker (Membrane-Impermeable) Dimer->Add_BS3 Trap 4. BS3 Covalently Traps Surface EGFR Dimers Add_BS3->Trap Analyze 5. Lyse Cells & Analyze by Western Blot Trap->Analyze Dimer_structure EGFR Dimer Trap->Dimer_structure Stabilizes for analysis Monomer1 EGFR Monomer Monomer1->Dimer_structure + EGF Monomer2 EGFR Monomer Monomer2->Dimer_structure + EGF

Caption: Workflow for using BS3 to trap EGFR dimers.

Conclusion: Making the Right Choice

The selection between this compound and BS3 is a critical decision in experimental design that hinges on the location of the target interaction.

  • Choose this compound (DMS) for investigating intracellular protein-protein interactions. Its membrane permeability allows it to access the cytosol, nucleus, and other organelles to stabilize complexes in their native environment.

  • Choose BS3 for probing cell surface interactions. Its membrane impermeability ensures that only extracellular or membrane-surface proteins are crosslinked, providing a clean snapshot of the cell-surface interactome without disturbing the cell's interior.[1][14]

By understanding the distinct chemical properties and reactivity of these powerful reagents, researchers can confidently select the appropriate tool to capture protein interactions and advance our understanding of complex biological systems.

References

Navigating Protein Interactions: A Comparative Guide to Dimethyl Suberimidate (DMS) Cross-Linking Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of protein interactions, chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful tool to capture a snapshot of these dynamic cellular events. Among the arsenal (B13267) of cross-linking reagents, Dimethyl suberimidate (DMS) has long been a staple for elucidating protein complex topologies. This guide provides a comprehensive comparison of DMS with its modern alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in the strategic design of your next structural proteomics experiment.

The Enduring Utility of this compound (DMS)

DMS is a homobifunctional imidoester cross-linker that primarily reacts with the primary amines of lysine (B10760008) residues and the N-termini of proteins.[1] Its simple chemistry and defined spacer arm of 11 Å have made it a valuable reagent for mapping protein-protein interactions and probing the architecture of protein complexes.[1] The amidine bonds formed by DMS are stable under typical proteomics workflows, and the reaction preserves the positive charge of the modified lysine residues, which can aid in the ionization and fragmentation of cross-linked peptides during mass spectrometry analysis.[2]

A Comparative Look: DMS vs. Modern Alternatives

While DMS remains a useful tool, a new generation of cross-linking reagents has been developed to address some of its limitations, such as the challenge of identifying cross-linked peptides from complex mixtures. These alternatives often incorporate features like cleavable spacer arms or affinity tags to facilitate the enrichment and identification of cross-linked products.

Here, we compare DMS with several popular alternatives: Disuccinimidyl suberate (B1241622) (DSS), an NHS-ester analog of DMS; Disuccinimidyl sulfoxide (B87167) (DSSO), a mass spectrometry-cleavable cross-linker; and Disuccinimidyl dibutyric urea (B33335) (DSBU), another MS-cleavable reagent.

FeatureThis compound (DMS)Disuccinimidyl suberate (DSS)Disuccinimidyl sulfoxide (DSSO)Disuccinimidyl dibutyric urea (DSBU)
Reactive Group ImidoesterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Spacer Arm Length 11.0 Å[3]11.4 Å10.1 Å (cleavable)[4]12.5 Å (cleavable)[5]
Cleavable? NoNoYes (MS-cleavable by CID)[4]Yes (MS-cleavable by CID)[5]
Charge Preservation Yes (Amidine bond retains positive charge)[2]No (Amide bond is neutral)No (Amide bond is neutral)No (Amide bond is neutral)
Cross-Link Identification Challenging in complex mixturesChallenging in complex mixturesSimplified by characteristic fragment ions[4][6]Simplified by characteristic fragment ions[5]
Number of Identified Cross-links (BSA) < 20 (CID MS2)[7]~20 (CID MS2)[7]> 40 (MS2-MS3)[7]> 40 (MS2-MS3)[7]
Number of Identified Cross-links (E. coli lysate) --575 (CID-MS2-MS3-ETD-MS2)[6]-

Note: The number of identified cross-links can vary significantly based on the protein system, experimental conditions, and data analysis workflow.

Experimental Protocols

This compound (DMS) Cross-Linking Protocol

This protocol is adapted from established methods for cross-linking proteins with DMS.[1][3][8]

Materials:

  • Protein sample (1 mg/mL in amine-free buffer, e.g., 20 mM HEPES, pH 7.5-8.5)

  • This compound dihydrochloride (B599025) (DMS)

  • Cross-linking buffer (e.g., 0.2 M triethanolamine, pH 8.0 or 20 mM HEPES, pH 8.5)[3][8]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 50 mM Ammonium Bicarbonate)[8]

  • Denaturing sample buffer (e.g., Laemmli buffer)

Procedure:

  • Prepare DMS Solution: Immediately before use, dissolve DMS in the cross-linking buffer to a concentration of 6 mg/mL. Adjust the pH to 8.5 with NaOH if necessary.[8]

  • Cross-Linking Reaction: Add the DMS solution to the protein sample to a final DMS concentration of 1-2 mg/mL.[8] The optimal molar excess of cross-linker to protein should be empirically determined but a 10- to 30-fold molar excess is a good starting point.[3]

  • Incubation: Incubate the reaction mixture for 1 to 3 hours at room temperature with gentle mixing.[1][8]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.[1][3]

  • Sample Preparation for Mass Spectrometry:

    • Denature the cross-linked proteins by adding denaturing sample buffer.

    • Reduce disulfide bonds using a reducing agent like DTT or TCEP.

    • Alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using a protease such as trypsin.

  • Enrichment of Cross-Linked Peptides (Optional but Recommended):

    • Size Exclusion Chromatography (SEC): Fractionate the peptide mixture based on size. Cross-linked peptides are generally larger than linear peptides and will elute in earlier fractions.[9]

    • Strong Cation Exchange (SCX) Chromatography: Separate peptides based on charge. Due to the presence of two peptides, cross-linked peptides often carry a higher charge state and will elute at higher salt concentrations.[9]

  • LC-MS/MS Analysis: Analyze the enriched or unfractionated peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software to identify the cross-linked peptides from the complex MS/MS spectra.

Visualizing the Workflow and a Biological Application

To better illustrate the process and a potential application, the following diagrams were generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis ProteinComplex Protein Complex in Solution Crosslinking DMS Cross-linking ProteinComplex->Crosslinking Add DMS Quenching Quenching Reaction Crosslinking->Quenching Add Tris/NH4HCO3 Digestion Proteolytic Digestion Quenching->Digestion Add Trypsin Enrichment SEC and/or SCX Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis Software (e.g., MeroX, XlinkX) LCMS->DataAnalysis IdentifiedCrosslinks Identified Cross-links DataAnalysis->IdentifiedCrosslinks

Figure 1: Experimental workflow for DMS cross-linking mass spectrometry.

G cluster_transcription Transcription cluster_translation Translation RNAP RNA Polymerase mRNA mRNA RNAP->mRNA transcribes NusA NusA RNAP->NusA interacts with NusG NusG RNAP->NusG interacts with DNA DNA Template Ribosome Ribosome mRNA->Ribosome NusA->Ribosome bridges to NusG->Ribosome bridges to Protein Nascent Polypeptide Ribosome->Protein translates

Figure 2: Transcription-translation coupling in bacteria, a process that can be studied by XL-MS.

Data Analysis Software

The identification of cross-linked peptides from complex MS/MS spectra is a significant bioinformatic challenge. Several software tools have been developed to address this, each with its own algorithms and strengths.

  • MeroX: A popular open-source tool that is particularly effective for analyzing data from MS-cleavable cross-linkers like DSBU and DSSO.[10][11]

  • XlinkX (within Proteome Discoverer): A node within the Thermo Scientific Proteome Discoverer software for the analysis of cross-linked peptides, supporting various cross-linkers including MS-cleavable ones.[6][9]

  • StavroX: A tool for identifying cross-links from various types of cross-linkers.[12]

  • pLink: A widely used software for identifying cross-linked peptides.

  • Crux: A tandem mass spectrometry analysis toolkit that includes a search engine for cross-linked peptides.[13]

  • MetaMorpheusXL: A module within the MetaMorpheus software suite for identifying both MS-cleavable and noncleavable cross-linked peptides.[14]

Conclusion

This compound remains a valuable and cost-effective reagent for cross-linking mass spectrometry, particularly for purified protein complexes. However, for more complex biological samples, the use of modern, MS-cleavable cross-linkers like DSSO and DSBU, coupled with sophisticated enrichment strategies and data analysis software, can significantly enhance the depth and reliability of protein interaction studies. The choice of cross-linker should be guided by the specific biological question, the complexity of the sample, and the available instrumentation and software. By carefully considering these factors, researchers can effectively harness the power of XL-MS to unravel the intricate networks of protein interactions that govern cellular life.

References

Navigating the Maze of Protein Interactions: A Guide to Negative Controls in Dimethyl Suberimidate (DMS) Cross-Linking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to confidently identify protein-protein interactions, the use of appropriate negative controls in cross-linking experiments is paramount. This guide provides a comprehensive comparison of negative control strategies for Dimethyl suberimidate (DMS) cross-linking, supported by experimental data and detailed protocols, to ensure the generation of reliable and publication-quality results.

This compound (DMS) is a popular homobifunctional imidoester cross-linker used to covalently link interacting proteins. It reacts with primary amines (the N-terminus of proteins and the side chain of lysine (B10760008) residues) to form stable amidine bonds. While a powerful tool, DMS can sometimes lead to non-specific cross-linking, creating false-positive results that can misdirect research efforts. To distinguish between genuine protein interactions and experimental artifacts, the inclusion of robust negative controls is not just recommended, but essential.

This guide will delve into the critical negative controls for DMS cross-linking experiments, offering a clear comparison to help researchers select the most appropriate strategy for their specific needs.

Comparison of Negative Control Strategies

To ensure the specificity of DMS cross-linking, several negative control experiments should be performed in parallel with the primary experiment. Each control addresses a different potential source of artifactual cross-linking.

Negative Control Strategy Principle Advantages Disadvantages Typical Application
No Cross-linker Control The sample is treated identically to the experimental sample, but DMS is omitted from the reaction buffer.Simple to perform. Effectively controls for pre-existing protein aggregates or non-covalent interactions that are stable under the experimental conditions.Does not control for potential artifacts induced by the chemical nature of the cross-linker itself or the quenching step.An essential baseline control for all DMS cross-linking experiments.
Quenching Control The cross-linking reaction is immediately quenched by adding a high concentration of a primary amine-containing buffer (e.g., Tris or glycine) before or simultaneously with the DMS.Controls for non-specific interactions that may be induced by the quenching process itself. Helps to ensure that the observed cross-links are a result of the intended reaction and not a side effect of stopping it.Does not account for non-specific binding of the DMS molecule to proteins before it has a chance to cross-link.Important for validating that the quenching step does not introduce artifacts.
Monofunctional Analog Control A monofunctional imidoester, such as methyl acetimidate, is used instead of the bifunctional DMS. This molecule can react with primary amines on a single protein but cannot form cross-links between proteins.Provides a sophisticated control for non-specific effects of modifying primary amines, such as changes in protein conformation or solubility that might lead to aggregation.[1]Can be difficult to source a suitable monofunctional analog with similar reactivity and solubility to DMS. May not fully mimic all potential non-specific interactions of the bifunctional cross-linker.Ideal for studies where there is a concern that modification of lysine residues, rather than cross-linking, is causing the observed effects.
Hydrolyzed DMS Control DMS is pre-incubated in an aqueous buffer to allow for its complete hydrolysis before being added to the protein sample. Hydrolyzed DMS is no longer reactive towards primary amines.Controls for any potential non-specific effects of the DMS molecule itself, independent of its cross-linking activity, such as effects on buffer pH or ionic strength.The hydrolysis rate of DMS can be variable, making it difficult to ensure complete inactivation. May not be a perfect control for all potential non-specific interactions.Useful for troubleshooting unexpected results or when there is a suspicion that the DMS molecule itself is causing artifacts.

Experimental Protocols

To illustrate the practical implementation of these negative controls, a detailed experimental protocol for a typical in vitro DMS cross-linking experiment is provided below.

Objective: To identify interacting partners of a bait protein (Protein X) in a protein mixture.

Materials:

  • Purified Protein X

  • Protein mixture (e.g., cell lysate)

  • DMS (this compound dihydrochloride)

  • Methyl Acetimidate hydrochloride (for monofunctional control)

  • Cross-linking Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE gels and buffers

  • Western blotting reagents

  • Antibodies against Protein X and potential interacting partners

Experimental Workflow:

DMS_Crosslinking_Workflow cluster_preparation Sample Preparation cluster_arms Experimental Arms cluster_reaction Reaction & Quenching cluster_analysis Analysis p1 Prepare Protein Mixture (e.g., cell lysate + Protein X) exp Experimental: Add DMS p1->exp Divide into aliquots nc1 Negative Control 1: No Cross-linker p1->nc1 Divide into aliquots nc2 Negative Control 2: Quenching Control (Add DMS + Quencher) p1->nc2 Divide into aliquots nc3 Negative Control 3: Monofunctional Analog (Add Methyl Acetimidate) p1->nc3 Divide into aliquots nc4 Negative Control 4: Hydrolyzed DMS (Add pre-hydrolyzed DMS) p1->nc4 Divide into aliquots incubate Incubate at RT exp->incubate nc1->incubate sds SDS-PAGE nc2->sds nc3->incubate nc4->incubate quench Quench Reaction (except NC2) incubate->quench quench->sds wb Western Blot sds->wb ms Mass Spectrometry sds->ms

Figure 1. Experimental workflow for DMS cross-linking with negative controls.

Procedure:

  • Sample Preparation:

    • Prepare the protein mixture containing the bait protein (Protein X) in the cross-linking buffer.

    • Divide the mixture into five equal aliquots, one for the experimental condition and four for the negative controls.

  • Cross-linking Reaction:

    • Experimental Arm: Add freshly prepared DMS to the first aliquot to the desired final concentration (e.g., 1 mM).

    • No Cross-linker Control: Add an equal volume of cross-linking buffer without DMS to the second aliquot.

    • Quenching Control: Add the quenching buffer to the third aliquot immediately followed by the addition of DMS.

    • Monofunctional Analog Control: Add methyl acetimidate to the fourth aliquot to a final concentration equimolar to the DMS used in the experimental arm.

    • Hydrolyzed DMS Control: Pre-incubate a stock solution of DMS in cross-linking buffer at room temperature for a sufficient time to ensure complete hydrolysis (e.g., 1-2 hours). Add this hydrolyzed DMS solution to the fifth aliquot.

    • Incubate all aliquots at room temperature for 30-60 minutes.

  • Quenching:

    • Stop the reactions in the experimental, no cross-linker, monofunctional analog, and hydrolyzed DMS control aliquots by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis:

    • Analyze the samples by SDS-PAGE followed by Western blotting using antibodies against Protein X and suspected interacting partners. Look for the appearance of higher molecular weight bands in the experimental lane that are absent or significantly reduced in the negative control lanes.

    • For unbiased identification of interacting partners, bands of interest can be excised from a Coomassie-stained gel and subjected to analysis by mass spectrometry.

Case Study: Elucidating the Epidermal Growth Factor Receptor (EGFR) Dimerization

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell signaling. Upon ligand binding, EGFR monomers dimerize, leading to the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is implicated in various cancers.

DMS cross-linking can be employed to study the ligand-induced dimerization of EGFR. In such an experiment, cells expressing EGFR would be treated with EGF to induce dimerization, followed by cross-linking with DMS. The inclusion of proper negative controls is critical to confirm that the observed higher molecular weight species corresponding to EGFR dimers are indeed a result of specific, ligand-induced interactions.

EGFR_Signaling_DMS cluster_ligand Ligand Binding cluster_dimerization Dimerization & Cross-linking cluster_signaling Downstream Signaling EGF EGF EGFR_mono EGFR Monomer EGF->EGFR_mono binds EGFR_dimer EGFR Dimer EGFR_mono->EGFR_dimer induces dimerization DMS DMS EGFR_dimer->DMS is target for Signaling Activation of Downstream Pathways (e.g., MAPK, PI3K/Akt) EGFR_dimer->Signaling activates Crosslinked_Dimer Cross-linked EGFR Dimer DMS->Crosslinked_Dimer forms

Figure 2. DMS cross-linking of the EGFR signaling pathway.

In this context:

  • A "no cross-linker" control would show the basal level of EGFR dimers present without the addition of DMS.

  • A quenching control would ensure that the process of stopping the reaction doesn't artificially induce EGFR aggregation.

  • A monofunctional analog control would demonstrate that the observed dimerization is due to the cross-linking of two separate EGFR molecules and not an artifact of modifying individual EGFR monomers.

By comparing the results from the experimental and negative control lanes on a Western blot probed with an anti-EGFR antibody, researchers can confidently conclude that the observed higher molecular weight band represents a specific, EGF-induced EGFR dimer.

Conclusion

The judicious use of negative controls is the cornerstone of robust and reliable DMS cross-linking experiments. By systematically eliminating potential sources of artifacts, researchers can significantly increase their confidence in the identified protein-protein interactions. This guide provides a framework for designing and implementing appropriate negative controls, thereby empowering scientists to generate high-quality data that will advance our understanding of complex biological systems.

References

A Researcher's Guide to Protein Cross-Linking: Interpreting SDS-PAGE Results After Dimethyl Suberimidate (DMS) and Alternative Cross-Linker Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating protein-protein interactions is fundamental to understanding cellular processes and developing targeted therapeutics. Chemical cross-linking, coupled with sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), is a powerful technique to capture and analyze these interactions. This guide provides a comprehensive comparison of Dimethyl Suberimidate (DMS) with common alternative cross-linking reagents, offering insights into the interpretation of SDS-PAGE results, detailed experimental protocols, and supporting data to inform your experimental design.

Introduction to Protein Cross-Linking and SDS-PAGE Analysis

Chemical cross-linking utilizes reagents with two or more reactive groups to form covalent bonds between amino acid residues on interacting proteins, effectively "freezing" them for analysis. SDS-PAGE then separates these cross-linked complexes based on their molecular weight. The resulting band patterns on the gel provide valuable information about the oligomeric state and subunit composition of protein complexes.

This compound (DMS) is a homobifunctional imidoester cross-linker that reacts primarily with the primary amines of lysine (B10760008) residues. Its relatively long spacer arm makes it suitable for capturing proteins that are in close proximity.

Interpreting SDS-PAGE Results after DMS Cross-Linking

Following a DMS cross-linking reaction and separation by SDS-PAGE, a characteristic ladder of bands is often observed. The interpretation of these bands is crucial for understanding the protein's quaternary structure.

  • Monomer: A band corresponding to the molecular weight of the individual protein subunit will be present. This represents uncross-linked protein or protein that has only undergone intramolecular cross-linking.

  • Dimer: A band at approximately twice the molecular weight of the monomer indicates two protein subunits have been covalently linked.

  • Trimer, Tetramer, and Higher-Order Oligomers: Bands appearing at multiples of the monomer's molecular weight suggest the presence of larger protein complexes.[1]

  • Smearing: In some cases, particularly with high concentrations of the cross-linker, smearing on the gel can occur. This may indicate the formation of a heterogeneous mixture of cross-linked products with varying numbers of cross-links and conformations.[2]

  • High Molecular Weight Aggregates: A band that fails to enter the resolving gel may indicate the formation of large, insoluble protein aggregates, which can result from excessive cross-linking.[3]

Comparison of this compound (DMS) with Alternative Cross-Linkers

The choice of cross-linking reagent is critical and depends on the specific application, the nature of the proteins being studied, and the desired outcome. Here, we compare DMS with three widely used alternatives: formaldehyde (B43269), glutaraldehyde (B144438), and bis(sulfosuccinimidyl) suberate (B1241622) (BS3).

FeatureThis compound (DMS)FormaldehydeGlutaraldehydeBis(sulfosuccinimidyl) suberate (BS3)
Reactive Groups ImidoesterAldehydeAldehydeN-hydroxysulfosuccinimide (Sulfo-NHS) ester
Target Residues Primary amines (e.g., Lysine)Primary amines (e.g., Lysine), also other residuesPrimary amines (e.g., Lysine)Primary amines (e.g., Lysine)
Spacer Arm Length 11.0 Å~2.3 - 2.7 Å~7.5 Å11.4 Å
Reversibility Non-cleavableReversible with heatNon-cleavableNon-cleavable
Cell Permeability PermeablePermeablePermeableImpermeable (water-soluble)
Advantages - Well-characterized reaction- Minimal protein charge alteration- Very short spacer arm, captures very close interactions- Reversibility allows for easier downstream analysis (e.g., mass spectrometry)[4][5]- Highly reactive and efficient[6]- Water-soluble, ideal for cell surface cross-linking- High specificity for primary amines[2]
Disadvantages - Can be prone to hydrolysis- Can form heterogeneous cross-links- Reversibility can be incomplete[4]- Can lead to extensive polymerization and aggregation[3][7]- Less specific than NHS esters- Not cell-permeable

Experimental Protocols

Protocol 1: this compound (DMS) Cross-Linking

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Protein sample in a suitable buffer (e.g., HEPES, phosphate (B84403) buffer, pH 7.5-8.5). Avoid amine-containing buffers like Tris.

  • This compound (DMS)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE loading buffer

Procedure:

  • Prepare a fresh stock solution of DMS in the reaction buffer to a concentration of approximately 6 mg/mL. Adjust the pH to 8.5 with NaOH if necessary.[1]

  • Add the DMS solution to the protein sample (typically 1 mg/mL) to a final DMS concentration of 1-2 mg/mL.[1]

  • Incubate the reaction mixture for 3 hours at room temperature with gentle mixing.[1]

  • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Add an equal volume of 2x SDS-PAGE loading buffer to the quenched reaction.

  • Heat the samples at 95-100°C for 5-10 minutes.

  • Analyze the samples by SDS-PAGE.

Protocol 2: Formaldehyde Cross-Linking

This protocol is adapted for the analysis of protein-protein interactions by SDS-PAGE.

Materials:

  • Cells or protein solution in PBS.

  • Formaldehyde (freshly prepared 1-2% solution in PBS from a 16% or 37% stock).

  • Quenching solution (1.25 M glycine (B1666218) in PBS).

  • Cell lysis buffer (e.g., RIPA buffer).

  • SDS-PAGE loading buffer.

Procedure:

  • For in vivo cross-linking, resuspend cells in PBS and add an equal volume of 2x formaldehyde solution (final concentration 0.5-1%). For in vitro, add formaldehyde directly to the protein solution.

  • Incubate for 10 minutes at room temperature with gentle agitation.[8][9]

  • Quench the reaction by adding glycine solution to a final concentration of 125 mM and incubate for 5 minutes.[8]

  • For cells, pellet and wash with cold PBS, then lyse the cells. For in vitro reactions, proceed to the next step.

  • Add SDS-PAGE loading buffer to the lysate or protein solution.

  • Crucially, to preserve formaldehyde cross-links, heat the samples at 65°C for 15-20 minutes instead of boiling. Boiling at 95-100°C can reverse the cross-links.[4][8]

  • Analyze the samples by SDS-PAGE.

Protocol 3: Glutaraldehyde Cross-Linking

Glutaraldehyde is a highly reactive cross-linker, and optimization of concentration and incubation time is critical to avoid excessive aggregation.

Materials:

  • Protein sample in a buffer free of primary amines (e.g., HEPES, pH 7.5).

  • Glutaraldehyde (freshly prepared 0.05-0.5% solution).

  • Quenching solution (1 M Tris-HCl, pH 8.0).

  • SDS-PAGE loading buffer.

Procedure:

  • Add the freshly prepared glutaraldehyde solution to the protein sample.[7]

  • Incubate for 5-15 minutes at 37°C.[1]

  • Quench the reaction by adding Tris-HCl to a final concentration of 50-100 mM.[1]

  • Add an equal volume of 2x SDS-PAGE loading buffer.

  • Heat the samples at 95-100°C for 5-10 minutes.

  • Analyze by SDS-PAGE.[10]

Protocol 4: Bis(sulfosuccinimidyl) suberate (BS3) Cross-Linking

BS3 is a water-soluble and membrane-impermeable cross-linker, ideal for studying cell surface protein interactions.

Materials:

  • Protein sample or cells in a suitable buffer (e.g., PBS, pH 7-9).

  • BS3 (prepare fresh solution in water or buffer).

  • Quenching solution (1 M Tris-HCl, pH 7.5).

  • SDS-PAGE loading buffer.

Procedure:

  • Prepare a fresh solution of BS3.

  • Add BS3 to the protein sample or cell suspension to a final concentration of 1-2 mM. A 20- to 500-fold molar excess of cross-linker to protein is a general starting point for optimization.[1]

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench the reaction by adding Tris-HCl to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Add SDS-PAGE loading buffer.

  • Heat the samples at 95-100°C for 5-10 minutes.

  • Analyze by SDS-PAGE.[5][11]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_crosslink Cross-linking cluster_quench Quenching cluster_analysis Analysis Protein Protein Sample / Cells Crosslinker Add Cross-linker (DMS / Formaldehyde / etc.) Protein->Crosslinker Buffer Reaction Buffer Buffer->Crosslinker Incubate Incubate Crosslinker->Incubate Quench Add Quenching Reagent Incubate->Quench SDS_PAGE_Prep Add SDS-PAGE Loading Buffer Quench->SDS_PAGE_Prep Heat Heat Sample SDS_PAGE_Prep->Heat SDS_PAGE SDS-PAGE Heat->SDS_PAGE Analysis Analyze Banding Pattern SDS_PAGE->Analysis

Caption: Experimental workflow for protein cross-linking and SDS-PAGE analysis.

crosslinker_comparison cluster_dms This compound (DMS) cluster_alternatives Alternative Cross-linkers DMS_Node Homobifunctional Imidoester Spacer: 11.0 Å Non-cleavable Cell Permeable Formaldehyde Aldehyde Spacer: ~2.3-2.7 Å Reversible (Heat) Cell Permeable DMS_Node->Formaldehyde Glutaraldehyde Aldehyde Spacer: ~7.5 Å Non-cleavable Cell Permeable DMS_Node->Glutaraldehyde BS3 Sulfo-NHS Ester Spacer: 11.4 Å Non-cleavable Cell Impermeable DMS_Node->BS3

Caption: Comparison of key features of DMS and alternative cross-linkers.

References

Safety Operating Guide

Navigating the Safe Disposal of Dimethyl Suberimidate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like dimethyl suberimidate (DMS) is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions:

This compound dihydrochloride (B599025) is a cross-linking agent that requires careful handling. It is known to cause skin and eye irritation.[1] Before beginning any disposal procedure, ensure you are in a well-ventilated area and are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)SpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields.To protect eyes from potential splashes or airborne particles of the powder.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[1][2]
Protective Clothing Standard laboratory coat.To protect skin and personal clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area, such as a fume hood. A dust respirator may be necessary if dust is generated.To avoid inhalation of the powder.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the disposal of both unused, expired this compound and materials contaminated with the compound. Adherence to these steps is crucial for maintaining a safe laboratory environment.

1. Preparation for Disposal:

  • Consult Institutional and Local Regulations: Before proceeding, always review your institution's chemical hygiene plan and local, state, and federal regulations for chemical waste disposal.[1] These guidelines will provide specific requirements for your location.

  • Designate a Waste Container: Select a clearly labeled, sealable container specifically for this compound waste. The container must be made of a compatible material and kept closed except when adding waste.

2. Disposal of Unused or Expired this compound:

  • Container Integrity: Ensure the original container of the unused or expired product is securely sealed.

  • Labeling: Clearly label the container as "Waste: this compound" along with any other information required by your institution.

  • Collection: Transfer the sealed container to your institution's designated chemical waste collection area.

3. Disposal of Contaminated Solid Materials:

This includes items such as pipette tips, gloves, bench paper, and any absorbent material used to clean up spills.

  • Segregation: Collect all solid materials that have come into contact with this compound.

  • Containment: Place these materials into the designated, sealed, and clearly labeled waste container for this compound waste.

  • Disposal: Dispose of the container as chemical waste in accordance with your institution's and local regulations.

4. Spill Cleanup and Disposal:

In the event of a spill, follow these procedures:

  • Immediate Action: Ensure proper ventilation and wear the appropriate PPE.

  • Containment: For small spills, immediately sweep up the solid material.[2] Use an inert absorbent material if necessary.

  • Collection: Carefully place the collected material into a suitable clean, dry, and closed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: The container with the spilled material and cleanup supplies should be labeled and disposed of as chemical waste.

Disposal Workflow Diagram:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_ppe Safety First cluster_waste_type Identify Waste Type cluster_unused Unused Product cluster_contaminated Contaminated Materials / Spill cluster_final_disposal Final Disposal start Waste Generation (Unused Product, Contaminated Material, or Spill) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Unused/Expired Product or Contaminated Solids/Spill? ppe->waste_type seal_original Ensure Original Container is Sealed waste_type->seal_original Unused Product collect_waste Collect Solids/Spill into a Designated, Sealable Container waste_type->collect_waste Contaminated/Spill label_unused Label as 'Waste: this compound' seal_original->label_unused transfer Transfer to Institutional Chemical Waste Facility label_unused->transfer label_contaminated Label Container Appropriately collect_waste->label_contaminated label_contaminated->transfer consult_regs Consult Local and Institutional Regulations for Final Disposal Method (e.g., Incineration) transfer->consult_regs

Caption: Disposal workflow for this compound.

First Aid in Case of Exposure:

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[2]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid.[2]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding environmental responsibility.

References

Safeguarding Your Research: A Guide to Handling Dimethyl Suberimidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dimethyl suberimidate (DMS), a common cross-linking agent. Following these procedural steps will help mitigate risks and ensure proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound dihydrochloride (B599025) is a white powder that can cause skin, eye, and respiratory tract irritation.[1][2] The toxicological properties of this chemical have not been fully investigated, warranting cautious handling.[1][3]

Proper personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification and Use
Eye/Face Protection Safety glasses or chemical safety gogglesMust be in compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required in situations with a higher risk of splashing.
Skin Protection Protective glovesWear appropriate gloves to prevent skin exposure.[1] Nitrile gloves are a common and preferred choice for chemical protection in laboratory settings.[4]
Body Protection Laboratory coat or protective clothingWear a lab coat or other suitable protective clothing to prevent skin contact.[1][4]
Respiratory Protection Dust respirator (e.g., N95) or other approved respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation, if exposure limits are exceeded, or if irritation is experienced.[1][5] This is particularly important when handling the powder form to avoid dust generation.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety.

Preparation:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][6]

  • Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1]

  • Assemble PPE: Put on all required personal protective equipment as outlined in the table above.

  • Prepare a Clean Workspace: Ensure the work area is clean and uncluttered.

Handling:

  • Avoid Dust Generation: When weighing or transferring the solid powder, do so carefully to minimize the creation of dust.

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]

  • Keep Containers Closed: Keep the container tightly closed when not in use.[1][3]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the work area. Avoid breathing in any dust or vapors.[1]

Post-Handling:

  • Thoroughly Wash: Wash hands and any exposed skin thoroughly after handling the chemical.[1]

  • Clean the Work Area: Clean the work surface and any equipment used.

  • Proper Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Consult SDS prep2 Work in Ventilated Area prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Prepare Workspace prep3->prep4 handle1 Avoid Dust Generation prep4->handle1 handle2 Avoid Contact handle1->handle2 handle3 Keep Containers Closed handle2->handle3 handle4 Avoid Ingestion/Inhalation handle3->handle4 post1 Wash Thoroughly handle4->post1 post2 Clean Work Area post1->post2 post3 Proper Storage post2->post3

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Type First-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1][3]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion If the person is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Spill Response:

  • Evacuate the Area: If the spill is significant, evacuate personnel from the immediate area.[7]

  • Ensure Proper Ventilation: Increase ventilation to the area.[1]

  • Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the correct personal protective equipment, including a respirator.[1]

  • Contain the Spill: For small spills, sweep up or absorb the material and place it into a suitable, clean, dry, closed container for disposal.[1] Avoid generating dust. For larger spills, it may be necessary to use an inert absorbent material.[7]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water once the material has been removed.[7]

Emergency Response for this compound Incidents cluster_exposure Exposure cluster_spill Spill cluster_action Immediate Actions incident Incident Occurs eye Eye Contact incident->eye skin Skin Contact incident->skin inhalation Inhalation incident->inhalation ingestion Ingestion incident->ingestion evacuate Evacuate Area incident->evacuate flush_eyes Flush Eyes (15+ min) eye->flush_eyes flush_skin Flush Skin (15+ min) skin->flush_skin fresh_air Move to Fresh Air inhalation->fresh_air give_water Give Water/Milk ingestion->give_water ventilate Ensure Ventilation evacuate->ventilate ppe Wear PPE ventilate->ppe contain Contain & Clean ppe->contain seek_medical Seek Medical Attention flush_eyes->seek_medical flush_skin->seek_medical fresh_air->seek_medical give_water->seek_medical

Caption: A diagram outlining the immediate actions to take in case of exposure or a spill.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All waste containing this compound should be collected in a suitable, clean, dry, and properly labeled closed container.[1]

  • Do not dispose of this compound down the drain.[7][8]

Container Disposal:

  • Empty containers should be thoroughly rinsed with an appropriate solvent.

  • The first rinseate should be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, the first three rinses must be collected.[9]

  • After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.[9]

Final Disposal:

  • All disposal of chemical waste must be handled by the institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.[7][9]

  • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Always adhere to all federal, state, and local regulations regarding hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.